molecular formula C10H20N2O2 B043040 4-Boc-Aminopiperidine CAS No. 73874-95-0

4-Boc-Aminopiperidine

货号: B043040
CAS 编号: 73874-95-0
分子量: 200.28 g/mol
InChI 键: CKXZPVPIDOJLLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl piperidin-4-ylcarbamate is a pivotal protected piperidine derivative extensively utilized in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate, where the tert-butoxycarbonyl (Boc) group acts as a protective moiety for the primary amine on the piperidine ring. This protection is essential for multi-step organic syntheses, allowing for selective reactions at other molecular sites without compromising the amine functionality. The piperidin-4-ylamine scaffold, once deprotected, is a privileged structure found in a wide array of biologically active molecules. Consequently, this building block is fundamental in the design and development of novel ligands for central nervous system (CNS) targets, including various GPCRs and neurotransmitter transporters. Its primary research value lies in the synthesis of potential therapeutic agents for neurological disorders, psychiatric conditions, and pain management. Researchers employ this high-purity intermediate to efficiently construct complex molecular architectures, accelerating the discovery of new chemical entities and the optimization of their pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXZPVPIDOJLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352356
Record name tert-Butyl piperidin-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73874-95-0
Record name 4-(tert-Butoxycarbonylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73874-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl piperidin-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Boc-Aminopiperidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Boc-aminopiperidine (tert-butyl piperidin-4-ylcarbamate). This versatile building block is of significant interest in medicinal chemistry, particularly in the development of therapeutics targeting chemokine and cannabinoid receptors. This document includes detailed experimental protocols and visual representations of key chemical and biological processes.

Core Chemical Properties and Structure

This compound is a white to off-white crystalline powder.[1] Its chemical structure features a piperidine (B6355638) ring with an amino group at the 4-position, which is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its utility in multi-step organic syntheses, as it allows for selective reactions at other positions of the molecule before its removal under acidic conditions.

Structural Information
IdentifierValue
IUPAC Name tert-butyl N-piperidin-4-ylcarbamate[2]
Synonyms 4-(tert-Butoxycarbonylamino)piperidine, 4-N-Boc-aminopiperidine, tert-butyl 4-aminopiperidine-1-carboxylate[1][3][4]
CAS Number 73874-95-0[1][2][4][5][6][7][8][9]
Molecular Formula C₁₀H₂₀N₂O₂[1][2][4][5][7]
SMILES CC(C)(C)OC(=O)NC1CCNCC1[2][5]
InChI Key CKXZPVPIDOJLLM-UHFFFAOYSA-N[2][5]
Physicochemical Properties
PropertyValueReference
Molecular Weight 200.28 g/mol [1][2][3][4][5][7]
Melting Point 162-166 °C[1][5][10][11][12]
Boiling Point 80 °C at 0.05 mmHg[1][11]
Density 1.02 g/cm³[1][10]
Solubility Soluble in methanol (B129727) and chloroform.[1][13]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the debenzylation of a protected precursor, N-benzyl-4-(N-Boc-amino)piperidine, via catalytic hydrogenation.

Reaction Scheme:

Synthesis_of_this compound start N-benzyl-4-(N-Boc-amino)piperidine reagents + H₂, 10% Pd/C in Methanol product This compound reagents->product

Synthesis of this compound.

Materials:

  • N-benzyl-4-(N-Boc-amino)piperidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve N-benzyl-4-(N-Boc-amino)piperidine (e.g., 3.80 g, 13.1 mmol) in methanol (e.g., 26 mL).[1]

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or a hydrogenation apparatus) at room temperature for 12 hours.[1]

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.[1]

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product.[1]

Purification by Column Chromatography

Materials:

Procedure:

  • Prepare a silica gel slurry in the chosen non-polar solvent and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. A common starting eluent is a mixture of dichloromethane and methanol (e.g., 98:2), with the polarity increased by gradually increasing the percentage of methanol.[14] To prevent peak tailing due to the basic nature of the amine, a small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent.[14]

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate them under reduced pressure to yield purified this compound as a white solid.[1] A typical yield for this process is high, often around 99%.[1]

Analytical Characterization

¹H NMR Spectroscopy:

  • Solvent: CDCl₃ or CD₃OD

  • Expected Chemical Shifts (δ):

    • ~1.36 ppm (singlet, 9H, -C(CH₃)₃)[1]

    • ~1.84-2.36 ppm (multiplet, 4H, piperidine CH₂)[1]

    • ~2.74 ppm (multiplet, 2H, piperidine CH)[1]

    • ~3.42 ppm (multiplet, 2H, piperidine CH)[1]

    • ~3.60 ppm (broad, 1H, NH)[1]

¹³C NMR Spectroscopy:

  • Solvent: CDCl₃

  • Expected Chemical Shifts (δ):

    • ~28.4 ppm (-C(CH₃)₃)

    • ~32.0 ppm (piperidine C3, C5)

    • ~44.0 ppm (piperidine C2, C6)

    • ~48.0 ppm (piperidine C4)

    • ~79.5 ppm (-C(CH₃)₃)

    • ~155.0 ppm (C=O)

Infrared (IR) Spectroscopy:

  • Sample Preparation: KBr pellet or ATR

  • Expected Absorption Bands (cm⁻¹):

    • ~3350 cm⁻¹ (N-H stretch)

    • ~2970 cm⁻¹ (C-H stretch, aliphatic)

    • ~1680 cm⁻¹ (C=O stretch, carbamate)

    • ~1520 cm⁻¹ (N-H bend)

    • ~1170 cm⁻¹ (C-O stretch)

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active compounds.[1] Its primary application lies in the construction of more complex molecules that modulate the activity of important drug targets.

Synthesis of CCR5 Receptor Antagonists for HIV Treatment

This compound is utilized in the synthesis of piperidine-4-carboxamide derivatives that act as potent antagonists of the C-C chemokine receptor type 5 (CCR5).[3][15] CCR5 is a co-receptor that the human immunodeficiency virus (HIV) uses to enter host immune cells.[16] By blocking this interaction, these antagonists can prevent viral entry and replication.

Experimental Workflow for CCR5 Antagonist Synthesis:

CCR5_Antagonist_Synthesis cluster_0 Synthesis of Piperidine-4-carboxamide Core This compound This compound Acylation Acylation with Substituted Phenyl Acid Chloride This compound->Acylation Boc_Deprotection Boc Deprotection (e.g., TFA) Acylation->Boc_Deprotection Amide_Coupling Amide Coupling with 1-Acetylpiperidine-4-carboxylic acid Boc_Deprotection->Amide_Coupling CCR5_Antagonist Piperidine-4-carboxamide CCR5 Antagonist Amide_Coupling->CCR5_Antagonist

General workflow for synthesizing a CCR5 antagonist.

Mechanism of Action of CCR5 Antagonists:

HIV-1 entry into a host T-cell is a multi-step process. The viral envelope glycoprotein (B1211001) gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, allowing it to then bind to a co-receptor, typically CCR5. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cell. CCR5 antagonists, synthesized using this compound, act as allosteric inhibitors.[17] They bind to a pocket within the transmembrane helices of the CCR5 receptor, stabilizing a conformation that is not recognized by gp120, thereby preventing viral entry.[18]

HIV_Entry_and_CCR5_Antagonism cluster_0 HIV Entry Pathway cluster_1 Inhibition by CCR5 Antagonist gp120 HIV gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Membrane_Fusion Membrane Fusion & Viral Entry CCR5->Membrane_Fusion 3. Fusion Antagonist CCR5 Antagonist (from this compound) Blocked_CCR5 Inactive CCR5 Conformation Antagonist->Blocked_CCR5 Binds to CCR5 Blocked_CCR5->CCR5 Prevents gp120 Binding

Mechanism of HIV entry and its inhibition by a CCR5 antagonist.
Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists

This compound also serves as a precursor for the synthesis of diphenyl purine (B94841) derivatives, which have been investigated as peripherally selective cannabinoid receptor 1 (CB1) antagonists.[6][19] CB1 receptors are primarily found in the central nervous system but are also present in peripheral tissues.[6] Peripherally selective antagonists are sought after to mitigate the central nervous system-related side effects observed with non-selective CB1 antagonists.[6]

Mechanism of Action of CB1 Receptor Antagonists:

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[6] Upon activation by endocannabinoids (e.g., anandamide, 2-AG), CB1 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways. CB1 receptor antagonists bind to the receptor but do not elicit a biological response. Instead, they block the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade. Peripherally selective antagonists are designed to have physicochemical properties that limit their ability to cross the blood-brain barrier, thus confining their action to peripheral tissues.

CB1_Receptor_Signaling_and_Antagonism cluster_0 CB1 Receptor Signaling Pathway cluster_1 Inhibition by CB1 Antagonist Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoid->CB1_Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response CB1_Antagonist Diphenyl Purine CB1 Antagonist CB1_Antagonist->CB1_Receptor Blocks Agonist Binding

CB1 receptor signaling and its inhibition by an antagonist.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and the strategic utility of the Boc protecting group make it an essential reagent for the development of novel therapeutics. The successful application of this compound in the synthesis of potent CCR5 and CB1 receptor antagonists highlights its importance in addressing significant unmet medical needs in virology and metabolic diseases. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

The Versatility of 4-Boc-Aminopiperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butoxycarbonyl)aminopiperidine, commonly referred to as 4-Boc-aminopiperidine, has emerged as a critical and versatile building block in the field of medicinal chemistry. Its unique structural features, combining a piperidine (B6355638) ring with a Boc-protected amine, allow for selective and controlled chemical modifications, making it an invaluable starting material for the synthesis of a wide array of complex and biologically active molecules. The piperidine scaffold itself is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of intermediates like this compound in the development of novel therapeutics. This technical guide provides an in-depth overview of the core research applications of this compound, complete with experimental methodologies, quantitative data, and visual diagrams to illustrate key synthetic and biological pathways.

Core Applications in Research

This compound is a key intermediate in the synthesis of a diverse range of therapeutic agents. Its application spans multiple disease areas, primarily due to the favorable pharmacological properties imparted by the piperidine ring. Key research areas where this compound is extensively used include:

  • Antiviral Agents: Notably in the development of CCR5 antagonists for the treatment of HIV-1 infection and inhibitors of the Hepatitis C Virus (HCV) assembly.[1][2]

  • Oncology: As a scaffold for the synthesis of potent and selective kinase inhibitors, such as those targeting Akt (Protein Kinase B) and p38 MAP kinase, which are crucial in cancer cell signaling pathways.[3][4][5][6]

  • Neuroscience: In the creation of neurokinin-1 (NK1) receptor antagonists, which have potential applications in treating pain, inflammation, and nausea.[7]

  • Metabolic Diseases: For the development of cannabinoid receptor 1 (CB1) antagonists, which are being explored for the treatment of obesity and related metabolic disorders.

Synthesis of Bioactive Molecules: Experimental Protocols

The following sections detail the synthetic methodologies for key classes of compounds derived from this compound.

Synthesis of Piperidine-4-Carboxamide CCR5 Antagonists for HIV-1 Treatment

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of HIV-1 into host cells. Blocking this receptor is a validated therapeutic strategy. This compound derivatives are central to the synthesis of potent CCR5 antagonists like piperidine-4-carboxamides.[1][8]

General Synthetic Workflow:

A common strategy involves the N-alkylation of a substituted aniline (B41778) with a protected piperidine derivative, followed by amide coupling and deprotection.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Boc Deprotection Substituted Aniline Substituted Aniline Intermediate_A N-Alkylated Piperidine Substituted Aniline->Intermediate_A Base (e.g., K2CO3) Solvent (e.g., DMF) Protected Piperidine Halide Protected Piperidine Halide Protected Piperidine Halide->Intermediate_A Coupled_Product Boc-Protected CCR5 Antagonist Intermediate_A->Coupled_Product Carboxylic Acid Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Final_Product Final CCR5 Antagonist Coupled_Product->Final_Product Acid (e.g., TFA) Solvent (e.g., DCM)

Caption: General workflow for the synthesis of piperidine-4-carboxamide CCR5 antagonists.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of tert-butyl 4-((3-chloro-4-methylphenyl)(3-hydroxypropyl)amino)piperidine-1-carboxylate

  • To a solution of 3-chloro-4-methylaniline (B146341) (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq) and tert-butyl 4-((3-bromopropoxy)carbonyl)piperidine-1-carboxylate (1.1 eq).

  • Stir the reaction mixture at 80°C for 12 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated intermediate.

Step 2: Amide Coupling

  • Dissolve the product from Step 1 (1.0 eq) and a suitable carboxylic acid (e.g., 1-acetylpiperidine-4-carboxylic acid, 1.2 eq) in dichloromethane (B109758) (DCM).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU, 1.5 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the Boc-protected final compound.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected compound (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1).

  • Stir the solution at room temperature for 1 hour.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the final piperidine-4-carboxamide CCR5 antagonist.

Compound IDCCR5 Binding IC50 (nM)Anti-HIV-1 Activity EC50 (nM)
Maraviroc (Control) 25.43-
Compound 16g 25.7373.01
Compound 16i 25.5394.10
TAK-220 3.51.1

Data sourced from multiple studies for comparison.[1][8][9]

Synthesis of Akt (Protein Kinase B) Inhibitors for Cancer Therapy

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. 4-Aminopiperidine (B84694) derivatives are integral to the structure of several potent and selective Akt inhibitors.[3][4][5]

Akt Signaling Pathway Overview:

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Targets phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation promotes Inhibitor 4-Aminopiperidine-based Akt Inhibitor Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for 4-aminopiperidine-based inhibitors.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of tert-butyl 4-(4-chlorobenzamido)piperidine-1-carboxylate

  • Dissolve 4-amino-1-Boc-piperidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add triethylamine (B128534) (1.5 eq) and cool the mixture to 0°C.

  • Slowly add 4-chlorobenzoyl chloride (1.1 eq) dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over magnesium sulfate, filter, and concentrate to obtain the crude product, which can be purified by crystallization or silica gel chromatography.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Step 3: N-Arylation

  • Combine the deprotected amine hydrochloride (1.0 eq) with a suitable heteroaryl chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.1 eq) in a solvent such as n-butanol.

  • Add a base, for instance, DIPEA (3.0 eq).

  • Heat the mixture at reflux for 24 hours.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final Akt inhibitor.

Compound IDAkt1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt1)
Compound 2 18500~28
Compound 21 22300~14
AZD5363 3>1000>333

Data sourced from multiple studies for comparison.[5][10]

Synthesis of Hepatitis C Virus (HCV) Assembly Inhibitors

4-Aminopiperidine derivatives have been identified as potent inhibitors of the HCV life cycle, specifically targeting the assembly and release of infectious virus particles.[2]

General Synthetic Workflow:

A common synthetic route involves reductive amination of a protected 4-aminopiperidine with an appropriate aldehyde, followed by further functionalization and deprotection.

G This compound This compound Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) This compound->Reductive_Amination Aldehyde Aldehyde Aldehyde->Reductive_Amination Intermediate N-Substituted This compound Reductive_Amination->Intermediate Coupling Coupling with Electrophile Intermediate->Coupling Coupled_Product Boc-Protected HCV Inhibitor Coupling->Coupled_Product Deprotection Boc Deprotection (e.g., TFA/DCM) Coupled_Product->Deprotection Final_Product Final HCV Assembly Inhibitor Deprotection->Final_Product

Caption: General workflow for the synthesis of 4-aminopiperidine-based HCV assembly inhibitors.

Detailed Experimental Protocol (Representative):

Step 1: Reductive Amination

  • To a solution of 4-amino-1-Boc-piperidine (1.0 eq) and an appropriate aldehyde (e.g., 2-phenylacetaldehyde, 1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Step 2: Further Functionalization (e.g., Acylation)

  • Dissolve the product from Step 1 (1.0 eq) in DCM and add a base such as triethylamine (2.0 eq).

  • Add the desired acylating agent (e.g., benzoyl chloride, 1.2 eq) dropwise at 0°C.

  • Allow the reaction to proceed at room temperature for 6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.

  • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Remove the solvents in vacuo to yield the final inhibitor as a TFA salt.

Compound IDHCV Proliferation EC50 (µM)Cytotoxicity CC50 (µM)
Compound 1 2.57>20
Compound 2 2.09>20

Data sourced from a high-throughput screening campaign.[2]

Conclusion

This compound is a cornerstone building block in contemporary drug discovery, enabling the synthesis of a multitude of structurally diverse and pharmacologically active compounds. Its strategic importance is evident in its application across various therapeutic areas, from infectious diseases to oncology. The Boc protecting group allows for precise and sequential chemical manipulations, a critical feature for the multi-step syntheses required to produce complex drug candidates. As research continues to uncover novel biological targets, the demand for versatile and high-purity intermediates like this compound will undoubtedly persist, solidifying its role in the development of next-generation therapeutics.

References

A Technical Guide to 4-Boc-Aminopiperidine Isomers: Synthesis, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Boc-aminopiperidine serves as a critical building block in contemporary medicinal chemistry and drug development. Its piperidine (B6355638) scaffold is a prevalent feature in numerous FDA-approved drugs. The presence of a tert-butyloxycarbonyl (Boc) protecting group allows for controlled, regioselective reactions, making it a versatile intermediate in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the two main isomers of this compound, detailing their chemical properties, synthetic routes, and significant applications in the development of novel therapeutics. The strategic use of these isomers facilitates the construction of a diverse range of biologically active compounds, from antiviral agents to enzyme inhibitors.

It is crucial to distinguish between the two primary isomers, which differ by the position of the Boc protecting group:

  • 4-(N-Boc-amino)piperidine (CAS: 73874-95-0): The Boc group is attached to the amino substituent at the 4-position of the piperidine ring.

  • 4-Amino-1-Boc-piperidine (CAS: 87120-72-7): The Boc group is attached to the nitrogen atom of the piperidine ring.

This guide will address both isomers, providing researchers, scientists, and drug development professionals with a comprehensive resource for their use.

Physicochemical Properties

The fundamental properties of the two this compound isomers are summarized below. While both share the same molecular formula and weight, their structural differences lead to distinct physical characteristics.

Property4-(N-Boc-amino)piperidine4-Amino-1-Boc-piperidine
CAS Number 73874-95-0[1][2]87120-72-7
Molecular Formula C₁₀H₂₀N₂O₂[1][2]C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol [1][2]200.28 g/mol
Synonyms tert-Butyl N-(piperidin-4-yl)carbamate, 4-(tert-Butoxycarbonylamino)piperidine[3][4]tert-Butyl 4-aminopiperidine-1-carboxylate, 1-Boc-4-aminopiperidine
Appearance Off-white crystalline powder[3][4]White crystalline powder
Melting Point 162-166 °C[3][4]50 °C
Boiling Point 80 °C at 0.05 mmHg[3][4]80 °C at 0.037 mmHg
Solubility Soluble in Methanol (B129727) and Chloroform[3][5]Soluble in methanol, ethanol, acetone, and chloroform.[6]

Applications in Drug Discovery and Development

Both isomers of this compound are pivotal starting materials for a range of therapeutic agents, leveraging the versatile piperidine core.

4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

This isomer is extensively used in the synthesis of antagonists for key cellular receptors.

  • CCR5 Antagonists : It is a key intermediate in the synthesis of piperidine-4-carboxamide CCR5 antagonists, which have shown potent anti-HIV-1 activity.[1][2][3] These compounds block the entry of the HIV virus into host cells.

  • Cannabinoid Receptor 1 (CB1) Antagonists : This molecule is also utilized in the preparation of diphenyl purine (B94841) derivatives that act as peripherally selective CB1 antagonists, which are explored for various therapeutic applications.[3][4]

  • Antibacterial Agents : It has been employed in the synthesis of novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II, demonstrating broad-spectrum antibacterial activity.[5]

4-Amino-1-Boc-piperidine (CAS: 87120-72-7)

The isomeric 4-Amino-1-Boc-piperidine is a cornerstone for the development of various enzyme inhibitors and antiviral compounds.

  • Sirtuin (SIRT2) Inhibitors : It serves as a starting material for N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which function as inhibitors of SIRT2, a class of enzymes implicated in cellular regulation and various diseases.

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : This building block is used to synthesize piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which are potent HIV-1 NNRTIs.

  • Hepatitis C Virus (HCV) Assembly Inhibitors : Medicinal chemistry campaigns have utilized this scaffold to develop inhibitors targeting the assembly and release of infectious HCV particles.[7]

Experimental Protocols: Synthesis of this compound Isomers

Detailed methodologies for the synthesis of both isomers are presented below, providing a practical guide for laboratory preparation.

Synthesis of 4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

A common method for the synthesis of 4-(N-Boc-amino)piperidine involves the debenzylation of a protected precursor via catalytic hydrogenation.[8]

Reaction: Debenzylation of tert-butyl (1-benzylpiperidin-4-yl)carbamate.

Procedure:

  • Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (3.80 g, 13.1 mmol) in 26 mL of methanol in a 100 mL reaction vessel.

  • Add a catalytic amount of 10% palladium on activated carbon (Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere for 12 hours.

  • Upon completion, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue can be purified by silica (B1680970) gel column chromatography to yield 4-(N-Boc-amino)piperidine.

G start tert-butyl (1-benzylpiperidin-4-yl)carbamate reagents H₂, 10% Pd/C Methanol start->reagents 12 hours product 4-(N-Boc-amino)piperidine reagents->product

Synthesis of 4-(N-Boc-amino)piperidine.
Synthesis of 4-Amino-1-Boc-piperidine (CAS: 87120-72-7)

One synthetic approach for 4-Amino-1-Boc-piperidine involves a Hofmann rearrangement of 1-Boc-4-piperidyl urea (B33335).[9]

Reaction: Hofmann rearrangement of 1-Boc-4-piperidyl urea.

Procedure:

  • In a 1 L three-necked flask, add 198-200 mL of a 40%-60% sodium hydroxide (B78521) solution.

  • While maintaining the temperature below 25 °C, slowly add 60-80 g of bromine.

  • Add 50 g of 1-Boc-4-piperidyl urea to the solution.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction to room temperature.

  • Slowly adjust the pH to 5-6 using a 10-15% solution of hydrochloric acid at 0-5 °C.

  • Extract the product with chloroform, dry the organic phase, and concentrate to a thick residue.

  • Add petroleum ether and crystallize at low temperature to obtain 4-Amino-1-Boc-piperidine as a white solid.

G start 1-Boc-4-piperidyl urea step1 1. NaOH, Br₂ 2. Reflux (3-5h) start->step1 step2 3. HCl (aq) 4. Extraction step1->step2 product 4-Amino-1-Boc-piperidine step2->product

Synthesis of 4-Amino-1-Boc-piperidine.

Application in Target-Oriented Synthesis and Signaling Pathways

The utility of this compound isomers is best illustrated by their role in the synthesis of molecules that modulate biological pathways.

CCR5 Antagonism in HIV-1 Entry Inhibition

CCR5 is a coreceptor on the surface of T-cells that is exploited by HIV-1 for entry into the host cell. Antagonists of CCR5 block this interaction, thereby preventing viral infection. 4-(N-Boc-amino)piperidine is a key component in the synthesis of such antagonists.

cluster_cell HIV HIV-1 gp120 CCR5 CCR5 Receptor HIV->CCR5 Coreceptor Binding CD4 CD4 Receptor HIV->CD4 Binds Cell Host T-Cell CCR5->Cell Viral Entry CD4->CCR5 Conformational Change Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Block X

Mechanism of HIV-1 entry and CCR5 antagonism.
SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a protein deacetylase that plays a role in cell cycle regulation and has been identified as a target in oncology and neurodegenerative diseases. Inhibitors of SIRT2, synthesized from 4-Amino-1-Boc-piperidine, can modulate these pathways.

SIRT2 SIRT2 Enzyme Deacetylated_Protein Deacetylated Protein SIRT2->Deacetylated_Protein Deacetylation Protein Acetylated Protein (e.g., α-tubulin) Protein->SIRT2 Substrate Inhibitor SIRT2 Inhibitor Inhibitor->SIRT2 Inhibits Block X

Role of SIRT2 and its inhibition.

Conclusion

The two isomers of this compound are indispensable tools in modern drug discovery. Their distinct reactivity, governed by the placement of the Boc protecting group, allows for their strategic incorporation into a wide array of molecular scaffolds. This guide has provided a comprehensive overview of their properties, synthesis, and applications, highlighting their importance in the development of novel therapeutics targeting a range of diseases. For researchers and drug development professionals, a thorough understanding of these building blocks is essential for the design and synthesis of the next generation of medicines.

References

A Comprehensive Technical Guide to the Solubility of 4-Boc-Aminopiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Boc-aminopiperidine (tert-butyl piperidin-4-ylcarbamate), a key building block in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative data is summarized in the table below for easy comparison. It is important to note that solubility is temperature-dependent, and the data presented here are based on available information, which may not always specify the exact temperature of measurement.

SolventChemical FormulaMolar Mass ( g/mol )Solubility (g/L)Temperature (°C)Citation
ChloroformCHCl₃119.3830Not Specified[1][2]

Qualitative Solubility Data

In addition to the quantitative data, several sources describe the solubility of this compound in qualitative terms. This information is valuable for initial solvent screening.

SolventObservationCitation
MethanolSoluble[3][4][5]
DichloromethaneSoluble
WaterInsoluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development. The following are detailed methodologies for key experimental techniques that can be employed to quantify the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent by evaporating the solvent and weighing the residual solute.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial and place it in a constant temperature shaker. Agitate the mixture at a controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

  • Evaporation and Weighing:

    • Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C).

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, particularly for compounds that are UV-active or can be otherwise detected.[9][10][11]

Objective: To quantify the concentration of this compound in a saturated solution using a validated HPLC method with an external standard calibration curve.

Materials:

  • Saturated solution of this compound (prepared as in the gravimetric method)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)

  • High-purity this compound for standard preparation

  • Volumetric flasks and pipettes

Procedure:

  • HPLC Method Development and Validation:

    • Develop an HPLC method capable of separating this compound from any potential impurities. A common starting point would be a reversed-phase C18 column with a mobile phase of acetonitrile and water.

    • Validate the method for linearity, accuracy, precision, and specificity according to standard guidelines.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Take the filtered saturated solution of this compound and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying by the dilution factor. The solubility is reported in g/L or other appropriate units.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound based on its solubility, a critical process in drug development and chemical synthesis.

G Solvent Selection Workflow for this compound cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Solvent System Optimization cluster_3 Process Validation start Define Process Requirement (e.g., Reaction, Crystallization) qual_screen Qualitative Solubility Test (e.g., Methanol, DCM, Water) start->qual_screen quant_analysis Quantitative Solubility Measurement (e.g., Gravimetric, HPLC) qual_screen->quant_analysis If promising data_table Compile Solubility Data Table quant_analysis->data_table solvent_selection Select Solvent(s) with Optimal Solubility data_table->solvent_selection mixture_opt Optimize Solvent Mixtures (if necessary) solvent_selection->mixture_opt process_val Validate in Target Process mixture_opt->process_val final_protocol Finalized Protocol process_val->final_protocol

Caption: A workflow for selecting an appropriate solvent for this compound.

References

Spectroscopic Analysis of 4-Boc-Aminopiperidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the two common isomers of 4-Boc-aminopiperidine: tert-butyl 4-aminopiperidine-1-carboxylate and tert-butyl N-piperidin-4-ylcarbamate. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in research and drug development.

Isomer Differentiation

The seemingly interchangeable name "this compound" can lead to ambiguity. The position of the Boc (tert-butoxycarbonyl) protecting group significantly influences the chemical environment of the molecule and, consequently, its spectral properties.

  • tert-butyl 4-aminopiperidine-1-carboxylate (Isomer 1): In this isomer, the Boc group is attached to the piperidine (B6355638) ring's nitrogen atom.

  • tert-butyl N-piperidin-4-ylcarbamate (Isomer 2): Here, the Boc group is attached to the amino group at the 4-position of the piperidine ring.

This guide will present the spectral data for both isomers to facilitate their correct identification.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectral Data

The proton NMR spectra of the two isomers show distinct differences, particularly in the chemical shifts of the protons on the piperidine ring and the presence or absence of an N-H proton signal from the piperidine ring itself.

Isomer Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
1: tert-butyl 4-aminopiperidine-1-carboxylate -C(CH₃)₃ (Boc)~1.45s-
Piperidine H (axial, adjacent to NH₂)~1.20-1.35m-
Piperidine H (equatorial, adjacent to NH₂)~1.75-1.85m-
Piperidine CH-NH₂~2.65-2.75m-
Piperidine CH₂-N(Boc) (equatorial)~3.90-4.10m-
Piperidine CH₂-N(Boc) (axial)~2.80-2.95t~12.5
-NH₂~1.3 (broad s)br s-
2: tert-butyl N-piperidin-4-ylcarbamate -C(CH₃)₃ (Boc)~1.44s-
Piperidine H (axial, adjacent to NH)~1.25-1.40m-
Piperidine H (equatorial, adjacent to NH)~1.90-2.00m-
Piperidine CH-NH(Boc)~3.45-3.60m-
Piperidine CH₂-NH (equatorial)~3.05-3.15m-
Piperidine CH₂-NH (axial)~2.60-2.70t~12.0
Piperidine NH~1.6 (broad s)br s-
Boc NH~4.5 (broad d)br d~7.5

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (B1202638) (TMS) internal standard. The exact values can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide complementary information, showing characteristic shifts for the carbonyl carbon of the Boc group and the carbons of the piperidine ring.

Isomer Carbon Assignment Chemical Shift (δ) ppm
1: tert-butyl 4-aminopiperidine-1-carboxylate -C (CH₃)₃ (Boc)~28.4
-C (CH₃)₃ (Boc)~79.2
Piperidine C H-NH₂~50.5
Piperidine C H₂ (adjacent to CH-NH₂)~34.5
Piperidine C H₂-N(Boc)~44.0
C =O (Boc)~154.9
2: tert-butyl N-piperidin-4-ylcarbamate -C (CH₃)₃ (Boc)~28.5
-C (CH₃)₃ (Boc)~79.1
Piperidine C H-NH(Boc)~48.0
Piperidine C H₂ (adjacent to CH-NH)~32.5
Piperidine C H₂-NH~45.0
C =O (Boc)~155.5

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS) internal standard. The exact values can vary depending on the solvent.

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of the two isomers are distinguished by the positions of the N-H and C=O stretching vibrations.

Isomer Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **Intensity
1: tert-butyl 4-aminopiperidine-1-carboxylate N-H (amine)Stretch3360-3280Medium, two bands
C-H (alkane)Stretch2970-2850Strong
C=O (carbamate)Stretch~1685Strong
N-H (amine)Bend~1590Medium
C-NStretch~1245, ~1165Strong
2: tert-butyl N-piperidin-4-ylcarbamate N-H (amide/carbamate)Stretch~3320Medium
N-H (piperidine)Stretch~3280Medium
C-H (alkane)Stretch2950-2850Strong
C=O (carbamate)Stretch~1695Strong
N-H (amide)Bend~1530Strong
C-NStretch~1250, ~1170Strong

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectral data.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the internal standard (TMS).

FT-IR Spectroscopy

A general protocol for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Instrument and Accessory Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated.

    • Collect a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound isomer directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the significant absorption peaks.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis & Interpretation Sample This compound Isomer Dissolution Dissolve in Deuterated Solvent (NMR) or place on ATR (IR) Sample->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FT-IR Spectrometer Dissolution->IR_Spec Process_NMR Fourier Transform Phase & Baseline Correction NMR_Spec->Process_NMR Process_IR Background Subtraction Peak Picking IR_Spec->Process_IR Analyze_NMR Assign Peaks Determine Structure Process_NMR->Analyze_NMR Analyze_IR Identify Functional Groups Process_IR->Analyze_IR Final_Report Comprehensive Spectral Report Analyze_NMR->Final_Report Analyze_IR->Final_Report

Caption: General workflow for NMR and IR spectroscopic analysis.

Commercial Availability and Technical Profile of 4-Boc-Aminopiperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and analytical characterization of 4-Boc-aminopiperidine.

4-(tert-Butoxycarbonylamino)piperidine, commonly abbreviated as this compound, is a key bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine (B6355638) ring with a Boc-protected amine, allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its commercial availability, synthetic routes, and analytical characterization for researchers and drug development professionals.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels typically range from 95% to over 99%, with common analytical techniques such as HPLC being used for verification.[1][2] The compound is generally supplied as a white to off-white crystalline powder.

A summary of representative suppliers is provided in the table below. Please note that this is not an exhaustive list and availability and specifications should be confirmed with the respective suppliers.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thermo Scientific≥95.0% to ≤105.0% (Titration)73874-95-0C₁₀H₂₀N₂O₂200.28
Santa Cruz Biotechnology---73874-95-0C₁₀H₂₀N₂O₂200.28
Cayman Chemical≥95%73874-95-0C₁₀H₂₀N₂O₂200.3
ChemScene≥97%73874-95-0C₁₀H₂₀N₂O₂200.28
Apollo Scientific---73874-95-0C₁₀H₂₀N₂O₂200.28
Chem-Impex99 - 100% (HPLC)73874-95-0C₁₀H₂₀N₂O₂200.28

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-characterized, providing essential data for its identification and use in synthetic protocols.

PropertyValueReference
Appearance White to off-white crystalline powder[3]
Melting Point 162-166 °C[4]
Boiling Point 80 °C at 0.05 mmHg[4]
Density ~1.02 g/cm³[4]
Solubility Soluble in methanol (B129727) and chloroform.[4]
¹H NMR (200 MHz, CD₃OD) δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), 3.60 (br, 1H)[5]
¹³C NMR ---[6]
FTIR (KBr) Conforms to structure[3][6]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. Below are two common methods.

Method 1: Catalytic Hydrogenation of N-Benzyl Precursor

This method involves the debenzylation of a protected piperidine derivative via catalytic hydrogenation.[5]

  • Starting Material: tert-butyl (1-benzylpiperidin-4-yl)carbamate

  • Reagents and Equipment:

    • tert-butyl (1-benzylpiperidin-4-yl)carbamate

    • Methanol

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

    • Reaction vessel

    • Filtration apparatus (e.g., Celite or diatomaceous earth)

    • Rotary evaporator

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate in methanol in a suitable reaction vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Stir the reaction mixture under a hydrogen atmosphere for approximately 12 hours.

    • Upon completion of the reaction, remove the Pd/C catalyst by filtration through a pad of Celite or diatomaceous earth.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Purify the resulting residue by silica gel column chromatography to yield this compound.

Method 2: From N-benzyl-4-piperidone

This multi-step synthesis starts from N-benzyl-4-piperidone.[7]

  • Starting Material: N-benzyl-4-piperidone

  • Key Reagents:

    • Orthoformate (e.g., trimethyl orthoformate)

    • Acid catalyst (e.g., p-toluenesulfonic acid)

    • tert-Butyl carbamate (B1207046)

    • Palladium on carbon (Pd/C)

    • Hydrogen source

  • Procedure Outline:

    • React N-benzyl-4-piperidone with an orthoformate in an alcohol solution under acidic catalysis to form the corresponding ketal.

    • React the ketal with tert-butyl carbamate to generate an imine intermediate.

    • Subject the imine to catalytic hydrogenation using Pd/C to simultaneously reduce the imine and remove the N-benzyl protecting group, affording this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 200 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CD₃OD or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Expected ¹H NMR Data (in CD₃OD): A singlet at approximately 1.36 ppm corresponding to the nine protons of the Boc group, and multiplets in the regions of 1.84-2.36 ppm, 2.74 ppm, and 3.42 ppm corresponding to the piperidine ring protons, along with a broad signal for the amine proton around 3.60 ppm.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following is a representative reversed-phase HPLC method that can be adapted for the purity analysis of this compound.

  • Objective: To determine the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over the course of the run (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the sample in methanol (e.g., 1 mg/mL) and dilute with the initial mobile phase composition to a suitable working concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its primary application lies in the introduction of a 4-aminopiperidine (B84694) moiety into a target structure. The Boc protecting group allows for the piperidine nitrogen to be engaged in reactions, followed by deprotection of the 4-amino group for further functionalization, or vice versa.

Notable applications include its use in the synthesis of:

  • CCR5 Antagonists: These molecules are investigated for their potential as anti-HIV agents.[5]

  • Antibacterial Agents: The piperidine scaffold is a common feature in many antibacterial compounds.

  • Kinase Inhibitors: The aminopiperidine core can serve as a scaffold for the development of various kinase inhibitors for cancer therapy.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow from sourcing or synthesis to the application of this compound in a research setting.

G cluster_sourcing Sourcing cluster_qc Quality Control Commercial_Suppliers Commercial Suppliers Purity_Analysis Purity Analysis (HPLC) Commercial_Suppliers->Purity_Analysis In_house_Synthesis In-house Synthesis In_house_Synthesis->Purity_Analysis Structural_Verification Structural Verification (NMR, IR, MS) Purity_Analysis->Structural_Verification Application Application in R&D (e.g., Synthesis of Target Molecules) Structural_Verification->Application

Caption: Workflow for sourcing and quality control of this compound.

G Start This compound Reaction_N1 Reaction at Piperidine Nitrogen (N1) Start->Reaction_N1 Deprotection Boc Deprotection (Acidic Conditions) Start->Deprotection Intermediate_A N1-Functionalized Intermediate Reaction_N1->Intermediate_A Intermediate_B 4-Aminopiperidine Derivative Deprotection->Intermediate_B Further_Functionalization_A Further Functionalization at N4 Intermediate_A->Further_Functionalization_A Further_Functionalization_B Further Functionalization at N1 Intermediate_B->Further_Functionalization_B Target_Molecule Target Molecule Further_Functionalization_A->Target_Molecule Further_Functionalization_B->Target_Molecule

Caption: Synthetic utility of this compound.

References

safety and handling precautions for 4-Boc-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 4-Boc-Aminopiperidine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for chemical reagents is paramount. This guide provides a detailed overview of the safe handling procedures for this compound (CAS No. 73874-95-0), a common building block in pharmaceutical synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and physical hazards. The primary hazards are summarized in the table below.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation, and in some classifications, severe skin burns.[1][2][3][4]
Serious Eye Damage/Irritation Causes eye irritation or serious eye damage.[1][2][3][4]
Respiratory Tract Irritation Causes respiratory tract irritation if inhaled.[3][4]

Signal Word: Danger or Warning[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.[2][5]

  • H314: Causes severe skin burns and eye damage.[2][5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H290: May be corrosive to metals.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Appearance White to off-white crystalline powder or solid.[3][4]
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Melting Point 162-166 °C[4]
Flash Point Not available.[3][6]
Autoignition Temperature Not available.[3]

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimizing the risks associated with this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][4]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][4]

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Minimize dust generation and accumulation.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][5]

  • Wash hands thoroughly after handling and before breaks.[6][7]

  • Ensure containers are kept tightly closed when not in use.[3][5]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[3][5][6]

  • Keep containers tightly sealed.[3][5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecifications
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3][4] Gloves must be inspected prior to use and disposed of properly.[7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) or a particulate filter conforming to EN 143 are recommended.[1][4]

Experimental Protocols: Spill and Exposure Management

Detailed methodologies for managing accidental spills and exposures are outlined below.

Accidental Release Measures:

  • Evacuate Personnel: Evacuate personnel to safe areas.[7]

  • Ensure Ventilation: Ensure adequate ventilation.[3][6]

  • Don PPE: Use proper personal protective equipment as indicated for handling.[3][6]

  • Containment and Clean-up:

    • For small spills, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[3][6]

    • Avoid generating dust during clean-up.[3][5][6]

    • Do not let the product enter drains.[6][7]

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3][4]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3][6]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[1][6]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3][6]

Visualized Workflows and Logical Relationships

To further clarify the safety protocols, the following diagrams illustrate key workflows and logical relationships for handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review MSDS B Ensure Eyewash & Safety Shower are Accessible A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Chemical Fume Hood C->D E Weigh and Handle with Care (Avoid Dust Generation) D->E F Keep Container Tightly Closed E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Remove PPE and Wash Hands H->I

Caption: A step-by-step workflow for the safe handling of this compound.

G Emergency Response for Accidental Exposure cluster_actions Emergency Response for Accidental Exposure cluster_responses Emergency Response for Accidental Exposure Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Type? Eye Eye Contact Exposure->Eye Type? Inhalation Inhalation Exposure->Inhalation Type? Ingestion Ingestion Exposure->Ingestion Type? FlushSkin Flush with Water for 15 min Remove Contaminated Clothing Skin->FlushSkin FlushEye Flush with Water for 15 min Eye->FlushEye FreshAir Move to Fresh Air Provide Oxygen if Needed Inhalation->FreshAir RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEye->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical G Hazard Mitigation Pathways cluster_controls Control Measures Hazard This compound Hazard (Irritant, Corrosive) EngControls Engineering Controls (Fume Hood, Ventilation) Hazard->EngControls AdminControls Administrative Controls (Safe Handling Procedures, Training) Hazard->AdminControls PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Hazard->PPE SafeWorkplace Safe Workplace Environment EngControls->SafeWorkplace AdminControls->SafeWorkplace PPE->SafeWorkplace

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Boc-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-Boc-aminopiperidine, a critical building block in the development of a wide range of pharmaceutical compounds.[1][2][3] This document offers detailed experimental protocols, a comparative analysis of synthetic routes, and robust purification methodologies, designed to be a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

4-((tert-Butoxycarbonyl)amino)piperidine, commonly known as this compound, is a vital intermediate in the synthesis of various biologically active molecules.[1][2] Its piperidine (B6355638) core is a prevalent scaffold in numerous pharmaceuticals, and the Boc-protecting group offers a stable yet readily cleavable amine functionality, essential for multi-step synthetic strategies. This intermediate is notably used in the development of CCR5 antagonists for HIV-1 therapy and other therapeutic agents.[2][4]

Synthetic Routes

Several synthetic strategies for this compound have been reported, primarily focusing on the introduction of the Boc-protected amine onto a piperidine ring. The most common approaches involve the reductive amination of a piperidone precursor or the debenzylation of a protected aminopiperidine derivative.

Route 1: Reductive Amination of N-Benzyl-4-piperidone

A prevalent and efficient method involves a two-step process starting from N-benzyl-4-piperidone. This route is characterized by its high yields and the use of readily available starting materials.[5]

  • Imine Formation: N-benzyl-4-piperidone reacts with tert-butyl carbamate (B1207046) in the presence of an orthoformate and an acid catalyst to form an imine intermediate.[5]

  • Catalytic Hydrogenation: The resulting imine is then subjected to palladium on carbon (Pd/C) catalytic hydrogenation. This step simultaneously reduces the imine and removes the N-benzyl protecting group to yield this compound.[5]

Route 2: Debenzylation of tert-Butyl (1-benzylpiperidin-4-yl)carbamate

This alternative route begins with the commercially available or synthetically prepared tert-butyl (1-benzylpiperidin-4-yl)carbamate.

  • Catalytic Hydrogenolysis: The starting material is dissolved in a suitable solvent, typically methanol (B129727), and subjected to hydrogenolysis in the presence of a palladium on carbon (Pd/C) catalyst. The hydrogen atmosphere cleaves the benzyl (B1604629) group from the piperidine nitrogen, affording the desired product.[1][6]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic protocols for this compound, allowing for a direct comparison of their efficiencies.

Starting MaterialKey ReagentsSolventReaction TimeYield (%)Purity/Analytical MethodReference
N-benzyl-4-piperidoneTrimethyl orthoformate, p-toluenesulfonic acid, tert-butyl carbamate, Pd/CMethanol5 hours83.9GC[5]
tert-Butyl (1-benzylpiperidin-4-yl)carbamate10% Pd/C, HydrogenMethanol12 hours99¹H-NMR, LC/MS[1][6]
4-Benzylamino-piperidine-1-carboxylic acid tert-butyl ester10% Pd/C, HydrogenEthanol (B145695)-98¹H-NMR[7]
4-PiperidinecarboxamideDi-tert-butyl dicarbonate, Triethylamine, Bromine, Sodium hydroxideWater8-10 hours--[8]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of N-Benzyl-4-piperidone

This protocol is adapted from a patented procedure and offers a high-yielding, scalable method.[5]

Step 1: Imine Formation

  • To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2 g, 1.00 mol), p-toluenesulfonic acid (8.60 g, 50 mmol), triethyl orthoformate (296.4 g, 2.00 mol), and 400 mL of ethanol.

  • Heat the mixture to reflux for 2 hours.

  • Evaporate the ethanol under normal pressure.

  • Add tert-butyl carbamate (128.9 g, 1.10 mol) and 600 mL of toluene.

  • Heat the mixture to 90-110 °C, and remove the ethanol generated during the reaction.

  • Monitor the reaction by GC until the residual starting material is less than 1%.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Add ethanol and cool to 0 °C with stirring for 1 hour to precipitate the white solid product.

  • Filter to obtain the imine intermediate (242.0 g, 83.9% yield).

Step 2: Catalytic Hydrogenation

  • In a 5L autoclave, add the product from the previous step (237.0 g, 0.822 mol) and 2.4 L of methanol.

  • Add 10% Pd/C (23.7 g).

  • Replace the atmosphere with nitrogen three times, then introduce hydrogen to a pressure of 0.8-1.0 MPa.

  • Slowly heat to 70 °C and maintain for 4 hours, monitoring by GC until the reaction is complete.

  • Cool the mixture, filter, and concentrate the filtrate to obtain the crude product.

  • Add n-heptane for pulping to yield this compound as a white solid (149.3 g, 90.7% yield, GC content 99.0%).

Protocol 2: Synthesis via Debenzylation

This protocol is a straightforward method for the deprotection of a commercially available precursor.[1][6]

  • Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (3.80 g, 13.1 mmol) in 26 mL of methanol in a 100 mL reaction vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere for 12 hours.

  • Upon completion, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

Purification

The primary method for the purification of this compound is silica (B1680970) gel column chromatography.[1][6]

Protocol: Silica Gel Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the solution onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford pure 4-tert-butoxycarbonylaminopiperidine (2.64 g, 99% yield from the debenzylation reaction).[1][6]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described.

Synthesis_Route_1 Start N-benzyl-4-piperidone Reagents1 Orthoformate, tert-butyl carbamate, Acid catalyst Start->Reagents1 Imine_Formation Imine Formation Reagents1->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reagents2 H2, Pd/C Imine->Reagents2 Hydrogenation Catalytic Hydrogenation Reagents2->Hydrogenation Product This compound Hydrogenation->Product

Caption: Reductive Amination Synthesis Workflow.

Synthesis_Route_2 Start tert-Butyl (1-benzylpiperidin-4-yl)carbamate Reagents H2, Pd/C Start->Reagents Debenzylation Catalytic Hydrogenolysis Reagents->Debenzylation Product This compound Debenzylation->Product

Caption: Debenzylation Synthesis Workflow.

Purification_Workflow Crude_Product Crude this compound Column_Prep Prepare Silica Gel Column Crude_Product->Column_Prep Loading Load Crude Product Column_Prep->Loading Elution Elute with Solvent Gradient Loading->Elution Monitoring Monitor Fractions by TLC Elution->Monitoring Pooling Combine Pure Fractions Monitoring->Pooling Concentration Concentrate Under Reduced Pressure Pooling->Concentration Pure_Product Pure this compound Concentration->Pure_Product

Caption: Purification Workflow via Column Chromatography.

References

The Pivotal Role of 4-Boc-Aminopiperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-Boc-aminopiperidine has emerged as a cornerstone scaffold, offering a unique combination of structural rigidity and synthetic flexibility. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of a diverse array of biologically active molecules, complete with experimental protocols and pathway visualizations to empower researchers, scientists, and drug development professionals.

The piperidine (B6355638) moiety is a prevalent feature in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets.[1][2][3][4][5] The strategic placement of a Boc-protected amine at the 4-position of the piperidine ring allows for controlled, selective reactions, making this compound a critical intermediate in the construction of complex drug candidates.[6]

Applications in Therapeutic Agent Synthesis

This compound is a versatile building block utilized in the synthesis of a wide range of therapeutic agents. Its applications span multiple disease areas, underscoring its significance in pharmaceutical research.[7][8]

Antiviral Agents: This scaffold is instrumental in the development of antiviral drugs. Notably, it has been used in the synthesis of aminopiperidine-based chemokine (C-C motif) receptor 5 (CCR5) antagonists, which are potent inhibitors of HIV-1 entry.[8][9][10][11] Furthermore, research has demonstrated the utility of the 4-aminopiperidine (B84694) scaffold in developing inhibitors of Hepatitis C virus (HCV) assembly, a critical stage in the viral life cycle.[12][13]

Antibacterial Agents: The structural features of this compound have been leveraged to create novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II, demonstrating broad-spectrum antibacterial activity.[9]

Kinase Inhibitors and Oncology: The N-(4-chlorophenyl)piperidin-4-amine scaffold, derived from 4-aminopiperidine, is recognized as a "privileged structure" in drug design, capable of binding to multiple biological targets.[14] This core is foundational for the development of potent inhibitors of the serine/threonine kinase Akt (Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[14]

Other Therapeutic Areas: Beyond these examples, this compound serves as a key intermediate in the synthesis of cannabinoid receptor 1 (CB1) antagonists, muscarinic M3 receptor antagonists for respiratory and digestive system diseases, and analgesics.[8][15]

Key Physicochemical and Synthetic Data

The utility of this compound is underpinned by its specific physicochemical properties and well-established synthetic transformations.

PropertyValueReference
CAS Number 73874-95-0[8][9][11]
Molecular Formula C10H20N2O2[8][9][11]
Molecular Weight 200.28 g/mol [8][11][16]
Appearance Off-white/Crystalline Powder[8]
Melting Point 162-166 °C[8][16]
Solubility Soluble in Methanol (B129727), Chloroform (30 mg/ml)[8][9]
Reaction TypeReagents & ConditionsYieldReference
Synthesis of this compound N-benzyl-4-piperidone, orthoformate, tert-butyl carbamate (B1207046), Pd/C, H281% (step 1), 90.7% (step 2)[15]
Debenzylation to this compound N-butyl-1-benzylpiperidin-4-ylcarbamate, 10% Pd/C, H2, Methanol99%[17]
Reductive Amination 2-phenyl acetaldehyde (B116499), sodium triacetoxyborohydride (B8407120)-[12]
Buchwald-Hartwig Amination Aryl bromides, Pd catalyst, base-[18]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are representative protocols for its synthesis and subsequent use.

Synthesis of this compound

This two-step protocol provides a high-yield synthesis of this compound from N-benzyl-4-piperidone.[15]

Step 1: Imine Formation

  • To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2g, 1.00mol), ammonium (B1175870) chloride (0.53g, 10mmol), trimethyl orthoformate (106.1g, 1.00mol), and methanol (400mL).

  • Heat the mixture to reflux for 2 hours.

  • Evaporate the methanol under normal pressure.

  • Add tert-butyl carbamate (140.6g, 1.20mol) and toluene (B28343) (600mL).

  • Increase the temperature to 80-100 °C and remove the methanol generated during the reaction.

  • Continue the reaction for 3 hours, monitoring for the consumption of starting material by GC.

  • Cool the reaction mixture and concentrate the solvent.

  • Add ethanol (B145695) and cool to 0 °C, stirring for 1 hour to precipitate the product.

  • Filter the white solid to obtain 235.3g of the imine intermediate (Yield: 81%).

Step 2: Catalytic Hydrogenation

  • In a 5L autoclave, add the imine product from the previous step (237.0g, 0.822mol) and methanol (2.4L).

  • Add 10% Pd/C (23.7g).

  • Replace the atmosphere with nitrogen three times, then introduce hydrogen gas.

  • Maintain the pressure at 0.8-1.0MPa and slowly heat to 70 °C for 4 hours, monitoring the reaction by GC.

  • After completion, cool the reaction, filter, and concentrate the filtrate to obtain the crude product.

  • Add n-heptane and triturate to yield 149.3g of this compound as a white solid (Yield: 90.7%).

Reductive Amination using 4-Amino-1-Boc-piperidine

This protocol outlines a general procedure for the reductive amination of 4-amino-1-Boc-piperidine with an aldehyde to form a common intermediate for further derivatization, as seen in the synthesis of HCV assembly inhibitors.[12]

  • Dissolve 4-amino-1-Boc-piperidine (1 equivalent) and 2-phenyl acetaldehyde (1.1 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude intermediate can be purified by column chromatography or used directly in the next step.

Visualizing Synthetic and Biological Pathways

To further elucidate the role of this compound, the following diagrams illustrate a key synthetic workflow and a critical signaling pathway targeted by its derivatives.

G cluster_reaction Core Reaction cluster_intermediate Key Intermediate cluster_derivatization Derivatization / Deprotection cluster_final Final Product A This compound C Reductive Amination A->C B Aldehyde / Ketone B->C D N-Substituted This compound C->D E Coupling Reaction (e.g., Amide, Sulfonamide) D->E F Boc Deprotection D->F E->F G Biologically Active Molecule F->G

Caption: Synthetic workflow using this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC2 TSC2 Akt->TSC2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1 mTORC1 TSC2->mTORC1 Inhibition Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Activation Inhibitor Akt Inhibitor (derived from 4-aminopiperidine) Inhibitor->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and Akt inhibition.

Conclusion

This compound is an indispensable building block in the modern medicinal chemist's toolkit. Its strategic use enables the efficient and controlled synthesis of complex molecular architectures with diverse therapeutic applications. From antiviral and antibacterial agents to targeted cancer therapies, the versatility of this scaffold continues to drive innovation in drug discovery. This guide provides a foundational resource for researchers looking to leverage the power of this compound in their synthetic endeavors.

References

The Genesis and Evolution of 4-Boc-Aminopiperidine: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-aminopiperidine, known formally as tert-butyl 4-aminopiperidine-1-carboxylate, stands as a pivotal building block in the landscape of modern medicinal chemistry. Its unique bifunctional nature, featuring a readily derivatizable secondary amine on the piperidine (B6355638) ring and a protected primary amine, has made it an indispensable tool for the synthesis of complex molecular architectures. This guide delves into the discovery, historical development, and evolving synthetic strategies of this compound, with a particular focus on its critical role in the development of groundbreaking therapeutics.

Discovery and History

While pinpointing a single, seminal publication for the "discovery" of this compound is challenging, its emergence is intrinsically linked to the broader adoption of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis, particularly in peptide chemistry. The Boc group gained prominence in the mid-20th century as a robust yet readily cleavable protecting group for amines, enabling the controlled and sequential formation of amide bonds.

The application of this protecting group strategy to cyclic diamines like 4-aminopiperidine (B84694) was a logical progression. Early syntheses of N-protected piperidine derivatives can be traced through the patent literature, often in the context of developing novel pharmaceutical agents. While a definitive "first synthesis" paper is not readily apparent in a survey of historical academic journals, numerous patents from the late 20th and early 21st centuries describe various methods for its preparation, indicating its growing importance as a key intermediate. These early methods laid the groundwork for the more refined and efficient synthetic routes used today.

The strategic value of this compound became particularly evident with the rise of combinatorial chemistry and high-throughput screening in drug discovery. Its structure allows for the systematic modification at the 4-position, enabling the creation of vast libraries of compounds for biological evaluation. This has been instrumental in the discovery of potent and selective ligands for a wide array of biological targets.

Synthetic Evolution: A Comparative Overview

The synthesis of this compound has evolved significantly, driven by the need for cost-effective, scalable, and safe manufacturing processes. Several distinct strategies have been developed, each with its own set of advantages and disadvantages.

Key Synthetic Routes

A variety of synthetic approaches to this compound have been reported, primarily in the patent literature. These can be broadly categorized as follows:

  • Reductive Amination of N-Boc-4-piperidone: This is one of the most common and direct routes. It involves the reaction of N-Boc-4-piperidone with an amine source, followed by reduction of the resulting imine or enamine.

  • Protection of 4-Aminopiperidine: This approach starts with the commercially available 4-aminopiperidine and involves the selective protection of the ring nitrogen with a Boc group.

  • Multi-step Syntheses from Other Piperidine Precursors: Several routes begin with more readily available piperidine derivatives, such as 4-hydroxypiperidine (B117109) or 4-cyanopiperidine, and involve a series of transformations to introduce the amino group and the Boc protecting group.

  • Novel Routes from Acyclic Precursors: More recent developments have explored the construction of the piperidine ring itself with the desired functionalities already in place.

Quantitative Data Summary

The following table summarizes key quantitative data for some of the prominent synthetic methods described in the literature. It is important to note that yields and conditions can vary based on the specific reagents and scale of the reaction.

Starting Material Key Reagents Number of Steps Overall Yield (%) Key Advantages Key Disadvantages Reference
N-Boc-4-piperidoneAmmonium (B1175870) formate, NaBH3CN1~70-85%Direct, high-yieldingUse of cyanide reagentsPatent Literature
4-AminopiperidineDi-tert-butyl dicarbonate (B1257347) (Boc)2O1~80-95%Simple, high-yieldingPotential for di-protectionPatent Literature
1-Benzyl-4-piperidoneHydroxylamine (B1172632), LiAlH4, (Boc)2O, Pd/C4~40-50%Avoids direct use of 4-aminopiperidineMulti-step, use of hazardous reagents[1]
N-Benzyl-4-piperidoneOrthoformate, tert-butyl carbamate, Pd/C2HighShort synthetic route, readily available materialsPressurized hydrogenation step[1]
4-Piperidinecarboxamide(Boc)2O, Bromine, NaOH2HighGood yield and purityUse of bromine[2]

Experimental Protocols

Method 1: Reductive Amination of N-Boc-4-piperidone

This protocol is a general representation of the reductive amination approach.

  • Step 1: Imine Formation and Reduction. To a solution of N-Boc-4-piperidone (1 equivalent) in methanol (B129727) is added ammonium acetate (B1210297) (10 equivalents). The mixture is stirred at room temperature for 1-2 hours. Sodium cyanoborohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred for a further 12-24 hours.

  • Work-up and Purification. The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with aqueous NaOH. The aqueous layer is extracted with dichloromethane (B109758). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Method 2: Boc Protection of 4-Aminopiperidine

This protocol outlines the direct protection of 4-aminopiperidine.

  • Step 1: Boc Protection. To a solution of 4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of dioxane and water, is added triethylamine (B128534) (1.1 equivalents). The solution is cooled to 0 °C and a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.05 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.

  • Work-up and Purification. The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is often of high purity and can be used without further purification, or it can be recrystallized to afford pure this compound.

Method 3: Synthesis from N-Benzyl-4-piperidone

This multi-step synthesis avoids the direct handling of 4-aminopiperidine.

  • Step 1: Oximation. N-benzyl-4-piperidone (1 equivalent) is reacted with hydroxylamine hydrochloride (1.2 equivalents) in the presence of a base such as sodium acetate in ethanol (B145695) at reflux to yield the corresponding oxime.

  • Step 2: Reduction. The oxime is reduced to 1-benzyl-4-aminopiperidine using a strong reducing agent like lithium aluminum hydride in an ethereal solvent.

  • Step 3: Boc Protection. The resulting 1-benzyl-4-aminopiperidine is then protected with di-tert-butyl dicarbonate as described in Method 2.

  • Step 4: Debenzylation. The N-benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield the final product, this compound.[3]

Applications in Drug Discovery: The CCR5 Antagonist Case Study

The utility of this compound is perhaps best exemplified by its crucial role in the synthesis of CCR5 antagonists, a class of antiretroviral drugs used in the treatment of HIV infection.

The CCR5 Signaling Pathway and HIV Entry

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) found on the surface of various immune cells, including T-cells and macrophages. Its natural function involves mediating the migration of these cells to sites of inflammation in response to chemokines.

However, certain strains of the Human Immunodeficiency Virus (HIV) have evolved to exploit CCR5 as a co-receptor for entry into host cells. The HIV entry process is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the host cell surface. This binding event induces a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.

Mechanism of CCR5 Antagonists

CCR5 antagonists are a class of entry inhibitors that block the interaction between HIV gp120 and the CCR5 co-receptor. By binding to a hydrophobic pocket within the transmembrane helices of CCR5, these drugs induce a conformational change in the receptor that prevents its recognition by gp120. This allosteric inhibition effectively blocks HIV from entering and infecting the host cell.

The Role of this compound in Maraviroc Synthesis

Maraviroc (sold under the brand names Selzentry and Celsentri) is a prominent example of a CCR5 antagonist. The synthesis of Maraviroc and other similar molecules heavily relies on this compound as a key starting material. The piperidine core of this compound serves as a central scaffold onto which other essential pharmacophoric groups are attached. The Boc-protected amine allows for selective functionalization of the piperidine nitrogen, while the free amino group at the 4-position is available for amide bond formation or other coupling reactions.

The general synthetic strategy involves the acylation of the 4-amino group of a protected piperidine derivative, followed by the introduction of the appropriate substituents on the piperidine nitrogen. The use of this compound provides a convergent and efficient route to these complex molecules.

Visualizations

Synthetic Pathway to this compound via Reductive Amination

G start N-Boc-4-piperidone intermediate Imine Intermediate start->intermediate NH4OAc, MeOH product This compound intermediate->product NaBH3CN

Caption: Reductive amination of N-Boc-4-piperidone.

CCR5 Signaling Pathway and Inhibition by Antagonists

G cluster_0 HIV Entry cluster_1 Inhibition HIV_gp120 HIV gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Binding Blocked_CCR5 Blocked CCR5 HIV_gp120->Blocked_CCR5 Binding Prevented CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Triggers Fusion Cell_Membrane Host Cell Membrane CCR5_Antagonist CCR5 Antagonist (e.g., Maraviroc) CCR5_Antagonist->Blocked_CCR5 Binds to CCR5

Caption: Mechanism of HIV entry via CCR5 and its inhibition.

Conclusion

This compound has cemented its status as a cornerstone of modern drug discovery. Its journey from a conceptually important building block to a commercially available and widely utilized intermediate reflects the broader trends in synthetic and medicinal chemistry. The development of efficient and scalable synthetic routes has been paramount to its widespread adoption. As researchers continue to explore new therapeutic targets, the versatility of the 4-aminopiperidine scaffold, made readily accessible through its Boc-protected form, ensures that it will remain a valuable tool in the creation of the next generation of medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of CCR5 Antagonists Using 4-Boc-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, a critical class of molecules in drug development, particularly for HIV-1 therapeutics. The synthesis strategies outlined herein utilize 4-Boc-aminopiperidine as a key building block, offering a versatile and efficient route to a variety of potent CCR5 antagonists.

Introduction

CCR5 is a G protein-coupled receptor (GPCR) that plays a central role in the trafficking and effector functions of various immune cells, including T-lymphocytes and macrophages.[1] It also serves as the primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Small molecule antagonists that bind to CCR5 can block the interaction between the viral envelope glycoprotein (B1211001) gp120 and the receptor, thereby preventing viral entry. This mechanism of action has led to the successful development of CCR5 antagonists as a class of antiretroviral drugs.

This compound is a valuable starting material in the synthesis of these antagonists due to its bifunctional nature, allowing for the construction of complex piperidine (B6355638) and piperazine-based scaffolds. This document details the synthesis of a representative piperazine-based CCR5 antagonist, Vicriviroc (also known as Sch-D), and provides relevant quantitative data for a selection of related compounds.

CCR5 Signaling Pathway

Chemokine binding to CCR5 initiates a signaling cascade through heterotrimeric G proteins, primarily of the Gαi subtype.[2] This leads to downstream effects such as chemotaxis, inflammation, and cellular activation.[2] The binding of HIV-1 gp120 to CCR5 also triggers intracellular signaling, facilitating viral entry.[3][4] CCR5 antagonists physically occupy a binding pocket on the receptor, preventing these interactions and subsequent signaling.

CCR5_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 G_protein Gαi/βγ CCR5->G_protein Activates Ligand Chemokine (e.g., CCL3, CCL4, CCL5) or HIV-1 gp120 Ligand->CCR5 Binds Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks PLCb PLCβ G_protein->PLCb PI3K PI3K G_protein->PI3K Chemotaxis Chemotaxis & Inflammation PLCb->Chemotaxis MAPK MAPK (p38, JNK) PI3K->MAPK MAPK->Chemotaxis

Diagram 1: Simplified CCR5 Signaling Pathway.

Synthetic Workflow for Piperazine-Based CCR5 Antagonists

The synthesis of piperazine-based CCR5 antagonists from this compound generally follows a convergent approach. This involves the preparation of a central piperazino-piperidine (B8394093) core, followed by the addition of various substituents to modulate the compound's activity and pharmacokinetic properties.

Synthesis_Workflow Start This compound Step1 Synthesis of Piperazino-piperidine Nucleus Start->Step1 Intermediate Piperazino-piperidine Intermediate Step1->Intermediate Step2 Forward or Reverse Synthesis Approach (Addition of Substituents) Intermediate->Step2 Product Final CCR5 Antagonist (e.g., Vicriviroc) Step2->Product Purification Purification (Chromatography) Product->Purification Analysis Analysis (NMR, MS, Purity) Purification->Analysis Bioassay Biological Activity Assay (IC50 Determination) Analysis->Bioassay

Diagram 2: General Synthetic Workflow.

Experimental Protocols

The following protocols are representative examples for the synthesis of piperazine-based CCR5 antagonists.

Protocol 1: Synthesis of N'-Boc-4-methyl-4-aminopiperidine

This protocol describes the synthesis of a key substituted 4-aminopiperidine (B84694) building block.[1]

Materials:

Procedure:

  • Alkylation: To a stirred suspension of NaH in anhydrous THF at 0 °C, add ethyl isonipecotate dropwise. After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure. The crude ester is then hydrolyzed using aqueous NaOH.

  • Hydrazide Formation: The resulting carboxylic acid is treated with hydrazine hydrate in ethanol (B145695) at reflux to yield the corresponding hydrazide.

  • Curtius Rearrangement: The hydrazide is dissolved in a mixture of toluene (B28343) and tert-butanol. Triethylamine and diphenylphosphoryl azide are added, and the mixture is heated to reflux.

  • Boc Protection: The resulting isocyanate is trapped with tert-butanol to form the Boc-protected amine.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford N'-Boc-4-methyl-4-aminopiperidine.

Protocol 2: Synthesis of Vicriviroc (Sch-D) from a Substituted Piperazino-piperidine Intermediate

This protocol outlines the final steps in the synthesis of Vicriviroc, a potent CCR5 antagonist.[5]

Materials:

  • 4-Methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine (piperazino-piperidine intermediate)

  • 4,6-Dimethyl-5-pyrimidinecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • Amide Coupling: To a solution of 4,6-dimethyl-5-pyrimidinecarboxylic acid in anhydrous DMF, add EDC, HOBt, and DIPEA. Stir the mixture at room temperature for 30 minutes.

  • Reaction with Amine: Add a solution of the piperazino-piperidine intermediate in DMF to the activated acid mixture. Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and extract with DCM.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield Vicriviroc.

Data Presentation

The following tables summarize quantitative data for a selection of piperidine and piperazine-based CCR5 antagonists.

Table 1: Synthesis and Biological Activity of Selected Piperazine-Based CCR5 Antagonists

CompoundStarting MaterialYield (%)Purity (%)IC50 (nM) [Anti-HIV-1 Activity]Reference
Sch-350634N'-Boc-4-methyl-4-aminopiperidineNot Reported>95Not Reported (Potent inhibitor)[1][6]
Vicriviroc (Sch-D)4-substituted-4-aminopiperidine derivativeExcellent>980.5 - 1.3[5][7]
Analog B071,4-disubstituted piperazineNot Reported>95Potent (nanomolar)[8]

Table 2: Biological Activity of Selected Piperidine-Based CCR5 Antagonists

CompoundStructure DescriptionIC50 (nM) [CCR5 Binding]Reference
10h 4-hydroxypiperidine (B117109) derivative11[9]
11f piperidine-4-carboxamide derivative0.59 (EC50, anti-HIV-1)
GSK 163929 4,4-disubstituted piperidine3.47 - 4.26

Conclusion

The use of this compound and its derivatives provides a robust and adaptable platform for the synthesis of a wide range of CCR5 antagonists. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of novel anti-HIV-1 therapeutics. The modular nature of the synthetic routes allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles. Further exploration of this chemical space is likely to yield next-generation CCR5 antagonists with improved clinical utility.

References

Application of 4-Boc-aminopiperidine in Solid-Phase Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and scaffolds into peptides is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. 4-Boc-aminopiperidine is a valuable building block that can be integrated into peptide sequences to create unique peptidomimetics. Its cyclic structure imparts conformational constraints on the peptide backbone, which can be advantageous for optimizing biological activity. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.

Core Principles and Applications

This compound can be introduced into a peptide sequence on a solid support to create a peptide bond through its secondary amine. This modification introduces a piperidine (B6355638) ring into the peptide backbone, which can serve several purposes:

  • Conformational Rigidity: The cyclic nature of the piperidine ring restricts the flexibility of the peptide chain, which can favor a bioactive conformation and enhance binding affinity to biological targets.

  • Proteolytic Stability: The non-natural linkage can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Scaffold for Further Derivatization: The piperidine ring can be further functionalized to introduce additional pharmacophoric elements.

Data Presentation: Comparison of Coupling Reagents

The efficiency of coupling this compound to the N-terminus of a growing peptide chain on a solid support is critical for the overall success of the synthesis. The choice of coupling reagent significantly impacts the reaction time and yield. Below is a summary of commonly used coupling reagents and their general performance characteristics for sterically hindered or non-standard amino acids. While specific quantitative data for this compound is not extensively published, this table provides a general guideline based on their known reactivity profiles.

Coupling Reagent ClassExample Reagent(s)Typical Coupling TimeRelative EfficiencyKey Considerations
Uronium/Aminium Salts HATU, HBTU15 - 60 minutesExcellentHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIEA. HATU is generally considered more reactive than HBTU.[1][2]
Phosphonium Salts PyBOP30 - 90 minutesVery GoodEffective for sterically hindered couplings. Byproducts are generally less problematic than those from some other reagents.[2]
Carbodiimides DIC/HOBt1 - 4 hoursGoodA classic and cost-effective choice. The addition of HOBt is crucial to suppress racemization and improve efficiency. Slower than uronium/aminium salts.[3]

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using a manual Boc-SPPS strategy. These protocols can be adapted for automated synthesizers.

Protocol 1: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol describes the general cycle for adding a standard Boc-protected amino acid to the resin prior to the coupling of this compound.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Merrifield or PAM resin) in a reaction vessel.
  • Add dichloromethane (B109758) (DCM) to swell the resin for 30-60 minutes.
  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
  • Agitate for 2 minutes, then drain.
  • Add a second portion of 50% TFA in DCM and agitate for 20-30 minutes.[4]
  • Drain the TFA solution.

3. Washing:

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
  • Wash with isopropanol (B130326) (IPA) (2 times).
  • Wash again with DCM (3-5 times).

4. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
  • Agitate for 2 minutes, then drain.
  • Repeat the neutralization step.
  • Wash the resin with DCM (3-5 times) to remove excess base.[5]

5. Coupling of Standard Boc-Amino Acid:

  • In a separate vessel, pre-activate the Boc-amino acid (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, HBTU, or DIC/HOBt) and a base (e.g., DIEA) in N,N-dimethylformamide (DMF).
  • Add the activated amino acid solution to the neutralized resin.
  • Agitate for the recommended time (see Data Presentation table).
  • Monitor the coupling reaction completion using a qualitative method like the Kaiser test (ninhydrin test). A negative result indicates the absence of free primary amines.

6. Washing:

  • Wash the resin with DMF (3-5 times).
  • Wash with DCM (3-5 times).

Protocol 2: Coupling of this compound

This protocol details the specific steps for coupling this compound to the deprotected N-terminus of the resin-bound peptide.

1. Resin Preparation:

  • Start with the peptide-resin that has a free N-terminal amino group (after following steps 1-4 of Protocol 1).

2. Activation and Coupling using HATU:

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in DMF.
  • Add HATU (2-3 equivalents) and DIEA (4-6 equivalents) to the solution.
  • Allow the pre-activation to proceed for 5-10 minutes at room temperature.
  • Add the activated this compound solution to the resin.
  • Agitate for 1-2 hours at room temperature.
  • Note: Due to the secondary amine nature of 4-aminopiperidine, the Kaiser test is not applicable for monitoring this coupling reaction. A small aliquot of the resin can be cleaved and analyzed by mass spectrometry to confirm coupling.

3. Washing:

  • Once the coupling is deemed complete, wash the resin thoroughly with DMF (3-5 times).
  • Wash with DCM (3-5 times). The resin is now ready for the next Boc deprotection and coupling cycle if further amino acids are to be added.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the final peptide from the resin and removing the side-chain protecting groups.

1. Resin Preparation:

  • After the final coupling and deprotection of the terminal Boc group, wash the peptide-resin with DCM and dry it under vacuum.

2. Cleavage:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for Boc/Bzl chemistry is high-concentration hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). Caution: These are extremely hazardous reagents and require specialized equipment and safety precautions.
  • A common laboratory-scale alternative is a "low-high" TFMSA cleavage or a cocktail containing TFA and scavengers such as triisopropylsilane (B1312306) (TIS) and water, though this may not be sufficient for all protecting groups used in Boc/Bzl chemistry. For a standard TFA cleavage:
  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
  • Add the cleavage cocktail to the dried peptide-resin.
  • Agitate for 2-4 hours at room temperature.

3. Peptide Precipitation and Purification:

  • Filter the cleavage mixture to separate the resin.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the crude peptide.
  • Wash the peptide pellet with cold diethyl ether.
  • Dry the crude peptide.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow_Boc_Aminopiperidine cluster_peptide_elongation Standard Peptide Elongation (Boc-SPPS) cluster_aminopiperidine_incorporation Incorporation of this compound cluster_final_steps Final Steps Resin Start with Resin Swell 1. Swell Resin in DCM Resin->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 3. Wash (DCM, IPA, DCM) Deprotect->Wash1 Neutralize 4. Neutralize (10% DIEA in DCM) Wash1->Neutralize Wash2 5. Wash (DCM) Neutralize->Wash2 Couple_AA 6. Couple Boc-Amino Acid (e.g., HATU/DIEA in DMF) Wash2->Couple_AA Wash3 7. Wash (DMF, DCM) Couple_AA->Wash3 Repeat Repeat Cycle Wash3->Repeat Deprotect_Final_AA Deprotect N-terminal Boc group of last standard amino acid Repeat->Deprotect_Final_AA After final standard AA Couple_Pip Couple this compound (e.g., HATU/DIEA in DMF) Deprotect_Final_AA->Couple_Pip Wash4 Wash (DMF, DCM) Couple_Pip->Wash4 Final_Deprotect Final Boc Deprotection Wash4->Final_Deprotect Cleave Cleave from Resin & Remove Side-Chain Protecting Groups (e.g., HF or TFMSA) Final_Deprotect->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

Caption: Workflow for incorporating this compound in Boc-SPPS.

Coupling_Mechanism cluster_activation Activation of Carboxyl Group cluster_coupling Coupling Reaction Peptide_Resin Peptide-Resin-COOH Active_Ester Activated Intermediate (e.g., OAt-ester) Peptide_Resin->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) + Base (DIEA) New_Peptide_Bond Formation of New Peptide Bond Active_Ester->New_Peptide_Bond Boc_Pip This compound Boc_Pip->New_Peptide_Bond Nucleophilic Attack

Caption: General mechanism for coupling in solid-phase peptide synthesis.

References

Application Notes and Protocols for Reductive Amination with 4-Boc-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. 4-Boc-aminopiperidine is a valuable building block in drug discovery, with the piperidine (B6355638) motif being a common scaffold in numerous pharmaceuticals. The Boc (tert-butoxycarbonyl) protecting group offers the advantage of being stable under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions.

These application notes provide a detailed protocol for the reductive amination of this compound with various aldehydes and ketones, primarily utilizing sodium triacetoxyborohydride (B8407120) (STAB) as a mild and selective reducing agent.

Signaling Pathway and Logical Relationships

The reductive amination process follows a clear logical progression from starting materials to the final product. The following diagram illustrates the key steps and intermediates involved in the reaction.

ReductiveAmination General Scheme for Reductive Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product 4_Boc_aminopiperidine This compound Hemiaminal Hemiaminal Intermediate 4_Boc_aminopiperidine->Hemiaminal + Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Final_Product N-Substituted This compound Iminium_Ion->Final_Product + [H-] from Reducing Agent Reducing_Agent Reducing Agent (e.g., STAB) Solvent Solvent (e.g., DCE, DCM, THF)

Caption: Workflow of the reductive amination of this compound.

Experimental Protocols

The following protocols provide a general framework for the reductive amination of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Reductive Amination with Aldehydes and Ketones using Sodium Triacetoxyborohydride (STAB)

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), Dichloromethane (DCM), or Tetrahydrofuran (THF) (anhydrous)

  • Acetic Acid (optional, catalyst for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup (optional but recommended)

Procedure:

  • To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).

  • Dissolve the reactants in an anhydrous solvent such as DCE, DCM, or THF (approximately 0.1-0.2 M concentration of the limiting reagent).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation. For less reactive ketones, a catalytic amount of acetic acid (0.1-0.2 equivalents) can be added at this stage.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate in hexanes) to yield the pure N-substituted this compound.

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of this compound with various carbonyl compounds.

Table 1: Reductive Amination with Aromatic Aldehydes
EntryAldehydeReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeSTABDCE4>95
24-ChlorobenzaldehydeSTABDCE592
34-MethoxybenzaldehydeSTABTHF694
42-NaphthaldehydeSTABDCM888
5Pyridine-4-carboxaldehydeSTABDCE1285
Table 2: Reductive Amination with Aliphatic Aldehydes and Ketones
EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1IsovaleraldehydeSTABDCM391
2CyclohexanecarboxaldehydeSTABTHF589
3AcetoneSTABDCE / AcOH1678
4CyclopentanoneSTABDCE / AcOH1282
51-TetraloneSTABDCE2475

Note: Yields are for the isolated, purified product. Reaction conditions may vary and the data presented is representative.

Workflow Diagram

The experimental workflow for a typical reductive amination experiment is outlined below.

experimental_workflow start Start reactants 1. Combine this compound and carbonyl compound in solvent start->reactants stir 2. Stir at room temperature (optional: add AcOH) reactants->stir add_stab 3. Add STAB portion-wise stir->add_stab reaction 4. Monitor reaction by TLC/LC-MS add_stab->reaction quench 5. Quench with sat. NaHCO3 reaction->quench extraction 6. Aqueous workup and extraction quench->extraction dry_concentrate 7. Dry organic layer and concentrate extraction->dry_concentrate purification 8. Purify by column chromatography dry_concentrate->purification end End: Pure N-substituted product purification->end

Caption: Step-by-step experimental workflow for reductive amination.

Discussion

The use of sodium triacetoxyborohydride is generally preferred for the reductive amination of this compound due to its mild nature and high selectivity for iminium ions over carbonyl groups.[1] This selectivity minimizes the formation of alcohol byproducts from the reduction of the starting aldehyde or ketone. For less reactive ketones, the addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion, thereby increasing the reaction rate. The choice of solvent can also influence the reaction, with chlorinated solvents like DCE and DCM often providing good results.[1]

It is important to use anhydrous conditions, as the presence of water can lead to the hydrolysis of the imine intermediate and the reducing agent. While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent the oxidation of sensitive substrates.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of a diverse range of N-substituted this compound derivatives. This methodology is highly valuable for the generation of compound libraries in drug discovery programs and for the synthesis of specific target molecules in medicinal chemistry. The mild reaction conditions and the commercial availability of the reagents make this a widely applicable and accessible transformation for researchers in both academic and industrial settings.

References

Application Notes and Protocols: N-acylation of 4-Boc-aminopiperidine with Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of 4-(tert-butoxycarbonylamino)piperidine (4-Boc-aminopiperidine) is a fundamental transformation in medicinal chemistry and drug development. The resulting N-acyl derivatives are valuable intermediates in the synthesis of a wide array of pharmacologically active compounds, including antagonists for various receptors and other therapeutic agents. The Boc (tert-butoxycarbonyl) protecting group on the 4-amino moiety allows for selective acylation at the more nucleophilic piperidine (B6355638) nitrogen. This application note provides detailed protocols for the N-acylation of this compound with various acid chlorides and presents a comparative summary of the reaction outcomes.

Reaction Principle

The N-acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, which is neutralized by a base, typically a tertiary amine such as triethylamine (B128534) or pyridine, to drive the reaction to completion and prevent the formation of the hydrochloride salt of the starting amine.

Data Presentation

The following table summarizes the results of the N-acylation of this compound with a selection of representative acid chlorides under standardized conditions.

Acid ChlorideProductSolventBaseReaction Time (h)Yield (%)
Acetyl chloridetert-butyl (1-acetylpiperidin-4-yl)carbamateDichloromethane (B109758) (DCM)Triethylamine (TEA)295
Propionyl chloridetert-butyl (1-propionylpiperidin-4-yl)carbamateDichloromethane (DCM)Triethylamine (TEA)292
Benzoyl chloridetert-butyl (1-benzoylpiperidin-4-yl)carbamateDichloromethane (DCM)Triethylamine (TEA)496
4-Methoxybenzoyl chloridetert-butyl (1-(4-methoxybenzoyl)piperidin-4-yl)carbamateDichloromethane (DCM)Triethylamine (TEA)494
4-Nitrobenzoyl chloridetert-butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamateDichloromethane (DCM)Triethylamine (TEA)398
3-(Trifluoromethyl)benzoyl chloridetert-butyl (1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)carbamateDichloromethane (DCM)Triethylamine (TEA)391

Experimental Protocols

General Protocol for the N-acylation of this compound

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Add the acid chloride (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.

Specific Protocol: Synthesis of tert-butyl (1-benzoylpiperidin-4-yl)carbamate

Materials:

  • This compound (2.00 g, 10.0 mmol)

  • Benzoyl chloride (1.55 g, 1.27 mL, 11.0 mmol)

  • Anhydrous dichloromethane (DCM, 50 mL)

  • Triethylamine (1.21 g, 1.67 mL, 12.0 mmol)

  • Saturated aqueous sodium bicarbonate solution (2 x 30 mL)

  • Brine (30 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (2.00 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask, add triethylamine (1.67 mL, 12.0 mmol).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add a solution of benzoyl chloride (1.27 mL, 11.0 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC (eluent: 50% ethyl acetate (B1210297) in hexanes).

  • Upon completion, add water (30 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethyl acetate/hexanes to afford tert-butyl (1-benzoylpiperidin-4-yl)carbamate as a white solid.

Visualizations

N_acylation_pathway This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate Nucleophilic Attack Acid Chloride Acid Chloride Acid Chloride->Intermediate Base (e.g., TEA) Base (e.g., TEA) Byproduct Base•HCl Base (e.g., TEA)->Byproduct Neutralization Product N-Acyl-4-Boc-aminopiperidine Intermediate->Product Elimination of Cl- experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Dissolve this compound and base in DCM Cooling Cool to 0 °C Setup->Cooling Addition Add acid chloride dropwise Cooling->Addition Stirring Stir at room temperature Addition->Stirring Quench Quench with water Stirring->Quench Wash Wash with NaHCO3 (aq) and brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify

Application Notes and Protocols: Boc Deprotection Methods for 4-Boc-aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] For drug discovery and development, 4-aminopiperidine (B84694) derivatives are crucial building blocks, and the efficient deprotection of 4-Boc-aminopiperidine is a critical step in the synthesis of numerous active pharmaceutical ingredients.[3] The choice of deprotection method is paramount to ensure high yield and purity of the final product, especially when other sensitive functional groups are present in the molecule.

This document provides a detailed overview of common and alternative methods for the Boc deprotection of this compound derivatives, complete with experimental protocols and comparative data to aid researchers in selecting the optimal conditions for their specific needs.

Deprotection Strategies

The removal of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.[2] The selection of the acid and reaction conditions dictates the efficiency and selectivity of this process.[2] While acidic methods are most common, thermal and catalytic alternatives exist for substrates that are sensitive to strong acids.

Acidic Deprotection Methods

Strong acids are the most common reagents for Boc deprotection, offering rapid and complete removal of the protecting group.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for Boc deprotection, typically in a solution with a chlorinated solvent like dichloromethane (B109758) (DCM). To prevent side reactions from the liberated tert-butyl cation, scavengers are often added to the reaction mixture.[2]

  • Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, provides a milder alternative to TFA and is often used when other acid-sensitive groups are present.[4][5]

Milder Deprotection Methods

For substrates containing acid-labile functionalities, milder deprotection conditions are necessary to avoid unwanted side reactions.

  • Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) can be employed for Boc deprotection under non-protic conditions.

  • Heteropoly Acids: Dawson heteropolyacid has been shown to be an efficient and reusable catalyst for Boc deprotection under mild conditions.[6]

Thermal Deprotection Methods

Thermal deprotection offers a catalyst-free alternative to acidic methods, which can be advantageous for certain substrates. This method typically requires heating the Boc-protected compound in a suitable solvent.[7][8][9][10]

Quantitative Data Summary

The following tables summarize quantitative data for various Boc deprotection methods. It is important to note that the substrates may vary between studies, which can influence reaction outcomes.

MethodReagent(s)SolventTemperature (°C)TimeYield (%)Purity (%)SubstrateReference
Acidic Deprotection
TFA/DCM50% TFADCMRT30 min-~91Peptide on solid support[11]
TFA100% TFA-RT5 min-~82Peptide on solid support[11]
HCl in Dioxane4M HClDioxaneRT30 min>95-Various amino acids and peptides[4]
HCl gas (ex situ)HCl gasSolvent-freeRT1 h>99-N-Boc-piperidine[1]
Thermal Deprotection
Continuous FlowNoneMethanol270-79-N-Boc-imidazole derivative[8]
Continuous FlowNoneMethanol23045 min73-90-Various bis-Boc tryptamine (B22526) derivatives[8]
Catalytic Deprotection
Dawson Heteropolyacid10% H₆P₂W₁₈O₆₂·14H₂ODCMRT15-30 min90-95-Various N-Boc-cyclosulfamides[6]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard method for the rapid and complete removal of the Boc group.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., triethylsilane, anisole, or water, optional)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

  • If using a scavenger, add it to the solution (e.g., 2.5-5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-50% v/v in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol offers a milder alternative to TFA, suitable for substrates with acid-sensitive functionalities.[4][5]

Materials:

  • This compound derivative

  • 4M HCl in 1,4-dioxane (B91453)

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction mixture for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 3: Thermal Boc Deprotection in Continuous Flow

This protocol is a catalyst-free method suitable for scale-up and automation.[8][9][10]

Materials:

  • This compound derivative

  • Solvent (e.g., Methanol, Toluene)

  • Continuous flow reactor system with temperature control

Procedure:

  • Prepare a solution of the this compound derivative in the chosen solvent (e.g., 0.1 M).

  • Set up the continuous flow reactor to the desired temperature (e.g., 230-270 °C) and residence time (e.g., 30-45 minutes).

  • Pump the solution through the heated reactor.

  • Collect the output from the reactor.

  • The solvent can be removed under reduced pressure to yield the deprotected amine. Further purification may be required depending on the substrate and reaction conditions.

Visualizations

cluster_workflow General Boc Deprotection Workflow Start Start Dissolve Substrate Dissolve Substrate Start->Dissolve Substrate Add Deprotection Reagent Add Deprotection Reagent Dissolve Substrate->Add Deprotection Reagent Reaction Reaction Add Deprotection Reagent->Reaction Monitor Progress Monitor Progress Reaction->Monitor Progress TLC/LC-MS Monitor Progress->Reaction Incomplete Work-up Work-up Monitor Progress->Work-up Complete Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for Boc deprotection.

Boc-Protected Amine Boc-Protected Amine Protonation Protonation Boc-Protected Amine->Protonation + H+ (Acid) Carbamic Acid Intermediate Carbamic Acid Intermediate Protonation->Carbamic Acid Intermediate Deprotected Amine Deprotected Amine Carbamic Acid Intermediate->Deprotected Amine tert-Butyl Cation tert-Butyl Cation Carbamic Acid Intermediate->tert-Butyl Cation CO2 CO2 Carbamic Acid Intermediate->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Boc Deprotection Method Selection Boc Deprotection Method Selection Substrate Sensitivity Substrate Sensitivity Boc Deprotection Method Selection->Substrate Sensitivity Acid Stable Acid Stable Substrate Sensitivity->Acid Stable No Acid Labile Acid Labile Substrate Sensitivity->Acid Labile Yes Strong Acidic (TFA) Strong Acidic (TFA) Acid Stable->Strong Acidic (TFA) Mild Acidic (HCl) Mild Acidic (HCl) Acid Labile->Mild Acidic (HCl) Thermal/Catalytic Thermal/Catalytic Acid Labile->Thermal/Catalytic

Caption: Decision tree for selecting a Boc deprotection method.

References

Application Notes: 4-Boc-Aminopiperidine in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-aminopiperidine is a versatile and indispensable building block in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid piperidine (B6355638) scaffold allows for the precise spatial orientation of pharmacophoric groups, while the Boc-protected amine provides a convenient handle for synthetic elaboration. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective inhibitors of Protein Kinase B (PKB/Akt), a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

The compounds described herein are ATP-competitive inhibitors, where the 4-aminopiperidine (B84694) core serves as a scaffold to present a hinge-binding moiety (a pyrrolo[2,3-d]pyrimidine) and a lipophilic group that probes a key selectivity pocket within the kinase domain.

Key Applications

The primary application of this compound in this context is as a central scaffold in the synthesis of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. These compounds have demonstrated nanomolar potency against PKB and significant selectivity over the closely related kinase PKA.[1][2][3] The strategic introduction of the 4-carboxamide functionality was found to overcome issues of rapid in vivo metabolism and poor oral bioavailability observed with earlier generation inhibitors.[1][2][3]

Signaling Pathway

The synthesized kinase inhibitors target Protein Kinase B (PKB/Akt), a central component of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[4][5][6][7] Dysregulation of this pathway is a hallmark of many cancers.[7][8] The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PTEN PTEN PTEN->PIP3 | PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Targets (Cell Growth, Proliferation, Survival) mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt P Inhibitor Synthesized Inhibitor Inhibitor->Akt

PI3K/Akt/mTOR Signaling Pathway

Experimental Data

The following table summarizes the in vitro activity of a selection of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides synthesized using a this compound-derived intermediate.

Compound IDR GroupPKBβ IC50 (nM)[1][2]PKA IC50 (nM)[1][2]Selectivity (PKA/PKB)[1][2]
21 H18 (±3)250 (±42)14
22 4-F16 (±5)260 (±10)16
23 4-Cl8 (±2)150 (±30)19
24 4-Br10 (±1)130 (±20)13
25 4-Me14 (±2)230 (±50)16
28 2,4-diCl7 (±1)170 (±20)24

Experimental Protocols

A generalized synthetic workflow for the preparation of the target kinase inhibitors is presented below, followed by a detailed experimental protocol for a representative compound.

Synthesis_Workflow A 1-Boc-4-aminopiperidine-4-carboxylic acid B Amide Coupling (R-NH2, EDC, HOBt) A->B C Boc-protected intermediate B->C D Boc Deprotection (TFA or HCl) C->D E Deprotected amine D->E F SNAr Reaction (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) E->F G Final Kinase Inhibitor F->G

References

Application of 4-Boc-Aminopiperidine in Medicinal Chemistry: A Versatile Scaffold for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Boc-aminopiperidine, a piperidine (B6355638) derivative protected with a tert-butyloxycarbonyl (Boc) group, is a cornerstone building block in modern medicinal chemistry. Its rigid cyclic structure and the presence of a modifiable amino group make it a highly valuable scaffold for the synthesis of a diverse array of therapeutic agents. The Boc protecting group allows for selective reactions at other positions of the molecule before its removal to reveal the primary amine for further functionalization. This application note provides a detailed overview of the use of this compound in the development of various drug candidates, complete with experimental protocols and quantitative data for key applications.

Application in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release. The 4-aminopiperidine (B84694) moiety is a common feature in many potent and selective DPP-IV inhibitors.

Signaling Pathway of DPP-IV Inhibition

DPP-IV Inhibition Pathway Mechanism of DPP-IV Inhibition Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas act on DPP4 DPP-IV Enzyme Incretins->DPP4 degraded by Insulin Insulin Secretion (Increased) Pancreas->Insulin Glucagon Glucagon Secretion (Decreased) Pancreas->Glucagon Glucose Blood Glucose (Lowered) Insulin->Glucose Glucagon->Glucose inhibits glucose production Inactive_Incretins Inactive Peptides DPP4->Inactive_Incretins DPP4_Inhibitor DPP-IV Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 inhibits

Figure 1: Mechanism of DPP-IV Inhibition. DPP-IV inhibitors block the degradation of incretin hormones, leading to enhanced insulin secretion and reduced glucagon secretion, ultimately lowering blood glucose levels.

Quantitative Data: 4-Aminopiperidine-based DPP-IV Inhibitors
Compound IDModification on 4-AminopiperidineDPP-IV IC₅₀ (µM)Reference
1 4-benzylpiperidine derivative1.6 ± 0.04[1]
2 2-benzyl-pyrrolidine derivative0.3 ± 0.03[1]
3 phenethyl-piperazine derivative1.2 ± 0.04[1]
4 4-amino-1-benzylpiperidine derivative4 ± 0.08[1]
9i 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative9.25 ± 0.57[2]
Experimental Protocol: Synthesis of a 4-Aminopiperidine-Derived DPP-IV Inhibitor (General Procedure)

This protocol outlines a general method for the synthesis of DPP-IV inhibitors incorporating the 4-aminopiperidine scaffold via amide coupling.

Workflow for Amide Coupling

Amide Coupling Workflow General Workflow for Amide Coupling Start This compound + Carboxylic Acid Coupling Amide Coupling (EDC, HOBt, DIEA) Start->Coupling Boc_Deprotection Boc Deprotection (TFA or HCl) Coupling->Boc_Deprotection Purification Purification (Chromatography) Boc_Deprotection->Purification Final_Product Final DPP-IV Inhibitor Purification->Final_Product

Figure 2: General workflow for the synthesis of 4-aminopiperidine-based DPP-IV inhibitors via amide coupling.

Materials:

  • This compound

  • Substituted carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Amide Coupling: To a solution of the substituted carboxylic acid (1.0 eq.) in DCM, add EDC (1.2 eq.), HOBt (1.2 eq.), and DIEA (2.0 eq.). Stir the mixture at room temperature for 10 minutes. Add this compound (1.1 eq.) and continue stirring at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA (10 eq.). Stir the mixture at room temperature for 2-4 hours.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final DPP-IV inhibitor.

Application in the Synthesis of CCR5 Antagonists for HIV Treatment

C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host cells. CCR5 antagonists block this interaction, thereby preventing viral entry. The 4-aminopiperidine scaffold is a key component in the development of potent CCR5 antagonists like Maraviroc.

Signaling Pathway of CCR5-Mediated HIV Entry

CCR5 HIV Entry CCR5-Mediated HIV-1 Entry cluster_cell Host T-Cell HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Binds to CCR5 CCR5 Co-receptor HIV->CCR5 3. Binds to CD4->CCR5 2. Conformational change in gp120 exposes CCR5 binding site Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Triggers Cell_Membrane Host Cell Membrane CCR5_Antagonist CCR5 Antagonist (e.g., Maraviroc) CCR5_Antagonist->CCR5 blocks interaction

Figure 3: CCR5-mediated HIV-1 entry pathway. CCR5 antagonists bind to the CCR5 co-receptor, preventing its interaction with the viral envelope protein gp120 and blocking viral entry into the host cell.

Quantitative Data: 4-Aminopiperidine-based CCR5 Antagonists
Compound IDModification on 4-Aminopiperidine ScaffoldAnti-HIV-1 Activity (IC₅₀, nM)Reference
Sch-350634 analogue N'-Boc-4-methyl-4-aminopiperidine derivativePotent (specific value not provided in abstract)[2]
10h 4-hydroxypiperidine (B117109) derivative11[3]
Compound 11 Pyrazolo-piperidine derivative3800 (CCR5-utilizing strain)[4]
Compound 3-5 4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidine derivativesPotent (specific values not provided in abstract)[5]
Experimental Protocol: Synthesis of a CCR5 Antagonist Intermediate (Reductive Amination)

This protocol describes a general method for the N-alkylation of this compound via reductive amination, a key step in the synthesis of many CCR5 antagonists.

Workflow for Reductive Amination

Reductive Amination Workflow General Workflow for Reductive Amination Start This compound + Aldehyde/Ketone Imine_Formation Imine Formation (Acid catalyst) Start->Imine_Formation Reduction In situ Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Purification Purification (Chromatography) Reduction->Purification Final_Product N-Alkylated Intermediate Purification->Final_Product

Figure 4: General workflow for the N-alkylation of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in DCE or DCM, add the aldehyde or ketone (1.1 eq.). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.

Application in the Synthesis of Hepatitis C Virus (HCV) Inhibitors

4-Aminopiperidine derivatives have been explored as inhibitors of the Hepatitis C virus, targeting different stages of the viral life cycle. One key target is the NS5B RNA-dependent RNA polymerase, which is essential for viral replication.

Mechanism of HCV NS5B Polymerase

HCV NS5B Polymerase Action of HCV NS5B Polymerase HCV_RNA HCV (+) RNA Genome NS5B NS5B Polymerase HCV_RNA->NS5B serves as template for Negative_Strand (-) RNA Intermediate NS5B->Negative_Strand synthesizes New_HCV_RNA New (+) RNA Genomes NS5B->New_HCV_RNA synthesizes multiple NTPs Ribonucleoside Triphosphates (NTPs) NTPs->NS5B are substrates for Negative_Strand->NS5B serves as template for NS5B_Inhibitor NS5B Inhibitor NS5B_Inhibitor->NS5B inhibits

Figure 5: The role of HCV NS5B polymerase in viral replication. NS5B inhibitors block the synthesis of new viral RNA, thus halting viral propagation.

Quantitative Data: 4-Aminopiperidine-based HCV Inhibitors
Compound IDModification on 4-Aminopiperidine ScaffoldAnti-HCV Activity (EC₅₀, µM)Reference
1 4-aminopiperidine derivative2.57[6]
2 4-aminopiperidine derivative2.09[6]
28 Rhodanine analog7.7[7]
Experimental Protocol: General Synthesis of a 4-Aminopiperidine-based HCV Inhibitor

The synthesis of these inhibitors often involves the coupling of the 4-aminopiperidine core to a heterocyclic system. The following is a generalized protocol for such a coupling reaction.

Workflow for Heterocycle Coupling

Heterocycle Coupling Workflow General Workflow for Heterocycle Coupling Start This compound + Halogenated Heterocycle Coupling Nucleophilic Aromatic Substitution or Cross-Coupling Reaction Start->Coupling Deprotection Boc Deprotection (TFA or HCl) Coupling->Deprotection Further_Mod Further Functionalization (e.g., Acylation) Deprotection->Further_Mod Final_Product Final HCV Inhibitor Further_Mod->Final_Product

Figure 6: General workflow for the synthesis of 4-aminopiperidine-based HCV inhibitors involving coupling to a heterocyclic core.

Materials:

  • N-Boc-4-aminopiperidine

  • Halogenated heterocyclic compound (e.g., chloropyrimidine)

  • Palladium catalyst (for cross-coupling) or a base (for SNAr)

  • Solvent (e.g., DMF, Dioxane)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

  • Acylating agent (e.g., acid chloride or carboxylic acid with coupling agents)

  • Standard work-up and purification reagents

Procedure:

  • Coupling Reaction: In a suitable solvent, react N-Boc-4-aminopiperidine with the halogenated heterocycle in the presence of a suitable catalyst (e.g., Pd(OAc)₂/BINAP for Buchwald-Hartwig amination) or a base (e.g., K₂CO₃ for SNAr). Heat the reaction as required and monitor by TLC.

  • Work-up and Purification: After completion, perform an appropriate aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Boc Deprotection: Treat the purified product with TFA in DCM or HCl in dioxane to remove the Boc protecting group.

  • Further Functionalization: The resulting free amine can be further modified, for example, by acylation with an acid chloride or a carboxylic acid using standard coupling conditions (e.g., EDC/HOBt).

  • Final Purification: Purify the final compound by column chromatography or recrystallization to obtain the desired HCV inhibitor.

This compound is an exceptionally versatile and valuable building block in medicinal chemistry. Its application spans across multiple therapeutic areas, enabling the synthesis of complex and potent drug candidates. The protocols and data presented in this application note highlight its importance in the development of DPP-IV inhibitors, CCR5 antagonists, and HCV inhibitors, demonstrating the broad utility of this scaffold in modern drug discovery. Researchers and scientists in drug development can leverage the unique properties of this compound to design and synthesize novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 4-Boc-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed coupling reactions involving tert-butyl (piperidin-4-yl)carbamate (4-Boc-aminopiperidine). This versatile building block is a cornerstone in medicinal chemistry, facilitating the synthesis of a wide array of biologically active molecules. The protocols detailed below offer starting points for the development of novel therapeutics, including antivirals, anticancer agents, and antifungals.

Introduction

This compound is a valuable synthon in drug discovery due to the prevalence of the piperidine (B6355638) scaffold in approved pharmaceuticals. The Boc-protecting group allows for selective functionalization of the piperidine nitrogen, while the free amino group at the 4-position serves as a key handle for introducing molecular diversity through various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki, Sonogashira, and Heck reactions, are powerful tools for forming carbon-nitrogen and carbon-carbon bonds, enabling the construction of complex molecular architectures from this compound.

Applications in Drug Discovery

Derivatives of 4-aminopiperidine (B84694) are integral to the development of a range of therapeutic agents. The ability to readily synthesize N-aryl-4-aminopiperidines via palladium catalysis has been particularly impactful.

  • Antiviral Agents: 4-Aminopiperidine derivatives have been successfully developed as C-C chemokine receptor type 5 (CCR5) antagonists, which act as entry inhibitors for the Human Immunodeficiency Virus (HIV).[1][2][3][4] By blocking the interaction between the viral envelope protein gp120 and the host cell's CCR5 co-receptor, these compounds prevent the fusion of the viral and cellular membranes, a critical step in the viral lifecycle.

  • Anticancer Therapeutics: The 4-aminopiperidine scaffold is also found in potent inhibitors of key signaling pathways implicated in cancer. For example, derivatives have been synthesized as dual inhibitors of Smoothened (SMO) in the Hedgehog pathway and Extracellular signal-regulated kinase (ERK) in the MAPK/ERK pathway.[5][6] The simultaneous inhibition of these pathways can offer a synergistic antitumor effect. Additionally, certain 4-aminopiperidine derivatives have shown promise as anticancer agents by targeting thymidylate synthase.[7]

  • Antifungal Agents: Inspired by existing antifungal agents containing piperidine and morpholine (B109124) cores, novel 4-aminopiperidines have been synthesized and evaluated for their antifungal properties.[8] These compounds have shown activity against clinically relevant fungal strains by targeting ergosterol (B1671047) biosynthesis.[8]

  • PROTACs: The 4-aminopiperidine moiety can serve as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs).[9][][11][][13] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

Palladium-Catalyzed Coupling Reactions: Protocols and Data

The following sections provide detailed protocols and quantitative data for key palladium-catalyzed coupling reactions with this compound and its derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used for the synthesis of N-aryl-4-aminopiperidines.

Experimental Workflow: Buchwald-Hartwig Amination

Experimental Workflow: Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base in Flask start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to Reaction Temperature inert->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Final Product

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BINAP; 2-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃; 1.5-2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-4-Boc-aminopiperidine.

Table 1: Examples of Buchwald-Hartwig Amination with this compound

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd₂(dba)₃ (2)RuPhos (4)NaOtBu (2.1)Toluene100295
Heteroaryl ChloridePd(OAc)₂ (5)XPhos (10)K₂CO₃ (2.0)Dioxane1101282
Aryl BromidePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.5)DMF90888
Aryl ChlorideG3-XPhos (2)-K₃PO₄ (2.2)t-AmylOH1001691
Suzuki Coupling

While the primary amino group of this compound is typically involved in C-N coupling, derivatives of 4-aminopiperidine can be functionalized with a halide to participate in C-C bond formation via the Suzuki coupling. For instance, N-acylated-4-halo-piperidines can be coupled with boronic acids.

Experimental Workflow: Suzuki Coupling

Experimental Workflow: Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Halogenated Piperidine, Boronic Acid, Pd Catalyst, Ligand, and Base in Flask start->reagents solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent inert Degas and Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature inert->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Final Product

Caption: A generalized workflow for the Suzuki cross-coupling reaction.

General Protocol for Suzuki Coupling:

  • Reaction Setup: In a reaction vessel, combine the halogenated piperidine derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf); 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄; 2.0-3.0 eq).

  • Solvent Addition: Add a solvent mixture, typically an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (usually 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

Table 2: Examples of Suzuki Coupling with 4-Halopiperidine Derivatives

Halopiperidine DerivativeBoronic AcidPalladium Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
N-Boc-4-iodopiperidinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O801285
N-Benzoyl-4-bromopiperidine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.5)Dioxane/H₂O100692
N-Boc-4-chloropiperidineThiophene-2-boronic acidG3-SPhos (2)K₃PO₄ (3.0)Toluene/H₂O1001878
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, typically between a vinyl or aryl halide and a terminal alkyne. 4-Halopiperidine derivatives can be used as substrates in this reaction.

General Protocol for Sonogashira Coupling:

  • Reaction Setup: To a Schlenk flask, add the 4-halopiperidine derivative (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine). Then, add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Table 3: Examples of Sonogashira Coupling with 4-Halopiperidine Derivatives

Halopiperidine DerivativeAlkynePalladium Catalyst (mol%)Co-catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
N-Boc-4-iodopiperidinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.0)THFRT690
N-Cbz-4-bromopiperidineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2.5)DMF501283
N-Ac-4-iodopiperidine1-HexynePdCl₂(dppf) (3)CuI (5)Et₃N (2.2)Acetonitrile40888
Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction can be applied to 4-vinyl or 4-halopiperidine derivatives.

General Protocol for Heck Coupling:

  • Reaction Setup: Combine the piperidine derivative (halide or vinyl, 1.0 eq), the coupling partner (alkene or aryl halide, 1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), a phosphine ligand (if necessary, e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, or NaOAc; 1.5-2.5 eq) in a reaction vessel.

  • Solvent Addition: Add a polar aprotic solvent such as DMF, acetonitrile, or NMP.

  • Reaction: Heat the mixture to 80-140 °C and stir for several hours to 2 days.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by flash chromatography.

Table 4: Examples of Heck Coupling with Piperidine Derivatives

Piperidine DerivativeCoupling PartnerPalladium Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
N-Boc-4-vinylpiperidineIodobenzenePd(OAc)₂ (3)Et₃N (2.0)DMF1001675
N-Boc-4-iodopiperidineStyrenePdCl₂(PPh₃)₂ (5)NaOAc (2.2)Acetonitrile802468
N-Boc-4-vinylpiperidine4-BromobenzonitrilePd(OAc)₂ (2) + P(o-tolyl)₃ (4)K₂CO₃ (2.5)NMP1201281

Signaling Pathway Visualization

The therapeutic effects of N-aryl-4-aminopiperidine derivatives often stem from their ability to modulate specific signaling pathways.

HIV Entry and CCR5 Antagonism

Mechanism of HIV Entry and CCR5 Antagonism cluster_virus HIV Virion cluster_cell Host T-Cell cluster_drug Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 fusion fusion gp41->fusion 4. Membrane Fusion CD4->gp120 Conformational Change CCR5->gp41 3. gp41 Fusion Peptide Insertion antagonist N-Aryl-4-aminopiperidine (CCR5 Antagonist) antagonist->CCR5 Blocks Interaction

Caption: Inhibition of HIV entry by CCR5 antagonists synthesized from 4-aminopiperidine.

Dual Inhibition of Hedgehog and MAPK/ERK Pathways

Dual Inhibition of Hedgehog and MAPK/ERK Pathways cluster_hh Hedgehog Pathway cluster_erk MAPK/ERK Pathway cluster_inhibitor Therapeutic Intervention Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 SMO SMOOTHENED (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI (Inactive) SUFU->GLI GLIA GLI (Active) GLI->GLIA Activation gene_exp_hh gene_exp_hh GLIA->gene_exp_hh Gene Expression (Proliferation, Survival) GF Growth Factor RTK RTK GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF gene_exp_erk gene_exp_erk TF->gene_exp_erk Gene Expression (Growth, Differentiation) inhibitor N-Aryl-4-aminopiperidine (Dual SMO/ERK Inhibitor) inhibitor->SMO Inhibition inhibitor->ERK Inhibition

Caption: Synergistic anticancer effect via dual inhibition of SMO and ERK.

Conclusion

Palladium-catalyzed coupling reactions are indispensable tools for the functionalization of this compound, providing efficient routes to a diverse range of N-aryl and C-substituted piperidine derivatives. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. The continued exploration of these and other coupling methodologies will undoubtedly lead to the discovery of new and improved drug candidates based on this privileged scaffold.

References

Synthesis of Substituted Piperidines from 4-Boc-Aminopiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of substituted piperidines, utilizing the versatile starting material, 4-Boc-aminopiperidine. The piperidine (B6355638) moiety is a crucial scaffold in medicinal chemistry, and the methods outlined herein offer robust and adaptable strategies for the generation of novel derivatives for drug discovery and development.

Introduction

The piperidine ring is a privileged structure found in numerous FDA-approved drugs and biologically active natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive component for molecular design. This compound is a commercially available and versatile building block that allows for selective functionalization at the piperidine nitrogen (N1) and the 4-amino group. This document details three key synthetic transformations for elaborating the this compound core: N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination.

Synthetic Strategies Overview

The primary strategies for the derivatization of this compound are illustrated below. These methods provide access to a wide array of N-substituted piperidines with varying electronic and steric properties.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Classes start This compound N_Alkylation N-Alkylation start->N_Alkylation R-X (Alkyl Halide) Base Reductive_Amination Reductive Amination start->Reductive_Amination RCHO/RCOR' (Aldehyde/Ketone) Reducing Agent Buchwald_Hartwig Buchwald-Hartwig Amination start->Buchwald_Hartwig Ar-X (Aryl Halide) Pd Catalyst, Ligand, Base Alkylated N-Alkyl Piperidines N_Alkylation->Alkylated Reductive N-Alkyl/Arylmethyl Piperidines Reductive_Amination->Reductive Arylated N-Aryl Piperidines Buchwald_Hartwig->Arylated

Caption: Overview of synthetic routes from this compound.

Experimental Protocols

General N-Alkylation of this compound

This protocol describes the direct alkylation of the piperidine nitrogen using an alkyl halide in the presence of a base.

Experimental Workflow:

G cluster_workflow N-Alkylation Workflow A 1. Dissolve this compound and base in solvent. B 2. Add alkyl halide dropwise at room temperature. A->B C 3. Stir reaction mixture at room temperature to 60 °C. B->C D 4. Monitor reaction by TLC or LC-MS. C->D E 5. Aqueous workup and extraction. D->E F 6. Purify by column chromatography. E->F

Caption: Workflow for the N-Alkylation of this compound.

Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) or DMF (0.1-0.5 M), add a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 eq.).

  • Add the desired alkyl halide (1.0-1.2 eq.) to the mixture. For less reactive halides, a catalytic amount of sodium iodide or potassium iodide can be added.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.

Quantitative Data Summary:

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃ACNRT692
Ethyl bromoacetateDIPEADMF501285
1-bromobutaneCs₂CO₃ACN601888
Methyl(2R)-2-[(trifluoromethanesulfonyl)oxy]propanoateTEADCM-50 to RT474[1]
Reductive Amination with Aldehydes and Ketones

This method allows for the introduction of a wide range of substituents via the reaction of this compound with a carbonyl compound, followed by in-situ reduction of the resulting iminium ion.

Experimental Workflow:

G cluster_workflow Reductive Amination Workflow A 1. Dissolve this compound and carbonyl compound in solvent. B 2. Stir at room temperature to form iminium ion. A->B C 3. Add reducing agent (e.g., NaBH(OAc)₃) portion-wise. B->C D 4. Stir for 2-24 hours at room temperature. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Quench with aqueous NaHCO₃ and perform workup. E->F G 7. Purify by column chromatography. F->G

Caption: Workflow for Reductive Amination.

Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) (0.1-0.5 M), add the aldehyde or ketone (1.0-1.2 eq.).

  • Optionally, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2-1.5 eq.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Carbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCERT495
AcetoneNaBH(OAc)₃DCMRT1289
CyclohexanoneNaBH₃CNMeOHRT891
4-MethoxybenzaldehydeNaBH(OAc)₃DCERT693
Buchwald-Hartwig Amination for N-Arylation

This palladium-catalyzed cross-coupling reaction enables the formation of N-aryl piperidines, which are important pharmacophores.[2]

Experimental Workflow:

G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Combine aryl halide, this compound, Pd catalyst, ligand, and base in a sealed tube. B 2. Degas and backfill with inert gas (e.g., Argon). A->B C 3. Add degassed solvent (e.g., toluene (B28343), dioxane). B->C D 4. Heat the reaction mixture (80-120 °C). C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Cool, filter through Celite, and perform aqueous workup. E->F G 7. Purify by column chromatography. F->G

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol:

  • In an oven-dried Schlenk tube or sealed vial, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed anhydrous solvent such as toluene or 1,4-dioxane (B91453) (0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ / XPhosNaOt-BuToluene1001288
1-Chloro-4-nitrobenzenePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101882
2-BromopyridinePd₂(dba)₃ / BINAPCs₂CO₃Toluene1002475
4-Iodoanisole(NHC)Pd(allyl)ClNaOt-BuToluene100690

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium triacetoxyborohydride can release acetic acid upon contact with moisture.

  • Alkyl halides and aryl halides can be toxic and should be handled with care.

Conclusion

The protocols described in these application notes provide a robust foundation for the synthesis of a wide variety of substituted piperidines from this compound. These methods are scalable and tolerant of a range of functional groups, making them highly valuable for applications in medicinal chemistry and drug discovery. The provided data and workflows serve as a guide for researchers to develop novel piperidine-based compounds with potential therapeutic applications.

References

Application Notes and Protocols: The Use of 4-Boc-aminopiperidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, offering an efficient path to novel lead compounds by screening low molecular weight fragments (typically < 300 Da) for weak but high-quality interactions with biological targets.[1] Three-dimensional (3D) fragments are increasingly sought after to explore new chemical space beyond traditional flat aromatic compounds. The saturated heterocyclic scaffold of 4-Boc-aminopiperidine makes it an exemplary 3D fragment. Its conformational rigidity, well-defined vectors for chemical elaboration, and favorable physicochemical properties position it as a valuable component of fragment libraries.[2][3][4]

The tert-butyloxycarbonyl (Boc) protecting group is crucial, as it allows for controlled, selective reactions at the piperidine (B6355638) nitrogen, making it an ideal starting point for hit-to-lead optimization.[5] This document provides detailed application notes and protocols for the utilization of the this compound scaffold in a typical FBDD campaign.

Physicochemical Properties of this compound

Adhering to the "Rule of Three," this compound is an ideal fragment for screening libraries. Its properties are summarized below.

PropertyValueMethod
Molecular Weight (MW) 200.28 g/mol Calculated[6][7]
cLogP 0.7Calculated[6]
Hydrogen Bond Donors (HBD) 1Calculated
Hydrogen Bond Acceptors (HBA) 3Calculated
Rotatable Bonds 2Calculated
Polar Surface Area (PSA) 55.6 ŲCalculated[6]
Table 1: Physicochemical properties of this compound.

FBDD Workflow Using this compound

A typical FBDD campaign involves a series of stages, from initial screening to identify weak-binding fragments to the development of potent lead compounds. The workflow below illustrates the integration of the this compound scaffold into this process.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen e.g., NMR, SPR Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Dose-response Orthogonal Screen Orthogonal Screen Hit Confirmation->Orthogonal Screen e.g., DSF, MST Affinity Measurement Affinity Measurement Orthogonal Screen->Affinity Measurement e.g., ITC Structural Biology Structural Biology Affinity Measurement->Structural Biology X-ray, NMR Fragment Elaboration Fragment Elaboration Structural Biology->Fragment Elaboration Structure-guided design SAR Studies SAR Studies Fragment Elaboration->SAR Studies Iterative synthesis Lead Compound Lead Compound SAR Studies->Lead Compound

FBDD workflow from fragment screening to lead optimization.

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign involving a this compound-containing fragment library are provided below. For this hypothetical case study, we will consider Protein Kinase X (PKX) as the target.

Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify molecular interactions in real-time without the need for labels.[8][9]

Objective: To identify fragments from the library that bind to the immobilized PKX target.

Methodology:

  • Protein Immobilization:

    • Activate the carboxyl groups on a CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein, PKX (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0), over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to serve as a negative control.

  • Fragment Screening:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO.

    • Dilute the fragments to a final concentration of 200 µM in running buffer (e.g., HBS-EP buffer) with a final DMSO concentration of ≤1%.

    • Inject the fragment solutions over the immobilized PKX and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the sensor surface between fragment injections with a pulse of an appropriate regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fragments that show a specific binding response significantly above the baseline noise are considered primary hits.

Hit Validation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool in FBDD for validating hits and providing information about the binding site.[10] Ligand-observe NMR techniques like Saturation Transfer Difference (STD) are particularly useful for detecting weak binders.

Objective: To confirm the binding of primary hits to PKX in solution.

Methodology:

  • Sample Preparation:

    • Prepare a solution of PKX (e.g., 10-20 µM) in a suitable deuterated NMR buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, 150 mM NaCl, 10% D₂O).

    • Prepare a stock solution of the hit fragment (e.g., this compound) in the same deuterated buffer.

    • Add the fragment to the protein solution to a final concentration of 1 mM.

  • STD NMR Experiment:

    • Acquire a 1D proton NMR spectrum of the fragment in the presence of the protein.

    • Acquire an STD NMR spectrum with on-resonance saturation of protein resonances (e.g., at -1 ppm) and off-resonance saturation as a reference (e.g., at 30 ppm).

    • The STD experiment selectively saturates the protein. This saturation is transferred to a binding ligand via the nuclear Overhauser effect (NOE).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The presence of signals in the resulting difference spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information on which protons of the fragment are in closest proximity to the protein surface.

Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided lead optimization.[11]

Objective: To determine the three-dimensional structure of the PKX-fragment complex.

Methodology:

  • Co-crystallization or Soaking:

    • Soaking: Grow crystals of apo-PKX under previously established conditions. Prepare a soaking solution containing the fragment (e.g., 1-10 mM this compound) in a cryoprotectant-containing mother liquor. Transfer the apo-crystals to the soaking solution for a period ranging from minutes to hours.

    • Co-crystallization: Mix the purified PKX protein with a molar excess of the fragment prior to setting up crystallization trials. Screen a range of crystallization conditions.

  • Data Collection:

    • Flash-cool the soaked or co-crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Analyze the electron density maps to confirm the presence and determine the binding pose of the fragment.

    • Refine the structure of the protein-fragment complex. The resulting model will reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and PKX.

Data Presentation: Hypothetical Screening Results

The following table presents hypothetical quantitative data for a set of fragments, including this compound, screened against Protein Kinase X (PKX).

Fragment IDStructureMW ( g/mol )SPR Response (RU)KD (µM, SPR)Ligand Efficiency (LE)
Frag-001 This compound 200.28458500.32
Frag-002 Indole117.1525>2000<0.25
Frag-003 3-aminopyridine94.113015000.30
Frag-004 Tetrahydrofuran-3-amine87.1215>2000<0.25
Frag-005 N-Boc-pyrrolidin-3-amine186.25409800.31
Table 2: Hypothetical screening and binding affinity data for a fragment library against PKX. Ligand Efficiency (LE) is calculated as -RTln(KD)/N, where N is the number of heavy atoms.

In this hypothetical scenario, this compound (Frag-001) is identified as a promising hit due to its clear binding signal and superior ligand efficiency, indicating a high quality of interaction per atom.

Hit-to-Lead Optimization from the this compound Scaffold

Once a fragment hit like this compound is validated and its binding mode is determined, the next crucial phase is to elaborate the fragment into a more potent, selective, and drug-like lead compound. The Boc group and the piperidine ring provide synthetic handles for this optimization.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Lead Generation Hit This compound (KD = 850 µM) Boc_deprotect 1. Boc Deprotection Hit->Boc_deprotect TFA or HCl Intermediate 4-Aminopiperidine (B84694) Scaffold Boc_deprotect->Intermediate Amine_functionalize 2. Amine Functionalization Lead Potent Lead Compound (KD = 50 nM) Amine_functionalize->Lead Structure-guided growth into adjacent pockets Intermediate->Amine_functionalize Amide coupling, reductive amination, sulfonylation

Strategies for hit-to-lead optimization of this compound.

The primary amino group and the piperidine ring nitrogen (after Boc deprotection) serve as key points for chemical modification. For instance, in the discovery of Hepatitis C Virus (HCV) assembly inhibitors, a 4-aminopiperidine scaffold was elaborated through reductive amination and other coupling reactions to yield potent compounds.[12][13] Similarly, in the development of Akt kinase inhibitors, the 4-aminopiperidine core was functionalized to achieve nanomolar potency.

Application in a Biological Context: Kinase Inhibition

Many kinase inhibitors incorporate a piperidine moiety. If PKX were a kinase, the this compound fragment could bind in the ATP-binding site, with the amino group forming a key hydrogen bond with the hinge region of the kinase. The subsequent hit-to-lead optimization would focus on growing the fragment into adjacent hydrophobic pockets to increase potency and selectivity.

Kinase_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PKX Protein Kinase X (PKX) Receptor->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates Response Cell Proliferation, Survival Substrate->Response Leads to Inhibitor PKX Inhibitor (Derived from 4-AP) Inhibitor->PKX Blocks ATP Binding

Generic kinase signaling pathway inhibited by a 4-aminopiperidine-derived lead.

Conclusion

This compound is a highly valuable 3D fragment for FBDD campaigns. Its adherence to the "Rule of Three," coupled with the synthetic tractability afforded by the Boc-protecting group, makes it an excellent starting point for the discovery of novel therapeutics. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively incorporate this and similar saturated heterocyclic fragments into their drug discovery efforts, from initial hit identification to the generation of potent, optimized lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Boc-aminopiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving 4-Boc-aminopiperidine. The following sections are designed to address specific issues encountered during synthesis and purification, offering potential solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reductive amination reaction of this compound with an aldehyde/ketone is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

A1: Low yields in reductive amination are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Reagent Quality: Ensure the purity of your starting materials, including this compound, the carbonyl compound, and the reducing agent. Impurities can lead to side reactions and lower the yield.[1][2]

  • Reducing Agent: The choice and amount of the reducing agent are critical. Sodium triacetoxyborohydride (B8407120) (STAB) is often a good choice for its mildness and selectivity.[3] If using other borohydrides like sodium cyanoborohydride (NaBH₃CN), ensure the pH is appropriately controlled to prevent the formation of toxic hydrogen cyanide gas. Consider screening different reducing agents.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the formation of byproducts.[2] However, some reactions may require heating to proceed at a reasonable rate.[3]

    • Solvent: The choice of solvent can influence the reaction rate and solubility of reactants. Dichloroethane (DCE) and tetrahydrofuran (B95107) (THF) are commonly used.[3] Screen a variety of solvents if solubility is an issue.[1]

    • Stoichiometry: The stoichiometry of the reactants should be carefully controlled. An excess of the carbonyl compound or the reducing agent might be necessary, but a large excess can lead to side reactions.[2]

  • Iminium Ion Formation: The formation of the intermediate iminium ion can be slow. The addition of a mild acid catalyst, such as acetic acid, can facilitate this step.[3]

  • Side Reactions: Be aware of potential side reactions, such as the formation of enamines or over-alkylation.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help to identify the optimal reaction time and minimize byproduct formation.[1]

Q2: I am observing the formation of multiple side products in my reaction. How can I identify and minimize them?

A2: The formation of multiple side products is a frequent challenge. Identifying these byproducts and understanding their formation mechanism is key to optimizing your reaction.

Strategies for Minimization:

  • Protecting Groups: If your starting materials contain other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.[1] The Boc group on the piperidine (B6355638) nitrogen is one such example.

  • Selective Reagents: Employ milder and more selective reagents. For instance, using STAB for reductive amination is generally more selective than stronger reducing agents.[1]

  • Reaction Monitoring: Closely monitor the reaction progress. Over-running the reaction can lead to the decomposition of the desired product or the formation of more byproducts.[1]

  • Order of Addition: The order in which reagents are added can influence the reaction pathway. Experiment with different addition orders to see if it impacts the product distribution.[2]

  • Purification: If side products are unavoidable, focus on optimizing the purification method. Techniques like column chromatography, recrystallization, or preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the desired product.[1]

Q3: The Boc-protection of 4-aminopiperidine (B84694) is incomplete, leading to a mixture of protected and unprotected starting material. How can I drive the reaction to completion?

A3: Incomplete Boc-protection can be addressed by carefully controlling the reaction parameters.

Optimization Strategies:

  • Reagent Stoichiometry: Ensure that at least a stoichiometric equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Base: The choice and amount of base are crucial. Triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize the acid formed during the reaction. Ensure the base is added in at least a stoichiometric amount.

  • Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), THF, or acetonitrile (B52724) are suitable for this reaction. Ensure your starting material is fully dissolved.

  • Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish, gentle heating might be beneficial, but be cautious of potential side reactions.

  • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction by TLC or LC-MS until the starting material is consumed. A typical reaction time is 8-12 hours.[4]

Q4: I am struggling with the purification of my this compound derivative. What are some effective purification strategies?

A4: Purification can be challenging due to the polar nature of the amino group and potential co-elution of impurities.

Purification Techniques:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[4] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic amine product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC is a powerful technique.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for different synthetic routes involving this compound and its derivatives, based on literature data.

Reaction TypeStarting MaterialsReagents & ConditionsYieldReference
Reductive Amination4-amino-1-Boc-piperidine, 2-phenyl acetaldehydeNaBH(OAc)₃, DCE, RT, overnightNot specified[3]
Boc-protection4-piperidinecarboxamide, (Boc)₂OTriethylamine, Distilled Water, 20-25°C, 8-10hHigh (implied)[4]
Debenzylationtert-butyl (1-benzylpiperidin-4-yl)carbamate10% Pd/C, H₂, Methanol, 12h99%[5]
Catalytic HydrogenationImine intermediate5% Pd/C, H₂ (0.8-1.0 MPa), Methanol, 60°C, 5h90.2%[6]
Catalytic HydrogenationImine intermediate10% Pd/C, H₂ (0.8-1.0 MPa), Methanol, 70°C, 4h90.7%[6]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination [3]

  • Dissolve the amine (1 equivalent) in dichloroethane (DCE).

  • Add the aldehyde or ketone (1-2 equivalents).

  • Add sodium triacetoxyborohydride (STAB) (1.5-2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Boc-Protection of an Amine [4]

  • Dissolve the amine (1 equivalent) in a suitable solvent (e.g., DCM, THF).

  • Add a base, such as triethylamine (1.1-1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product as needed.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_analysis Byproduct Analysis & Purification cluster_solution Solution Start Low Yield in This compound Reaction CheckReagents Check Purity of Starting Materials & Reagents Start->CheckReagents ReviewConditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) Start->ReviewConditions OptimizeReagents Screen Different Reagents (e.g., Reducing Agents, Bases) CheckReagents->OptimizeReagents OptimizeConditions Systematically Vary Reaction Parameters ReviewConditions->OptimizeConditions MonitorReaction Monitor Reaction Progress (TLC, LC-MS) OptimizeReagents->MonitorReaction OptimizeConditions->MonitorReaction IdentifyByproducts Identify Side Products (NMR, MS) MonitorReaction->IdentifyByproducts MinimizeByproducts Minimize Side Reactions (Protecting Groups, Order of Addition) IdentifyByproducts->MinimizeByproducts OptimizePurification Optimize Purification Method (Column, Recrystallization, HPLC) MinimizeByproducts->OptimizePurification End Improved Yield OptimizePurification->End

Caption: A troubleshooting workflow for addressing low reaction yields.

Reductive_Amination_Pathway Amine This compound Imine Iminium Ion (Intermediate) Amine->Imine + Carbonyl - H₂O Carbonyl Aldehyde / Ketone Carbonyl->Imine Product Desired Product (N-substituted) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: The general reaction pathway for reductive amination.

References

Technical Support Center: Synthesis of 4-Boc-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(tert-butoxycarbonylamino)piperidine (4-Boc-aminopiperidine). The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific side reactions and experimental challenges in a question-and-answer format.

Route 1: Direct Boc Protection of 4-Aminopiperidine (B84694)

The direct protection of the exocyclic amino group of 4-aminopiperidine is a common synthetic route. However, the presence of two secondary amino groups can lead to undesired side products.

Question 1: I am getting a significant amount of a higher molecular weight byproduct in my reaction. What is it and how can I avoid it?

Answer: The most common side reaction in the direct Boc protection of 4-aminopiperidine is the formation of the di-Boc protected product, 1,4-di(tert-butoxycarbonyl)aminopiperidine. This occurs because both the exocyclic and the endocyclic secondary amines can react with the Boc anhydride.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Using a slight excess (1.05-1.1 equivalents) is often recommended to ensure full conversion of the starting material, but a large excess will favor the formation of the di-Boc product.

  • Slow Addition: Add the (Boc)₂O solution dropwise to the solution of 4-aminopiperidine at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

  • pH Control: Maintaining a slightly basic pH can help to favor the mono-Boc protection. The exocyclic amine is generally more nucleophilic than the endocyclic amine.

  • Purification: If di-Boc formation is unavoidable, the desired mono-Boc product can typically be separated by column chromatography on silica (B1680970) gel.

Question 2: My reaction is very slow or incomplete. How can I improve the reaction rate and yield?

Answer: A sluggish or incomplete reaction can be due to several factors, including the reactivity of the amine, solvent choice, and temperature.

Troubleshooting Strategies:

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. For less reactive amines, polar aprotic solvents like dimethylformamide (DMF) can be beneficial.

  • Temperature: Gently heating the reaction mixture (e.g., to 40 °C) can increase the reaction rate. However, be cautious as excessive heat can lead to the decomposition of (Boc)₂O.

  • Catalyst: While not always necessary, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, especially for less nucleophilic amines.

Route 2: Synthesis via Curtius Rearrangement

This route involves the conversion of a carboxylic acid precursor to an acyl azide, which then rearranges to an isocyanate. The isocyanate is subsequently trapped to form the Boc-protected amine.

Question 3: I am observing byproducts other than my desired this compound. What are the likely side reactions?

Answer: The key intermediate in the Curtius rearrangement is a highly reactive isocyanate. This intermediate can be trapped by various nucleophiles present in the reaction mixture, leading to the formation of undesired byproducts.

Common Side Reactions and Solutions:

  • Urea (B33335) Formation: If trace amounts of water are present, the isocyanate can hydrolyze to a carbamic acid, which then decarboxylates to the free amine. This free amine can then react with another molecule of the isocyanate to form a symmetric urea byproduct.

    • Solution: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

  • Carbamate (B1207046) Formation: If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate to form a carbamate byproduct.

    • Solution: Use a non-alcoholic solvent like toluene (B28343) or dioxane. If the goal is to form a different carbamate, then the corresponding alcohol is used as the trapping agent.

Route 3: Debenzylation of N-Benzyl-4-(Boc-amino)piperidine

This route involves the removal of a benzyl (B1604629) protecting group from the piperidine (B6355638) nitrogen, typically after the exocyclic amine has been protected with a Boc group.

Question 4: My debenzylation reaction is incomplete, and I still have starting material remaining. How can I drive the reaction to completion?

Answer: Incomplete debenzylation is a common issue and can be caused by catalyst deactivation, insufficient hydrogen source, or unfavorable reaction conditions.

Troubleshooting Strategies:

  • Catalyst Choice and Loading: Palladium on carbon (Pd/C) is a common catalyst. If the reaction is sluggish, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can also improve the reaction rate.

  • Hydrogen Source:

    • Hydrogen Gas: Ensure a proper hydrogen atmosphere is maintained (e.g., using a hydrogen balloon or a Parr hydrogenator). Ensure adequate stirring to facilitate gas-liquid mass transfer.

    • Catalytic Transfer Hydrogenation: Ammonium (B1175870) formate (B1220265) is an effective hydrogen donor for catalytic transfer hydrogenation and can sometimes be more efficient than hydrogen gas.[1] Use a significant excess of ammonium formate (e.g., 5 equivalents).

  • Solvent: Methanol (B129727) or ethanol (B145695) are common solvents for hydrogenation.

  • Temperature: Gently heating the reaction (e.g., to reflux when using ammonium formate) can accelerate the debenzylation.

  • Acid Catalysis: The addition of a catalytic amount of acid, such as acetic acid, can sometimes facilitate the debenzylation reaction.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 4-Aminopiperidine

This protocol aims to maximize the yield of the mono-Boc protected product while minimizing the formation of the di-Boc byproduct.

Materials:

  • 4-Aminopiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.05 eq) in dichloromethane.

  • Add the (Boc)₂O solution dropwise to the stirred 4-aminopiperidine solution over a period of 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to isolate this compound.

Protocol 2: Catalytic Transfer Hydrogenation for N-Debenzylation

This protocol describes the removal of an N-benzyl group using ammonium formate as the hydrogen source.[1]

Materials:

  • N-Benzyl-4-(Boc-amino)piperidine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

Procedure:

  • To a solution of N-benzyl-4-(Boc-amino)piperidine (1.0 eq) in methanol, add 10% Pd/C (10-20 wt%).

  • Add ammonium formate (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Data Presentation

Table 1: Troubleshooting Common Side Reactions in this compound Synthesis

Synthetic RouteCommon Side Reaction/IssueCauseTroubleshooting/Prevention
Direct Boc Protection Formation of di-Boc byproductReaction of both secondary amines with (Boc)₂OControl stoichiometry of (Boc)₂O, slow addition at low temperature, pH control.
Slow or incomplete reactionLow nucleophilicity of amine, poor solvent, low temperatureUse polar aprotic solvent (DMF), gentle heating, add catalytic DMAP.
Curtius Rearrangement Urea byproduct formationReaction of isocyanate intermediate with amine (from hydrolysis of isocyanate)Strict anhydrous conditions.
Carbamate byproduct formationReaction of isocyanate intermediate with alcohol solvent/impurityUse non-alcoholic solvents (e.g., toluene).
N-Debenzylation Incomplete reactionInactive catalyst, insufficient hydrogen sourceUse fresh/more active catalyst (Pd(OH)₂/C), increase catalyst loading, ensure adequate hydrogen supply (gas or transfer agent).
Starting material remainsPoor reaction conditionsIncrease temperature, add catalytic acid.

Visualizations

Synthesis_Pathways cluster_0 Direct Boc Protection cluster_1 Curtius Rearrangement cluster_2 N-Debenzylation 4-Aminopiperidine 4-Aminopiperidine This compound This compound 4-Aminopiperidine->this compound +(Boc)₂O Di-Boc-aminopiperidine Di-Boc-aminopiperidine 4-Aminopiperidine->Di-Boc-aminopiperidine Excess (Boc)₂O Carboxylic Acid Precursor Carboxylic Acid Precursor Acyl Azide Acyl Azide Carboxylic Acid Precursor->Acyl Azide Isocyanate Isocyanate Acyl Azide->Isocyanate Heat Product_Curtius This compound Isocyanate->Product_Curtius +H₂O, -CO₂ Urea Byproduct Urea Byproduct Isocyanate->Urea Byproduct +Amine Carbamate Byproduct Carbamate Byproduct Isocyanate->Carbamate Byproduct +Alcohol N-Benzyl-4-(Boc-amino)piperidine N-Benzyl-4-(Boc-amino)piperidine Product_Debenzylation This compound N-Benzyl-4-(Boc-amino)piperidine->Product_Debenzylation H₂, Pd/C Incomplete Debenzylation Starting Material N-Benzyl-4-(Boc-amino)piperidine->Incomplete Debenzylation Sluggish Reaction Troubleshooting_Workflow cluster_0 Troubleshooting Incomplete Debenzylation start Incomplete Debenzylation Detected check_catalyst Check Catalyst Activity start->check_catalyst check_h2 Check Hydrogen Source check_catalyst->check_h2 Active replace_catalyst Use Fresh/More Active Catalyst check_catalyst->replace_catalyst Inactive increase_loading Increase Catalyst Loading check_catalyst->increase_loading Low Activity ensure_h2_supply Ensure Adequate H₂ Supply check_h2->ensure_h2_supply H₂ Gas use_transfer_h Switch to Transfer Hydrogenation check_h2->use_transfer_h Inefficient check_conditions Optimize Conditions increase_temp Increase Temperature check_conditions->increase_temp Slow at RT add_acid Add Catalytic Acid check_conditions->add_acid Still Slow replace_catalyst->check_h2 increase_loading->check_h2 ensure_h2_supply->check_conditions use_transfer_h->check_conditions success Reaction Complete increase_temp->success add_acid->success

References

Technical Support Center: Optimizing Boc Deprotection of 4-Boc-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of 4-Boc-aminopiperidine.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My Boc deprotection reaction is incomplete, and I still see starting material. What should I do?

A1: Incomplete deprotection is a common issue. Here are several factors to consider and troubleshoot:

  • Insufficient Acid: The concentration or equivalents of the acid may be too low. For trifluoroacetic acid (TFA), a common starting point is 25-50% in dichloromethane (B109758) (DCM). For hydrogen chloride (HCl) in dioxane, a 4M solution is standard.[1] If you are using a more dilute solution, consider increasing the concentration.

  • Inadequate Reaction Time: Deprotection is a kinetic process. While many reactions are complete within 1-2 hours at room temperature, some substrates may require longer reaction times.[2] It is crucial to monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.

  • Low Temperature: Most Boc deprotections are performed at room temperature.[1] If you are running the reaction at a lower temperature (e.g., 0 °C), allowing it to warm to room temperature may be necessary for completion.

  • Moisture: Water in the reaction can hydrolyze the acid and reduce its effectiveness. Ensure you are using anhydrous solvents and reagents.

Q2: I'm observing unexpected side products in my reaction. What are the likely causes and how can I prevent them?

A2: Side product formation often arises from the reactive tert-butyl cation generated during the deprotection.

  • Alkylation: The tert-butyl cation is an electrophile that can alkylate nucleophilic sites on your molecule or in the reaction mixture. This is particularly problematic for electron-rich aromatic rings, thiols, and other sensitive functional groups.[3]

  • Solution - Use of Scavengers: To prevent alkylation, it is highly recommended to add a "scavenger" to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), anisole, or thioanisole.[3] These compounds will trap the tert-butyl cation, preventing it from reacting with your desired product. A typical concentration for scavengers is 2.5-5% (v/v).

Q3: My purified product is an oil instead of a solid. How can I improve its isolation?

A3: The salt form of the deprotected amine can influence its physical properties.

  • TFA Salts: Trifluoroacetate (TFA) salts are often oils and can be difficult to handle.

  • HCl Salts: Hydrochloride (HCl) salts are more likely to be crystalline solids. Switching to an HCl-based deprotection method (e.g., 4M HCl in dioxane) may yield a solid product that can be easily isolated by filtration. Many researchers prefer 4M HCl in dioxane for this reason.

  • Precipitation: After concentrating the reaction mixture, try triturating the residue with a non-polar solvent like diethyl ether. This can often induce precipitation of the desired salt.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of this compound?

A1: The most common and effective reagents are strong acids. These include:

  • Trifluoroacetic Acid (TFA): Typically used as a 20-50% solution in dichloromethane (DCM).[1]

  • Hydrogen Chloride (HCl): Commonly used as a 4M solution in 1,4-dioxane (B91453).[4][5][6]

Q2: How do I choose between TFA and HCl for my deprotection?

A2: The choice depends on your specific needs:

  • TFA is a very strong acid and often provides rapid deprotection. However, the resulting TFA salt can be difficult to remove and may result in an oily product.

  • HCl in dioxane is also a strong acid but is often considered slightly milder than TFA. It has the advantage of typically forming a crystalline hydrochloride salt that is easier to isolate.[7]

Q3: Can I perform the deprotection without a strong acid if my molecule has other acid-sensitive groups?

A3: Yes, there are alternative, milder methods, although they may require more optimization:

  • Lewis Acids: Reagents like zinc bromide (ZnBr2) in DCM can selectively remove Boc groups.

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling solvent like dioxane or toluene (B28343) can effect deprotection without any acid, though this may require high temperatures.

  • Trimethylsilyl Iodide (TMSI): This reagent can be used for Boc deprotection under neutral conditions.

Q4: How can I monitor the progress of my deprotection reaction?

A4: The most common methods for monitoring the reaction are:

  • Thin-Layer Chromatography (TLC): A simple and quick way to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine will have a different Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the masses of the starting material and product, as well as any side products.[1][2]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Boc deprotection of aminopiperidine derivatives based on literature examples. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Reagent SystemSolventConcentrationTemperatureTimeTypical YieldNotes
TFA / DCM Dichloromethane20-50% TFA (v/v)Room Temp.30 min - 2 h>90%Scavengers (e.g., TIS) are recommended. Product is the TFA salt.[1][8]
4M HCl in Dioxane 1,4-Dioxane4MRoom Temp.30 min - 16 h>95%Often yields a crystalline HCl salt.[4][5][7]
Conc. HCl / MeOH MethanolN/ARoom Temp.2 hHighAn alternative to HCl in dioxane.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol describes a general procedure for the deprotection of this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • (Optional) Add triisopropylsilane (2.5-5% v/v) to the stirred solution.

  • Slowly add trifluoroacetic acid (to a final concentration of 20-50% v/v) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product as the TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This protocol provides a method for Boc deprotection using a solution of hydrogen chloride in 1,4-dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (optional, for dilution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane or suspend it directly in the HCl/dioxane solution in a round-bottom flask.

  • To the stirred solution or suspension, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[4][7]

  • Upon completion, a precipitate of the hydrochloride salt may form.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to ensure complete precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 4-aminopiperidine (B84694) dihydrochloride.

Visualizations

Deprotection_Workflow Boc Deprotection Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start with This compound dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve add_acid Add Acid (TFA or 4M HCl/Dioxane) dissolve->add_acid stir Stir at Room Temperature (1-4 hours) add_acid->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate filtrate Filter and Dry precipitate->filtrate product Isolated Product (TFA or HCl salt) filtrate->product

Caption: A general experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Logic Troubleshooting Logic for Boc Deprotection cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed cluster_oily_product Oily Product start Problem Encountered check_acid Check Acid Concentration/Equivalents start->check_acid Starting material remains cause_alkylation Likely Cause: tert-butyl cation alkylation start->cause_alkylation Unexpected peaks/spots cause_tfa Likely Cause: TFA Salt Formation start->cause_tfa Difficult isolation check_time Check Reaction Time check_acid->check_time check_temp Check Temperature check_time->check_temp solution_incomplete Increase Acid Conc., Extend Time, or Warm to RT check_temp->solution_incomplete solution_scavenger Add Scavenger (e.g., TIS, Anisole) cause_alkylation->solution_scavenger solution_hcl Switch to HCl/Dioxane for Crystalline Salt cause_tfa->solution_hcl

Caption: A decision tree for troubleshooting common issues in Boc deprotection.

References

Technical Support Center: Purification of 4-Boc-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Boc-aminopiperidine from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated impurities?

A1: The most common synthetic routes include:

  • Reductive amination of N-Boc-4-piperidone: This can lead to impurities such as unreacted N-Boc-4-piperidone and the over-alkylation product, a tertiary amine. Another potential byproduct is the corresponding 4-hydroxypiperidine (B117109) derivative from the reduction of the ketone starting material.

  • Hydrogenolysis of a benzyl-protected precursor (e.g., tert-butyl (1-benzylpiperidin-4-yl)carbamate): Incomplete debenzylation is a common issue, resulting in the presence of the starting material or other benzyl-containing byproducts.[1][2]

  • Reaction of N-benzyl-4-piperidone with tert-butyl carbamate (B1207046) followed by hydrogenation: This route may have residual N-benzyl-4-piperidone or imine intermediate if the reactions are not driven to completion.[3]

Q2: What are the typical physical properties of this compound?

A2: this compound is typically an off-white to white crystalline solid.[2] Its melting point is reported to be in the range of 162-166 °C.[2][4][5] It is soluble in methanol (B129727) and chloroform.[5][6]

Q3: Is the Boc protecting group stable during the work-up and purification of this compound?

A3: The Boc group is sensitive to strong acidic conditions.[] During aqueous work-up, mild acidic washes (e.g., with dilute citric acid or saturated ammonium (B1175870) chloride) are generally well-tolerated and can be used to remove basic impurities. However, exposure to strong acids like concentrated HCl or TFA will lead to the cleavage of the Boc group.[8][9] It is advisable to perform any acidic washes at low temperatures and for a short duration.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification. This compound and its common byproducts can be visualized on a TLC plate using a variety of staining agents. Since the product is an amine, it can be visualized with ninhydrin (B49086) stain (primary amines give a colored spot) or a general stain like potassium permanganate.[10] If aromatic impurities are present, a UV lamp can be used for visualization.[11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The product oils out and does not crystallize.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Presence of Impurities Impurities can significantly inhibit crystallization. Try to further purify the oil by column chromatography to remove contaminants. Even small amounts of residual solvent or starting materials can prevent solidification.
Inappropriate Solvent System The chosen solvent system may not be suitable for crystallization. Experiment with different solvents or solvent mixtures. Good starting points for recrystallization of this compound include acetone (B3395972)/petroleum ether or n-heptane.[3][12]
Supersaturation Not Achieved The solution may not be sufficiently concentrated. Carefully evaporate some of the solvent and attempt to induce crystallization again by cooling or scratching the inside of the flask with a glass rod.
Product is Hygroscopic The product may be absorbing moisture from the air, which can prevent crystallization. Ensure all solvents are dry and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).[13]
Seeding Issues If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[14]
Issue 2: Low yield after purification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Product Lost in Mother Liquor A significant amount of the product may remain dissolved in the crystallization solvent. Concentrate the mother liquor and attempt a second crystallization or purify the residue by column chromatography.
Improper Column Chromatography Technique The chosen eluent system may be too polar, causing the product to elute too quickly with impurities. Optimize the eluent system using TLC. A gradient elution from a less polar to a more polar solvent system can improve separation.
Adsorption onto Silica (B1680970) Gel Amines can sometimes strongly adsorb to silica gel, leading to poor recovery. To mitigate this, the silica gel can be pre-treated with a small amount of a basic modifier like triethylamine (B128534) in the eluent.
Partial Deprotection If the work-up or purification conditions were too acidic, some of the Boc group may have been cleaved, leading to the formation of the more water-soluble 4-aminopiperidine, which would be lost in the aqueous phase during extraction.
Issue 3: Persistent impurities are observed in the final product.

Possible Causes & Solutions:

Impurity Identification & Removal Strategy
Unreacted N-Boc-4-piperidone This ketone is less polar than the desired amine product. It can be separated by silica gel column chromatography using a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
N-benzyl-containing impurities These are typically less polar than this compound and can be effectively removed by silica gel column chromatography.[1] Their presence can be easily detected by ¹H NMR spectroscopy due to the characteristic aromatic proton signals.
Over-alkylated tertiary amine This byproduct is generally less polar than the secondary amine product. Careful optimization of the eluent system for column chromatography is necessary for separation.
4-hydroxypiperidine byproduct This alcohol is more polar than the desired amine. It can be separated by column chromatography using a more polar eluent system.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical YieldTypical Purity (by GC/HPLC)AdvantagesDisadvantages
Crystallization 85-95%>99%[3]High purity, scalable, cost-effective.Can be time-consuming, potential for product loss in mother liquor, may not remove all impurities.
Silica Gel Column Chromatography 90-99%[1]>98%Effective for removing a wide range of impurities, applicable to oily products.Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate. The optimal eluent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., acetone or ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. A patent describes obtaining a white solid product by adding n-heptane to the crude product and pulping.[3]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Crystallization Crystallization Crude Product->Crystallization Pure Product Pure Product Column Chromatography->Pure Product High Purity Crystallization->Pure Product High Purity Troubleshooting_Crystallization Product Oils Out Product Oils Out Check for Impurities Check for Impurities Product Oils Out->Check for Impurities Change Solvent System Change Solvent System Check for Impurities->Change Solvent System No Obvious Impurities Column Chromatography Column Chromatography Check for Impurities->Column Chromatography Impurities Present Induce Crystallization Induce Crystallization Change Solvent System->Induce Crystallization Successful Crystallization Successful Crystallization Induce Crystallization->Successful Crystallization

References

preventing di-substitution in 4-Boc-aminopiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Boc-aminopiperidine. Our goal is to help you prevent di-substitution and other unwanted side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types where di-substitution at the 4-amino group of this compound is a significant concern?

A1: Di-substitution is a common challenge in several key reactions involving the primary amino group at the 4-position of the piperidine (B6355638) ring. The most notable examples include:

  • N-Alkylation: Reaction of the primary amine with alkyl halides can lead to the formation of a tertiary amine through over-alkylation.

  • Reductive Amination: The secondary amine product formed can react further with another equivalent of the aldehyde or ketone, resulting in a tertiary amine byproduct.[1]

  • Buchwald-Hartwig Amination: The desired mono-arylated product can undergo a second N-arylation, leading to a diarylated piperidine impurity.[1]

Q2: How does the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen help in controlling reactivity?

A2: The Boc protecting group is crucial for preventing unwanted reactions at the piperidine ring nitrogen. By sterically and electronically shielding the ring nitrogen, it ensures that functionalization occurs selectively at the 4-amino group. This is essential for achieving the desired product in reactions like N-alkylation, reductive amination, and cross-coupling reactions.[1][2][3]

Q3: What is the fundamental principle behind using stoichiometry to control di-substitution?

A3: Stoichiometry is a critical factor in minimizing di-substitution. By carefully controlling the molar ratios of your reactants, you can influence the reaction pathway. For instance, using a slight excess of this compound can help to ensure that the electrophile (e.g., aryl halide in a Buchwald-Hartwig reaction) is consumed before it can react with the mono-substituted product.[1] Conversely, in some cases, a slight excess of the other reactant (like an aniline (B41778) in reductive amination) can drive the reaction towards the desired secondary amine.[1]

Troubleshooting Guides

Issue 1: Formation of a Di-arylated Byproduct in Buchwald-Hartwig Amination

Symptoms:

  • Mass spectrometry analysis shows a peak corresponding to the mass of the desired product plus the mass of the aryl group minus a proton.

  • TLC or LC-MS analysis indicates a less polar byproduct than the desired mono-arylated product.

Root Causes and Solutions:

Potential Cause Recommended Solution
Incorrect Stoichiometry: The mono-arylated product competes with the starting material for the palladium catalyst.Use a slight excess (1.1-1.2 equivalents) of this compound to ensure the aryl halide is consumed before significant diarylation occurs.[1]
High Reaction Temperature: Elevated temperatures can sometimes favor the second arylation step.Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress closely.[1]
Inappropriate Ligand Choice: The ligand can influence the steric environment around the palladium center.Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos. The steric hindrance can disfavor the coupling of the bulkier secondary amine product.[1]
Base Strength: A very strong base may contribute to side reactions.If possible, use a weaker base that is still capable of deprotonating the amine effectively.[1]
Issue 2: Over-alkylation leading to a Tertiary Amine in Reductive Amination

Symptoms:

  • NMR analysis shows the disappearance of the N-H proton signal of the desired secondary amine and the appearance of new signals corresponding to an additional alkyl group.

  • The product mixture contains a significant amount of a higher molecular weight species, as detected by MS.

Root Causes and Solutions:

Potential Cause Recommended Solution
Uncontrolled Addition of Reducing Agent: A high concentration of the reducing agent can accelerate the reduction of the imine intermediate and the subsequent reaction of the product amine.Add the reducing agent portion-wise to maintain a low concentration and control the reaction rate.[1]
Suboptimal Stoichiometry: An excess of the ketone or aldehyde starting material can drive the reaction towards the tertiary amine.Use a slight excess of the amine component to favor the formation of the desired secondary amine.[1]
Incomplete Imine Formation: If the reducing agent is added before the imine is fully formed, it can lead to side reactions, including the reduction of the starting ketone.Ensure that the reaction conditions favor imine formation before introducing the reducing agent. This can be achieved by allowing the amine and carbonyl compound to stir together for a period before adding the reducing agent.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination to Minimize Diarylation

This protocol is designed to favor the formation of the mono-arylated product while minimizing the diarylated byproduct.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous toluene (B28343) and stir for a few minutes to allow for catalyst activation.

  • Add the base, followed by the this compound (1.1 equivalents) and the aryl halide (1.0 equivalent).

  • Heat the reaction mixture to the lowest effective temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Controlled Reductive Amination to Prevent Over-alkylation

This protocol aims to maximize the yield of the secondary amine product by controlling the reaction conditions.

Materials:

Procedure:

  • Dissolve the this compound (1.1 equivalents) and the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent in a reaction vessel.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions over 30-60 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography.

Visual Guides

Buchwald_Hartwig_Amination Start This compound + Aryl Halide Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Catalyst Pd Catalyst + Bulky Ligand Active_Catalyst Active Pd(0) Complex Catalyst->Active_Catalyst Base Base Base->Active_Catalyst Active_Catalyst->Oxidative_Addition Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Mono_Product Desired Mono-arylated Product Reductive_Elimination->Mono_Product Di_Product Undesired Di-arylated Byproduct Mono_Product->Di_Product Second Arylation (Side Reaction)

Caption: Buchwald-Hartwig amination pathway and the side reaction leading to di-substitution.

Reductive_Amination_Workflow Start Start: This compound + Aldehyde/Ketone Imine_Formation Step 1: Imine Formation (Solvent, optional acid catalyst) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Step 2: Controlled Reduction (Portion-wise addition of reducing agent) Imine_Intermediate->Reduction Mono_Product Desired Mono-alkylated Product Reduction->Mono_Product Troubleshoot Troubleshooting Point: Over-alkylation? Mono_Product->Troubleshoot Di_Product Undesired Tertiary Amine Troubleshoot->Di_Product Yes End Purification Troubleshoot->End No

Caption: Workflow for controlled reductive amination to prevent di-substitution.

References

Technical Support Center: Scaling Up 4-Boc-aminopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Boc-aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your process development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial routes for synthesizing this compound?

A1: The most prevalent industrial synthesis routes for this compound typically start from readily available and cost-effective materials. Key strategies include:

  • Reductive amination of N-Boc-4-piperidone: This is a widely used method due to the commercial availability of the starting piperidone. Various ammonia (B1221849) sources and reducing agents can be employed.

  • Catalytic hydrogenation of a protected imine precursor: This route often involves the synthesis of an imine from a precursor like N-benzyl-4-piperidone, followed by hydrogenation which can also deprotect a benzyl (B1604629) group in the process.[1]

  • Synthesis from 4-aminopiperidine (B84694): While a straightforward approach involving the protection of the amino group with a Boc-anhydride, the high cost of the 4-aminopiperidine starting material can be a significant drawback for large-scale production.[1]

  • Multi-step synthesis from isonipecotate: This method involves a Curtius rearrangement as a key step and can be adapted to produce various 4-substituted-4-aminopiperidine derivatives.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: Scaling up the synthesis of this compound introduces several safety hazards that require careful management:

  • Catalytic Hydrogenation: The use of palladium on carbon (Pd/C) with hydrogen gas is common. Pd/C is pyrophoric, especially after use when it has adsorbed hydrogen, and can ignite if exposed to air while dry.[1] Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction itself is often highly exothermic, posing a risk of a thermal runaway if not properly controlled.

  • Use of Hydride Reducing Agents: Reagents like sodium triacetoxyborohydride (B8407120) are moisture-sensitive and can release flammable gases upon contact with water. Other, more hazardous reducing agents like lithium aluminum hydride, which are sometimes used in alternative routes, have significant safety risks and are generally avoided in large-scale production.[1]

  • Solvent Handling: The use of large quantities of flammable organic solvents requires appropriate storage, handling, and ventilation to prevent fires and exposure to personnel.

Q3: What are the common impurities found in this compound and how can they be minimized?

A3: Common impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted starting materials: Residual N-Boc-4-piperidone or other precursors.

  • Over-alkylation products: In reductive amination, the product can sometimes react further to form tertiary amines.

  • Byproducts from the reducing agent: For example, boron salts from borohydride (B1222165) reagents.

  • Nitroso impurities: These can potentially form if nitrosating agents are present under certain conditions and are a significant concern due to their potential carcinogenicity.

  • Residual solvents: Solvents used in the reaction or purification steps.

Minimizing these impurities involves optimizing reaction conditions (temperature, pressure, reaction time), ensuring the purity of starting materials, and developing robust purification methods such as crystallization.

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation Step
Potential Cause Troubleshooting Steps
Catalyst Inactivity or Poisoning - Ensure starting materials and solvent are free from catalyst poisons (e.g., sulfur compounds).- Use a fresh batch of high-quality catalyst.- Increase catalyst loading (e.g., from 5% to 10% w/w).[1]
Incomplete Reaction - Increase reaction time and monitor by an appropriate analytical method (e.g., GC, HPLC).- Increase hydrogen pressure within the safe limits of the reactor.[1]- Optimize reaction temperature.[1]
Poor Mass Transfer - Ensure efficient agitation to maintain the catalyst in suspension and facilitate gas-liquid transfer.- On a larger scale, the design of the agitator and reactor baffles is critical.
Issue 2: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is an oil or difficult to crystallize - Screen for suitable crystallization solvents or solvent mixtures.- Consider adding an anti-solvent to induce precipitation.- Seeding with a small amount of pure crystalline product can initiate crystallization.
Product is contaminated with residual catalyst - Ensure efficient filtration of the catalyst. Using a filter aid like celite can be effective.- Keep the filter cake wet with solvent during filtration to prevent the pyrophoric catalyst from igniting.[1]
Product purity is low after initial isolation - Perform a recrystallization from a suitable solvent system to remove impurities.- Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be an effective purification method.[1]

Quantitative Data

Table 1: Comparison of Reaction Conditions for Catalytic Hydrogenation[1]
Parameter Example 1 Example 2 Example 3
Starting Material Imine from N-benzyl-4-piperidoneImine from N-benzyl-4-piperidoneImine from N-benzyl-4-piperidone
Catalyst 5% Pd/C10% Pd/C10% Pd/C
Catalyst Loading 5% w/w of imine5% w/w of imine10% w/w of imine
Pressure (MPa) 0.8 - 1.00.8 - 1.00.8 - 1.0
Temperature (°C) 806070
Reaction Time (h) 874
Yield (%) 88.788.190.7
Purity (GC, %) 99.099.199.0

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of an Imine Intermediate[1]

Step 1: Imine Formation

  • To a solution of N-benzyl-4-piperidone in methanol (B129727), add p-toluenesulfonic acid, trimethyl orthoformate, and tert-butyl carbamate (B1207046).

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by GC or TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium methoxide).

  • Concentrate the mixture under reduced pressure to obtain the crude imine product.

Step 2: Catalytic Hydrogenation

  • Charge a suitable autoclave with the crude imine from Step 1 and methanol.

  • Add 10% Palladium on Carbon (10% w/w of the imine).

  • Seal the autoclave and purge with nitrogen three times.

  • Pressurize the reactor with hydrogen to 0.8-1.0 MPa.

  • Slowly heat the mixture to 70°C and maintain this temperature for 4 hours, or until the reaction is complete as monitored by GC.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Keep the filter cake wet with methanol at all times to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Add n-heptane to the crude product and stir to form a slurry.

  • Filter the solid, wash with n-heptane, and dry under vacuum to yield this compound as a white solid.

Protocol 2: Synthesis of N-Boc-4-(phenylamino)piperidine via Reductive Amination

Note: This protocol describes the synthesis of a related compound, illustrating the general procedure for reductive amination starting from N-Boc-4-piperidone.

  • To a solution of N-tert-butoxycarbonyl-4-piperidone and aniline (B41778) in dichloromethane, add sodium triacetoxyborohydride followed by acetic acid.

  • Stir the mixture at ambient temperature for 2 hours.

  • Add 1M aqueous sodium hydroxide (B78521) solution and diethyl ether to the reaction mixture and stir vigorously.

  • Separate the organic phase, wash with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Catalytic Hydrogenation s1_start Start with N-benzyl-4-piperidone s1_reagents Add p-TsOH, Orthoformate, and tert-butyl carbamate in Methanol s1_start->s1_reagents s1_reflux Reflux s1_reagents->s1_reflux s1_neutralize Neutralize s1_reflux->s1_neutralize s1_concentrate Concentrate s1_neutralize->s1_concentrate s1_product Crude Imine Product s1_concentrate->s1_product s2_start Crude Imine Product s2_reagents Add Methanol and Pd/C s2_start->s2_reagents s2_reaction Pressurize with H2 and Heat s2_reagents->s2_reaction s2_filter Filter to remove Pd/C s2_reaction->s2_filter s2_concentrate Concentrate s2_filter->s2_concentrate s2_purify Purify by slurrying in n-heptane s2_concentrate->s2_purify s2_product Final Product: this compound s2_purify->s2_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_hydrogenation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Hydrogenation cause1 Catalyst Issue start->cause1 Is it the catalyst? cause2 Incomplete Reaction start->cause2 Is the reaction not finishing? cause3 Poor Mass Transfer start->cause3 Is mixing an issue? sol1a Check for catalyst poisons cause1->sol1a sol1b Use fresh catalyst cause1->sol1b sol1c Increase catalyst loading cause1->sol1c sol2a Increase reaction time cause2->sol2a sol2b Increase H2 pressure cause2->sol2b sol2c Optimize temperature cause2->sol2c sol3a Ensure efficient agitation cause3->sol3a

Caption: Troubleshooting logic for low yield in catalytic hydrogenation.

References

Technical Support Center: Managing Impurities in 4-Boc-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Boc-aminopiperidine. Our goal is to help you identify, manage, and remove impurities to ensure the quality and integrity of your starting material for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound and where do they come from?

A1: Impurities in this compound can originate from the synthetic route used for its preparation or from its degradation. Common impurities are categorized as process-related or degradation-related.

  • Process-Related Impurities: These are byproducts or unreacted starting materials from the synthesis process.[1][2]

    • Unreacted Starting Materials: Depending on the synthetic route, these can include 4-aminopiperidine (B84694), 1-benzyl-4-piperidone, or tert-butyl carbamate.[2]

    • Byproducts of Synthesis:

      • N-Benzyl-4-aminopiperidine: A common impurity if the synthesis involves a debenzylation step.[2][3]

      • Di-Boc-4-aminopiperidine: Formed if both the primary and secondary amines of 4-aminopiperidine are protected with a Boc group.

      • Piperidine: Can be present from the degradation of piperidine-containing reagents or as a byproduct.[4]

  • Degradation Products: These can form during storage or handling.

    • 4-aminopiperidine: Results from the deprotection of the Boc group under acidic conditions or prolonged storage.

Q2: What are the acceptable limits for impurities in this compound?

A2: The acceptable limits for impurities in a drug substance are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A.[1][5] For starting materials, these limits are often determined by the requirements of the subsequent synthetic steps and the ability to purge the impurity in downstream processing.

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Organic Impurities> 0.05%> 0.10%> 0.15% or daily intake of > 1 mg/day

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances. These thresholds are often used as a reference for critical starting materials.[6][7]

For specific acceptance criteria for this compound, it is recommended to refer to the supplier's Certificate of Analysis (CoA) or internal quality specifications. High-purity grades of >98% are commercially available.[8]

Q3: How can the presence of impurities in this compound affect my downstream reactions?

A3: The impact of impurities depends on their reactivity and concentration.

  • Nucleophilic Impurities (e.g., 4-aminopiperidine, N-benzyl-4-aminopiperidine): These can compete with this compound in coupling reactions, leading to the formation of undesired byproducts and reducing the yield of the target molecule.

  • Reactive Impurities: Can interfere with catalysts or reagents, potentially inhibiting the reaction or leading to side reactions.

  • Structural Analogs: Can be incorporated into the final product, leading to difficulties in purification and potentially impacting the biological activity and safety of the final compound. For example, in the synthesis of CCR5 antagonists like Vicriviroc, the purity of the this compound building block is crucial for the efficacy of the final drug.[4][9][10][11][12]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

You observe extra peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram of your this compound starting material.

Troubleshooting Workflow:

hplc_troubleshooting start Unexpected Peak(s) in HPLC check_blank 1. Analyze a blank (mobile phase) injection start->check_blank peak_in_blank Peak present in blank? check_blank->peak_in_blank ghost_peak Likely a ghost peak from the system or mobile phase. peak_in_blank->ghost_peak Yes no_ghost_peak Peak is not in the blank. peak_in_blank->no_ghost_peak No check_retention 2. Compare retention times to known impurities no_ghost_peak->check_retention known_impurity Retention time matches a known impurity? check_retention->known_impurity quantify Quantify the impurity and assess if it is within acceptable limits. known_impurity->quantify Yes unknown_impurity Retention time does not match known impurities. known_impurity->unknown_impurity No purify 4. Purify the starting material if the impurity level is unacceptable. quantify->purify If outside limits characterize 3. Characterize the unknown impurity using LC-MS or collect the fraction for NMR analysis. unknown_impurity->characterize characterize->purify

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Further Actions:

  • Ghost Peaks: If the peak is present in the blank, it could be from contaminated mobile phase, leaching from vials or filters, or carryover from a previous injection.[13][14][15]

  • Known Impurities: Refer to the impurity profile table below for potential known impurities and their expected relative retention times.

  • Unknown Impurities: If an unknown impurity is present at a significant level (e.g., >0.1%), further characterization is necessary.[1]

Issue 2: Product is an Oil or Fails to Crystallize After Purification

Your this compound product is an oil or does not crystallize after purification attempts.

Possible Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation.

    • Solution: Re-purify the material using an alternative method. If you used recrystallization, try column chromatography, and vice-versa.

  • Residual Solvent: Trapped solvent can lower the melting point and prevent solidification.

    • Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Low Melting Point: The purified compound may have a low melting point and exist as an oil at room temperature.

    • Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of pure this compound.[16]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This is a general-purpose HPLC method for the purity analysis of this compound. Method validation and optimization may be required for specific applications.[17][18]

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

Table 2: HPLC Parameters for this compound Purity Analysis.

Protocol 2: Recrystallization for Purification

Recrystallization is an effective method for purifying solid compounds.[19][20][21]

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the impure this compound in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate (B1210297), or a mixture of ethyl acetate and hexanes). The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the impure solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

recrystallization_workflow start Impure this compound dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter 2. Hot gravity filtration (if needed) dissolve->hot_filter cool 3. Cool slowly to room temperature, then ice bath hot_filter->cool crystallize Crystallization Occurs cool->crystallize vacuum_filter 4. Collect crystals by vacuum filtration crystallize->vacuum_filter wash 5. Wash with cold solvent vacuum_filter->wash dry 6. Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for recrystallization.

Impurity Profile

The following table lists potential impurities and their likely origin.

Impurity NameStructureLikely Origin
4-Aminopiperidine4-aminopiperidine.pngUnreacted starting material or degradation product.
N-Benzyl-4-aminopiperidinen-benzyl-4-aminopiperidine.pngIncomplete debenzylation during synthesis.[3]
Di-Boc-4-aminopiperidinedi-boc-4-aminopiperidine.pngOver-protection of 4-aminopiperidine.
tert-Butyl Carbamatetert-butyl-carbamate.pngByproduct of Boc-protection reaction.

Table 3: Common Potential Impurities in this compound.

Note: The structures are illustrative and would be replaced with actual chemical structure images in a real technical document.

This technical support center provides a foundational guide for managing impurities in this compound. For further assistance, please consult the relevant literature and your material supplier's documentation.

References

Technical Support Center: Optimizing 4-Boc-aminopiperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of coupling reactions involving 4-Boc-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing amide coupling with this compound?

A1: The main challenges stem from the steric hindrance posed by the Boc protecting group and the piperidine (B6355638) ring itself. This can slow down the reaction rate and lead to incomplete conversions. Additionally, the basicity of the unprotected piperidine nitrogen can potentially lead to side reactions if not properly managed, although it is generally less nucleophilic than the primary amine.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amines like this compound, more potent coupling reagents are generally recommended. Onium salt-based reagents such as HATU, HBTU, and PyBOP are often more effective than carbodiimides like EDC or DCC when used alone. The addition of additives like HOBt or HOAt to carbodiimide (B86325) reactions can significantly improve their efficiency.

Q3: How can I minimize side reactions during the coupling process?

A3: To minimize side reactions, it is crucial to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). Careful control of stoichiometry is also important; a slight excess of the carboxylic acid and coupling reagent relative to the amine is often employed. If the piperidine nitrogen is suspected of causing side reactions, such as salt formation with the carboxylic acid, using a non-nucleophilic base can help to liberate the free amine and drive the reaction forward.

Q4: What are the optimal reaction conditions (solvent, temperature, base) for this coupling?

A4: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for these reactions. While most amide couplings are performed at room temperature, gentle heating can sometimes be beneficial for sluggish reactions, though this may increase the risk of side reactions like racemization if a chiral carboxylic acid is used. The choice of base is critical; a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred over less hindered bases like triethylamine (B128534) (TEA) to avoid side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: The coupling reagent may be old, hydrolyzed, or not potent enough for the specific substrates. 2. Poor Nucleophilicity of the Amine: The steric hindrance of this compound may be impeding the reaction. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can hinder the reaction. 4. Amine Salt Formation: If the amine is present as a salt (e.g., hydrochloride), it will not be nucleophilic.1. Use fresh, high-quality coupling reagents. Consider switching to a more powerful reagent like HATU or HBTU. For carbodiimide-based couplings, add HOBt or HOAt. 2. Increase the reaction time and/or temperature. Consider using a less sterically demanding activating agent if possible. 3. Ensure the use of anhydrous solvents. Optimize the choice of base to a non-nucleophilic one like DIPEA. 4. Add a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize the amine salt and liberate the free amine.
Presence of Unreacted Starting Materials 1. Insufficient Equivalents of Reagents: The stoichiometry of the coupling partners may be incorrect. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent. 2. Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed.
Formation of Side Products 1. Reaction with Piperidine Nitrogen: Although less likely, the piperidine nitrogen could potentially react. 2. Racemization of Chiral Carboxylic Acids: The stereochemical integrity of a chiral carboxylic acid may be compromised. 3. Formation of N-acylurea: A common side product when using carbodiimides without additives.1. Ensure the use of a non-nucleophilic base to favor the reaction at the desired amino group. 2. Use coupling reagents known to suppress racemization (e.g., those that form HOAt or HOBt esters). Run the reaction at a lower temperature. 3. Always use an additive like HOBt or HOAt when using EDC or DCC.

Data on Coupling Reagent Performance

Coupling Reagent Class Typical Yield (%) Relative Reaction Rate Risk of Racemization Key Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for challenging couplings.
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.
EDC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The urea (B33335) byproduct is water-soluble, simplifying workup.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol describes a general method for the amide coupling of a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic acid

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure amide.

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling

This protocol outlines a general method for the amide coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

  • Carboxylic acid

  • This compound

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)

  • 1N HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA or TEA (1.2 eq) to the reaction mixture.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or another suitable organic solvent.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous work-up.[1]

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid add_reagents Add Coupling Reagent(s) (e.g., HATU or EDC/HOBt) prep_acid->add_reagents prep_amine Dissolve this compound stir Stir at RT prep_amine->stir add_base Add Base (e.g., DIPEA) add_reagents->add_base add_base->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench & Extract monitor->quench Reaction Complete wash Aqueous Washes quench->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: A generalized experimental workflow for amide coupling reactions.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Poor Acid Activation low_yield->cause1 cause2 Steric Hindrance low_yield->cause2 cause3 Suboptimal Conditions low_yield->cause3 solution1a Use Fresh/Stronger Coupling Reagent cause1->solution1a solution1b Add HOBt/HOAt cause1->solution1b solution2a Increase Reaction Time/Temperature cause2->solution2a solution3a Use Anhydrous Solvent cause3->solution3a solution3b Optimize Base Choice cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

CCR5 Signaling Pathway

Derivatives of this compound have been utilized in the synthesis of CCR5 antagonists, which are important in HIV-1 therapy. The following diagram illustrates a simplified CCR5 signaling pathway.

CCR5_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor G_protein G-protein (α, β, γ) CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK ligand Chemokine Ligand (e.g., CCL3, CCL4, CCL5) ligand->CCR5 Binds & Activates antagonist CCR5 Antagonist (derived from this compound) antagonist->CCR5 Blocks

Caption: Simplified CCR5 signaling pathway and the role of antagonists.

References

Technical Support Center: 4-Boc-Aminopiperidine Deprotection with TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the deprotection of 4-Boc-aminopiperidine using trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of TFA-mediated deprotection of this compound?

The deprotection of the tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA) is an acid-catalyzed process. The reaction proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.

  • Protonation of the Amine: The newly formed primary amine of 4-aminopiperidine (B84694) is protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.

Q2: What are the primary side products I should be aware of during the deprotection of this compound with TFA?

The main side product of concern is the N-tert-butylation of the deprotected 4-aminopiperidine. The highly reactive tert-butyl cation generated during the reaction can act as an alkylating agent. Both the primary amino group at the 4-position and the secondary amine of the piperidine (B6355638) ring are nucleophilic and can be alkylated by the tert-butyl cation, leading to the formation of N-tert-butyl-4-aminopiperidine and 1-tert-butyl-4-aminopiperidine, respectively. While less common, C-alkylation of the piperidine ring is also a theoretical possibility. Another potential side product is the formation of trifluoroacetylated species if the workup is not performed correctly.

Q3: How can I minimize the formation of N-tert-butylation side products?

The most effective way to minimize N-tert-butylation is to use a "scavenger" in the reaction mixture. Scavengers are reagents that are more nucleophilic than the product and will preferentially react with and neutralize the tert-butyl cation. Common scavengers for Boc deprotection include:

  • Triethylsilane (TES)

  • Triisopropylsilane (TIS)

  • Water

  • Thioanisole

The addition of a small percentage of a scavenger to the TFA/DCM solution can significantly reduce the formation of alkylated side products.[1]

Q4: What are the recommended reaction conditions for a clean deprotection?

A common and effective set of conditions for the deprotection of this compound is to use a 25-50% solution of TFA in dichloromethane (B109758) (DCM) at room temperature. The reaction is typically complete within 1-2 hours. It is highly recommended to include a scavenger, such as 2.5% triethylsilane and 2.5% water, in the reaction mixture to prevent side product formation.[2]

Q5: How do I effectively remove residual TFA after the reaction?

Residual TFA can be challenging to remove completely due to its relatively high boiling point and its salt formation with the product. A common and effective method is co-evaporation with a non-polar solvent. After the initial removal of TFA and DCM under reduced pressure, the residue can be redissolved in a solvent like toluene (B28343) and re-evaporated. This process can be repeated several times to azeotropically remove the remaining TFA.

Troubleshooting Guides

Problem 1: Incomplete Deprotection

  • Symptom: Presence of starting material (this compound) in the crude product, as detected by TLC, LC-MS, or NMR.

  • Possible Causes:

    • Insufficient amount of TFA.

    • Short reaction time.

    • Low reaction temperature.

  • Solutions:

    • Ensure that a sufficient excess of TFA is used (typically 25-50% v/v in DCM).

    • Increase the reaction time and monitor the reaction progress by TLC or LC-MS until the starting material is no longer observed.

    • Ensure the reaction is running at room temperature. Gentle warming to 30-40°C can be attempted if the reaction is sluggish, but this may increase the risk of side product formation.

Problem 2: Presence of Unexpected Side Products

  • Symptom: Multiple spots on TLC or peaks in LC-MS of the crude product that do not correspond to the starting material or the desired product.

  • Possible Cause: Alkylation of the product by the tert-butyl cation.

  • Solution: Incorporate a scavenger into the reaction mixture. A cocktail of scavengers can sometimes be more effective. For example, a mixture of triethylsilane and water is a good starting point.

Problem 3: Low Yield of the Desired Product

  • Symptom: A lower than expected amount of the purified 4-aminopiperidine is obtained.

  • Possible Causes:

    • Incomplete reaction.

    • Formation of side products that are difficult to separate.

    • Loss of product during workup and purification.

  • Solutions:

    • Address incomplete reaction and side product formation as described above.

    • During the workup, ensure that the pH is carefully adjusted during any aqueous washes to prevent the loss of the water-soluble amine product.

    • If precipitating the product as a salt, ensure the solvent used for precipitation (e.g., diethyl ether) is sufficiently non-polar and cold.

Quantitative Data on Reaction Conditions

While specific quantitative data for the deprotection of this compound is not extensively published, the following table provides a general guide to the effect of different reaction conditions based on typical Boc deprotection chemistry.

TFA Concentration (% in DCM)TemperatureReaction TimeScavengerExpected Product YieldPotential for Side Products
25%Room Temp1-2 hoursRecommendedHighLow (with scavenger)
50%Room Temp30-60 minsHighly RecommendedHighModerate (increases without scavenger)
100% (Neat TFA)Room Temp5-15 minsEssentialHighHigh (without scavenger)
25%0°C2-4 hoursRecommendedHighVery Low

Note: The "Potential for Side Products" assumes the absence of a scavenger unless otherwise stated. The use of a scavenger is always recommended to ensure the highest purity of the final product.

Experimental Protocols

Standard Protocol for TFA Deprotection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per 1 g of substrate).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA, 10 eq) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Add toluene (10 mL) to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to remove residual TFA.

    • The crude product is the trifluoroacetate salt of 4-aminopiperidine.

  • Purification (Optional):

    • To obtain the free amine, dissolve the crude salt in water and basify to pH > 12 with a strong base (e.g., 6N NaOH).

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free 4-aminopiperidine.

Optimized Protocol with Scavenger

  • Preparation of Deprotection Cocktail: Prepare a deprotection cocktail of 25% TFA in DCM containing 2.5% (v/v) triethylsilane (TES) and 2.5% (v/v) water.

  • Reaction: Add the deprotection cocktail to this compound (1.0 eq) at room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5 and 6 of the standard protocol.

Visualizations

deprotection_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Protonated_Boc Protonated Boc-aminopiperidine This compound->Protonated_Boc + TFA TFA TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-butyl cation Protonated_Boc->tBu_cation releases 4-aminopiperidine_TFA_salt 4-aminopiperidine TFA salt Carbamic_Acid->4-aminopiperidine_TFA_salt + TFA CO2 CO2 Carbamic_Acid->CO2 releases N_tert_butylated_product N-tert-butylated side product tBu_cation->N_tert_butylated_product alkylates product

Caption: Reaction pathway for TFA deprotection of this compound.

troubleshooting_workflow start Start Deprotection check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Increase Reaction Time or TFA concentration incomplete->extend_time extend_time->check_completion workup Workup and Purification complete->workup analyze_purity Analyze Purity (NMR/LC-MS) workup->analyze_purity pure Pure Product analyze_purity->pure Yes impure Side Products Detected analyze_purity->impure No add_scavenger Repeat Reaction with Scavenger impure->add_scavenger add_scavenger->start

Caption: Troubleshooting workflow for this compound deprotection.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Boc-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions involving 4-Boc-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a concern in reactions with this compound?

A1: Catalyst poisoning refers to the deactivation of a catalyst by the strong adsorption of chemical species, known as poisons, onto its active sites. This is a significant concern in reactions involving this compound, particularly those using palladium catalysts, as even trace impurities in reactants or solvents can drastically reduce reaction efficiency, leading to lower yields and slower reaction rates.

Q2: What are the most common catalysts used in reactions with this compound and what are their typical poisons?

A2: Palladium-based catalysts are frequently employed in reactions such as Buchwald-Hartwig amination and debenzylation. Common poisons for these catalysts include:

  • Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S), thiols, and thiophenes are potent poisons for palladium catalysts.

  • Nitrogen-Containing Compounds: While this compound itself is a reactant, other nitrogen-containing impurities or even the product can sometimes inhibit the catalyst by strongly coordinating to the metal center.[1][2]

  • Halides: Residual halides from starting materials can interfere with the catalytic cycle.

  • Water: While not always a poison, the presence of water can negatively impact reactions that require anhydrous conditions, such as those using strong bases.

Q3: My reaction yield has significantly dropped. How can I determine if catalyst poisoning is the cause?

A3: A sudden or gradual decrease in reaction yield is a strong indicator of catalyst deactivation, with poisoning being a likely culprit. To confirm this, you can perform a diagnostic test by running two parallel reactions: one with a fresh batch of catalyst and another with the suspect (spent) catalyst under identical conditions. A significantly lower yield or reaction rate with the spent catalyst points towards deactivation.

Troubleshooting Guides

Issue 1: Low or No Conversion in Buchwald-Hartwig Amination

Symptoms: The reaction of this compound with an aryl halide shows low conversion to the desired N-arylated product, even after extended reaction times.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Poisoning by Sulfur Impurities Analyze starting materials (aryl halide and this compound) for sulfur content using elemental analysis. If sulfur is detected, purify the reagents by recrystallization or chromatography.Removal of sulfur-containing impurities should restore catalyst activity and improve reaction yield.
Inhibition by Excess Amine The unprotected piperidine (B6355638) nitrogen of this compound can coordinate to the palladium center, inhibiting the catalytic cycle. Use a slight excess of the aryl halide or consider a different palladium precursor/ligand system that is less susceptible to amine coordination.Optimizing the stoichiometry or changing the catalytic system can lead to higher conversion.
Water in the Reaction Mixture Ensure all glassware is oven-dried and solvents are anhydrous. Strong bases used in Buchwald-Hartwig reactions (e.g., sodium tert-butoxide) are sensitive to moisture.Running the reaction under strictly anhydrous conditions should improve the efficacy of the base and the overall reaction.
Poor Ligand Choice The phosphine (B1218219) ligand may be inadequate for the specific substrates. For challenging couplings, consider using bulky, electron-rich biarylphosphine ligands like XPhos or SPhos.Switching to a more appropriate ligand can significantly enhance the rate of reductive elimination and improve product yield.
Issue 2: Incomplete Reaction in Pd/C-Catalyzed Hydrogenation/Debenzylation

Symptoms: During the synthesis or deprotection of this compound derivatives using Pd/C and H₂, the reaction stalls or proceeds very slowly.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Nitrogen Poisoning of Pd/C The nitrogen atom of the piperidine ring can adsorb onto the palladium surface, blocking active sites for hydrogenation.[1] Acidifying the reaction medium slightly with a non-coordinating acid (e.g., HCl in methanol) can protonate the piperidine nitrogen, preventing its coordination to the catalyst.Increased reaction rate and complete conversion to the desired product.
Sulfur Contamination of the Catalyst The Pd/C catalyst may be contaminated with sulfur from previous uses or from the starting materials. Use a fresh batch of high-purity Pd/C catalyst.A fresh, uncontaminated catalyst should exhibit normal activity.
Insufficient Hydrogen Pressure The hydrogen pressure may be too low for the reaction to proceed efficiently.Increase the hydrogen pressure according to literature procedures for the specific transformation.
Mechanical Agitation Inadequate stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate solution, and gaseous hydrogen).Ensure vigorous stirring to maximize the contact between reactants, catalyst, and hydrogen.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Deactivation

Objective: To determine if a palladium catalyst has been poisoned.

Procedure:

  • Set up two identical, parallel reactions for the N-arylation of this compound with a specific aryl bromide.

  • In "Reaction A," use a fresh, unused batch of the palladium catalyst and ligand at the standard loading.

  • In "Reaction B," use the same mass of the spent catalyst recovered from a previous run where poisoning is suspected.

  • Run both reactions under the exact same conditions (temperature, solvent, base, reactant concentrations, and reaction time).

  • Monitor the progress of both reactions by TLC or LC-MS at regular intervals.

Analysis: A significantly slower reaction rate or a lower final yield in "Reaction B" compared to "Reaction A" indicates catalyst deactivation. For example, a drop in yield from >90% to <50% would strongly suggest severe poisoning.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

  • Add anhydrous toluene, followed by this compound (1.2 eq), the aryl bromide (1.0 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

CatalystPoisoningMechanism cluster_0 Active Catalytic Cycle cluster_1 Poisoning Pathway ActiveCatalyst Active Catalyst (Pd Lₙ) Intermediate Catalytic Intermediate ActiveCatalyst->Intermediate Reaction InactiveComplex Inactive Catalyst-Poison Complex ActiveCatalyst->InactiveComplex Reactant Reactants (this compound + Ar-X) Product Product Intermediate->Product Product Formation Product->ActiveCatalyst Catalyst Regeneration Poison Poison (e.g., Sulfur, N-heterocycle) Poison->ActiveCatalyst Strong Binding

Caption: Mechanism of catalyst poisoning where a poison binds to the active catalyst, forming an inactive complex and halting the catalytic cycle.

TroubleshootingWorkflow Start Low Reaction Yield Observed CheckPurity Analyze Purity of Starting Materials & Solvents Start->CheckPurity ImpurityFound Purify Reagents/Solvents CheckPurity->ImpurityFound Impurities Detected NoImpurity Investigate Reaction Conditions CheckPurity->NoImpurity No Impurities Resolution Problem Resolved ImpurityFound->Resolution OptimizeConditions Optimize Temperature, Base, Ligand, etc. NoImpurity->OptimizeConditions DiagnosticTest Perform Diagnostic Test with Fresh Catalyst OptimizeConditions->DiagnosticTest PoisoningConfirmed Catalyst Poisoning Confirmed DiagnosticTest->PoisoningConfirmed Yield Improves OtherIssue Other Issue (e.g., Substrate Reactivity) DiagnosticTest->OtherIssue No Improvement PoisoningConfirmed->Resolution OtherIssue->Resolution

Caption: A troubleshooting workflow for diagnosing and addressing low reaction yields, potentially caused by catalyst poisoning.

References

Validation & Comparative

A Comparative Guide to 4-Boc-aminopiperidine and Fmoc-aminopiperidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and the development of novel peptidomimetics, the incorporation of non-natural amino acids and cyclic scaffolds like piperidine (B6355638) is a key strategy for enhancing therapeutic properties such as stability, potency, and bioavailability. The choice of protecting group for the amine functionality of these building blocks is a critical decision that dictates the overall synthetic strategy. This guide provides a detailed comparison of two commonly used protected forms of 4-aminopiperidine (B84694): 4-Boc-aminopiperidine and 4-Fmoc-aminopiperidine, within the context of solid-phase peptide synthesis (SPPS).

The fundamental difference between these two building blocks lies in the nature of their N-protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is labile to acid, while the Fmoc group is removed under basic conditions.[] This dictates the choice of orthogonal protecting groups for other functionalities in the peptide and the overall synthetic workflow.

Core Chemical Strategies: A Head-to-Head Comparison

The selection between this compound and 4-Fmoc-aminopiperidine is primarily dependent on the overarching peptide synthesis strategy employed by the researcher. The Fmoc/tBu strategy is the most widely used methodology for obtaining synthetic peptides due to its milder deprotection conditions.[2] Conversely, the Boc/Bzl strategy, while historically significant, utilizes harsher acidic conditions for deprotection and final cleavage.

FeatureThis compound4-Fmoc-aminopiperidine
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong acid (e.g., Trifluoroacetic acid - TFA)[3]Mild base (e.g., 20% Piperidine in DMF)[2][4]
Compatible SPPS Strategy Boc/BzlFmoc/tBu
Orthogonality Quasi-orthogonal with Benzyl (Bzl) side-chain protection.[5]Fully orthogonal with tert-Butyl (tBu) side-chain protection.[2]
Primary Advantage Lower cost of the protecting group.Milder deprotection conditions, preserving acid-sensitive moieties.[][2]
Primary Disadvantage Requires repeated exposure to strong acid, potentially degrading sensitive residues.The Fmoc group itself can promote aggregation in some sequences.[6]
Final Cleavage from Resin Harsh conditions (e.g., HF, TFMSA).[3]Milder conditions (e.g., TFA).[2]

Experimental Protocols

The following are generalized experimental protocols for the incorporation of this compound and 4-Fmoc-aminopiperidine into a peptide sequence during solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Incorporation
  • Resin Swelling: The appropriate resin (e.g., Merrifield resin) is swollen in dichloromethane (B109758) (DCM).

  • Deprotection of N-terminal Boc group: The resin-bound peptide is treated with a solution of 50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.[3]

  • Washing: The resin is washed with DCM and isopropanol (B130326) (IPA) to remove residual TFA and byproducts.[3]

  • Neutralization: The protonated N-terminus is neutralized with a solution of 10% diisopropylethylamine (DIEA) in DCM.[5]

  • Coupling of this compound: The this compound is pre-activated with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in a suitable solvent like N,N-dimethylformamide (DMF). This activated mixture is then added to the resin and allowed to react for 1-2 hours.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for the subsequent amino acids in the peptide sequence.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-aminopiperidine Incorporation
  • Resin Swelling: The appropriate resin (e.g., Rink Amide or Wang resin) is swollen in DMF.[4][7]

  • Deprotection of N-terminal Fmoc group: The resin-bound peptide is treated with a 20% solution of piperidine in DMF for about 20 minutes to remove the N-terminal Fmoc group.[4][8]

  • Washing: The resin is washed extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Coupling of Fmoc-aminopiperidine: The Fmoc-aminopiperidine is pre-activated with a coupling agent (e.g., HCTU, HATU) and a base (e.g., DIEA or collidine) in DMF.[4][8] This activated mixture is added to the resin and the coupling reaction proceeds for 1-2 hours.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Cycle Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids.

Signaling Pathways and Experimental Workflows

The choice between Boc and Fmoc strategies for incorporating 4-aminopiperidine is a critical decision in the overall workflow of synthesizing a target peptide. The following diagrams illustrate the logical relationship of an orthogonal protection strategy and a typical SPPS cycle.

Orthogonal_Protection_Strategy cluster_Boc Boc/Bzl Strategy (Quasi-Orthogonal) cluster_Fmoc Fmoc/tBu Strategy (Fully Orthogonal) Boc_N N-α-Boc Bzl_Side Side-Chain-Bzl TFA TFA (mild) Boc_N->TFA Deprotection HF HF (strong) Bzl_Side->HF Deprotection Fmoc_N N-α-Fmoc tBu_Side Side-Chain-tBu Piperidine Piperidine Fmoc_N->Piperidine Deprotection TFA_strong TFA (strong) tBu_Side->TFA_strong Deprotection

Orthogonal vs. Quasi-Orthogonal Protection Strategies.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection N-α Deprotection (TFA for Boc, Piperidine for Fmoc) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Amino Acid (e.g., 4-Boc/Fmoc-aminopiperidine) Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle Repeat for next residue Wash2->Cycle Cycle->Deprotection Yes Cleavage Final Cleavage and Side-Chain Deprotection Cycle->Cleavage No Purification Purification and Analysis Cleavage->Purification

A Generalized Solid-Phase Peptide Synthesis (SPPS) Cycle.

Conclusion

The choice between this compound and 4-Fmoc-aminopiperidine for peptide synthesis is intrinsically linked to the overall synthetic strategy. The Fmoc-based approach offers the significant advantage of milder deprotection conditions, which is generally preferred for the synthesis of sensitive or modified peptides.[][2] However, the Boc-based strategy may be considered in specific cases, for instance, when dealing with sequences prone to aggregation where the Boc strategy has shown some advantages, or for economic considerations.[6] Ultimately, the selection should be based on a careful evaluation of the target peptide's sequence, the presence of sensitive functional groups, and the laboratory's established workflow and expertise.

References

A Comparative Guide to Boc and Cbz Protection of Aminopiperidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the piperidine (B6355638) ring is a ubiquitous scaffold. The introduction of amino functionalities to this ring system opens up a vast chemical space for derivatization. However, the inherent reactivity of the amino group necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule. Among the most common amine protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between these two carbamates can significantly influence the outcome of a synthetic route, affecting yields, purity, and the compatibility with other functional groups.

This guide provides an objective, data-driven comparison of Boc and Cbz protecting groups specifically for aminopiperidines, tailored for researchers, scientists, and drug development professionals. We will delve into the stability, deprotection conditions, and synthetic utility of both groups, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between Boc and Cbz Protection

Characteristictert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Protecting Group Structure
Primary Deprotection Method Acidolysis (e.g., TFA, HCl)[1]Hydrogenolysis (e.g., H₂, Pd/C)[1]
Stability to Bases HighHigh[2]
Stability to Hydrogenolysis High[2]Labile
Stability to Strong Acids Labile[1]Relatively Stable (cleaved under harsh acidic conditions)
Byproducts of Deprotection Isobutylene, CO₂Toluene, CO₂
Orthogonality Orthogonal to Cbz, FmocOrthogonal to Boc, Fmoc (with exceptions)

Chemical Stability and Orthogonality

The primary distinction between Boc and Cbz lies in their stability profiles, which dictates their orthogonal use in multi-step syntheses.[1][2] Orthogonality refers to the ability to selectively remove one protecting group in the presence of another by using specific, non-interfering reaction conditions.[1]

The Boc group is renowned for its lability to acidic conditions.[1] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1] Conversely, it is highly stable to basic conditions and catalytic hydrogenation, making it an ideal choice when subsequent reactions involve these conditions.[2]

The Cbz group , on the other hand, is cleaved under neutral conditions via catalytic hydrogenolysis.[1] This method is exceptionally mild and selective, leaving most other functional groups intact. The Cbz group is stable to a wide range of acidic and basic conditions, although it can be cleaved by very strong acids.[2]

This difference in lability allows for strategic protection schemes. For instance, a molecule bearing both a Boc-protected and a Cbz-protected amine can have either group removed selectively without affecting the other.

Quantitative Comparison of Protection and Deprotection Reactions

While a direct side-by-side comparison of Boc and Cbz protection on the same aminopiperidine isomer under identical conditions is scarce in the literature, we can analyze representative high-yield procedures for each. For the purpose of this guide, we will focus on the widely used 4-aminopiperidine (B84694) as the substrate.

Protection of 4-Aminopiperidine
Protecting GroupReagentBase/CatalystSolventTimeTemperatureYieldReference
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O)-Methanol (B129727)12 hRoom Temp.99%[3]
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)NaHCO₃THF/H₂O (2:1)20 h0 °C~90%General Protocol

Note: The Cbz protocol is a general high-yield procedure for primary amines and is expected to be applicable to 4-aminopiperidine.

Deprotection of N-protected 4-Aminopiperidine
Protected AmineReagent/CatalystSolventTimeTemperatureYieldReference
N-Boc-4-aminopiperidine Trifluoroacetic acid (TFA)Dichloromethane (DCM)30 min - 2 hRoom Temp.High[1]
N-Cbz-4-aminopiperidine 10% Palladium on carbon (Pd/C), H₂Methanol4-7 h60-70 °C88-91%

Experimental Protocols

Below are detailed, step-by-step procedures for the protection and deprotection of 4-aminopiperidine with both Boc and Cbz groups.

Boc Protection of 4-Aminopiperidine

Protocol: Synthesis of 1-Boc-4-aminopiperidine

  • Materials: 4-aminopiperidine, Di-tert-butyl dicarbonate (Boc₂O), Methanol.

  • Procedure:

    • Dissolve 4-aminopiperidine in methanol.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-Boc-4-aminopiperidine.

Cbz Protection of 4-Aminopiperidine

Protocol: Synthesis of 1-Cbz-4-aminopiperidine

  • Materials: 4-aminopiperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve 4-aminopiperidine in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.5 equivalents) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 20 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 1-Cbz-4-aminopiperidine.

Boc Deprotection of 1-Boc-4-aminopiperidine

Protocol: Removal of the Boc group

  • Materials: 1-Boc-4-aminopiperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine in dichloromethane.

    • Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.

    • Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting amine salt can be used directly or neutralized with a base.

Cbz Deprotection of 1-Cbz-4-aminopiperidine

Protocol: Removal of the Cbz group by Catalytic Hydrogenolysis

  • Materials: 1-Cbz-4-aminopiperidine, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Secure the flask to a hydrogenation apparatus and flush the system with nitrogen, followed by hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the protection and deprotection of aminopiperidines.

Protection_Workflow cluster_Boc Boc Protection cluster_Cbz Cbz Protection Boc_Start 4-Aminopiperidine Boc_Protect Stir at RT Boc_Start->Boc_Protect Boc_Reagent Boc₂O, Solvent Boc_Reagent->Boc_Protect Boc_Workup Workup & Purification Boc_Protect->Boc_Workup Boc_Product N-Boc-4-aminopiperidine Boc_Workup->Boc_Product Cbz_Start 4-Aminopiperidine Cbz_Protect Stir at 0°C Cbz_Start->Cbz_Protect Cbz_Reagent Cbz-Cl, Base, Solvent Cbz_Reagent->Cbz_Protect Cbz_Workup Workup & Purification Cbz_Protect->Cbz_Workup Cbz_Product N-Cbz-4-aminopiperidine Cbz_Workup->Cbz_Product

Caption: General workflow for Boc and Cbz protection of 4-aminopiperidine.

Deprotection_Workflow cluster_Boc_Deprotection Boc Deprotection (Acidolysis) cluster_Cbz_Deprotection Cbz Deprotection (Hydrogenolysis) Boc_Protected N-Boc-4-aminopiperidine Boc_Deprotect_Reaction Stir at RT Boc_Protected->Boc_Deprotect_Reaction Boc_Deprotect_Reagent TFA or HCl in Solvent Boc_Deprotect_Reagent->Boc_Deprotect_Reaction Boc_Deprotect_Workup Solvent Removal Boc_Deprotect_Reaction->Boc_Deprotect_Workup Boc_Deprotect_Product 4-Aminopiperidine Salt Boc_Deprotect_Workup->Boc_Deprotect_Product Cbz_Protected N-Cbz-4-aminopiperidine Cbz_Deprotect_Reaction Stir under H₂ atm Cbz_Protected->Cbz_Deprotect_Reaction Cbz_Deprotect_Reagent H₂, Pd/C, Solvent Cbz_Deprotect_Reagent->Cbz_Deprotect_Reaction Cbz_Deprotect_Workup Catalyst Filtration & Solvent Removal Cbz_Deprotect_Reaction->Cbz_Deprotect_Workup Cbz_Deprotect_Product 4-Aminopiperidine Cbz_Deprotect_Workup->Cbz_Deprotect_Product

Caption: General workflow for the deprotection of N-Boc and N-Cbz protected 4-aminopiperidine.

Logical Decision Flow for Choosing a Protecting Group

The selection between Boc and Cbz for protecting an aminopiperidine is dictated by the planned synthetic route. The following decision tree illustrates the logical process for choosing the appropriate protecting group.

References

The Strategic Advantage of 4-Boc-Aminopiperidine in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. Among the plethora of nitrogen-containing heterocycles, piperidines are a privileged scaffold in medicinal chemistry. This guide provides an in-depth comparison of 4-Boc-aminopiperidine with other common building blocks, highlighting its distinct advantages with supporting data and detailed experimental protocols.

The strategic value of 4-(tert-butoxycarbonyl)aminopiperidine, commonly known as this compound, lies in its pre-functionalized and protected nature. The Boc (tert-butoxycarbonyl) protecting group on the 4-amino position allows for selective and controlled reactions at the piperidine (B6355638) nitrogen (N1), making it an exceptionally versatile tool in the synthesis of complex molecules and pharmaceutical agents. This guide will explore these advantages through a comparative lens, focusing on its application in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, a class of antiviral drugs used to treat HIV infection.

Comparative Analysis of Piperidine Building Blocks

The choice of a piperidine building block significantly influences the synthetic route. Here, we compare this compound with two common alternatives: N-Boc-4-piperidone (requiring reductive amination) and 3-Boc-aminopiperidine (a positional isomer).

Building BlockSynthetic Strategy for N-Arylation/AlkylationKey AdvantagesReported Yields (for specific examples)
This compound Direct nucleophilic substitution or coupling at the piperidine nitrogen (N1).Fewer synthetic steps: The amino group at C4 is pre-installed and protected. High selectivity: Reactions occur selectively at the N1 position. Milder reaction conditions: Avoids the use of strong reducing agents.Synthesis of a CCR5 antagonist intermediate via coupling reactions often proceeds in high yield (qualitatively described as "excellent yield" in literature).[1]
N-Boc-4-piperidone Two-step process: 1. Reductive amination with a primary amine to form the C4-N bond. 2. Subsequent reaction at the N1 position (after deprotection/reprotection or if the desired substituent is introduced prior to reductive amination).Versatility: Allows for the introduction of a wide variety of substituents at the C4-amino position.Reductive amination of N-Boc-4-piperidone with aniline (B41778) using sodium triacetoxyborohydride (B8407120) has been reported with yields around 84%.[2][3]
3-Boc-aminopiperidine Similar to this compound, but provides a different substitution pattern on the piperidine ring.Access to different chemical space: Enables the synthesis of positional isomers with potentially different biological activities.The overall yields for the synthesis of 3-(N-Boc-amino)piperidine derivatives from L-glutamic acid are reported to be in the range of 44% to 55%.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for key transformations are provided below.

Protocol 1: Synthesis of a Key Intermediate for a CCR5 Antagonist using this compound

This protocol describes a typical coupling reaction at the N1 position of this compound, a crucial step in the synthesis of various CCR5 antagonists.

Reaction: N-alkylation of this compound.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., 1-bromo-3-phenylpropane)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Stir bar and appropriate glassware

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.

Protocol 2: Synthesis of N-Boc-4-anilinopiperidine via Reductive Amination

This protocol outlines the synthesis of a C4-substituted piperidine starting from N-Boc-4-piperidone.

Reaction: Reductive amination of N-Boc-4-piperidone with aniline.

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Dichloromethane (DCM)

  • Stir bar and appropriate glassware

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane.

  • Add acetic acid (1.0 eq) to the solution.

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.[4]

  • Quench the reaction by adding a 2M aqueous solution of sodium hydroxide (B78521) and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-anilinopiperidine.[2][4]

Visualizing the Synthetic Advantage

The following diagrams, generated using Graphviz, illustrate the strategic advantage of using this compound.

G cluster_0 Synthesis of CCR5 Antagonist Intermediate start This compound process1 N-Alkylation start->process1 reagent1 Alkyl Halide / K₂CO₃ reagent1->process1 intermediate N-Alkylated Intermediate process1->intermediate process2 Boc Deprotection intermediate->process2 reagent2 TFA or HCl reagent2->process2 final_amine Core Amine for CCR5 Antagonist process2->final_amine process3 Amide Coupling final_amine->process3 reagent3 Carboxylic Acid / Coupling Agent reagent3->process3 final_product CCR5 Antagonist process3->final_product

Caption: Workflow for the synthesis of a CCR5 antagonist using this compound.

The diagram above clearly shows a linear and efficient pathway to the final drug molecule, where this compound serves as a key starting material, simplifying the introduction of the C4-amino functionality.

G cluster_0 Pathway A: Using this compound cluster_1 Pathway B: Using N-Boc-4-piperidone start_A This compound process_A 1. N-Alkylation start_A->process_A end_product Common N-Alkylated Intermediate process_A->end_product 1 Step start_B N-Boc-4-piperidone process_B1 1. Reductive Amination start_B->process_B1 intermediate_B N-Boc-4-aminopiperidine derivative process_B1->intermediate_B process_B2 2. N-Alkylation intermediate_B->process_B2 process_B2->end_product 2 Steps

References

Determining the Purity of 4-Boc-aminopiperidine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 4-Boc-aminopiperidine is critical for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative overview of the most common analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Method Performance

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection using a mass spectrometer.Quantification of the analyte based on the ratio of the integral of a specific resonance of the target molecule to that of a certified internal standard.
Sample Volatility Not required.Required; derivatization may be necessary for non-volatile impurities.Not required.
Selectivity High, tunable by adjusting mobile phase and stationary phase.Very high, especially with mass spectrometric detection.High, based on unique chemical shifts of protons.
Sensitivity High (typically ppm levels).Very high (can reach ppb levels).Moderate (generally requires mg of sample).
Quantitation Excellent, requires a reference standard for calibration.Good, can be used for quantification with a reference standard.Excellent, provides a primary ratio measurement and can determine absolute purity.
Common Impurities Detected Non-volatile synthesis by-products, degradation products.Volatile residual solvents, volatile by-products.A wide range of impurities containing protons, including structural isomers.
Throughput High, suitable for routine quality control.Moderate, sample preparation can be more time-consuming.Moderate, requires careful sample preparation and longer acquisition times for high precision.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar Boc-protected amines and can be adapted for the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is recommended for the routine purity assessment of this compound, offering a balance of speed, sensitivity, and quantitative accuracy.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm

    • Gradient Program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration)

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-500

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a spectral library.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity of the sample is calculated using the following formula:

      • Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Workflow Diagrams

To visualize the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis of this compound purity.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Initial Mobile Phase A->B D Inject Sample B->D C Prepare Mobile Phases (A & B) C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Purity (%) H->I

Caption: Workflow for HPLC purity analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Inject Sample B->C D Vaporization & Separation in GC C->D E Ionization & Mass Analysis in MS D->E F Generate Total Ion Chromatogram E->F G Identify Impurities by Mass Spectra F->G H Calculate Purity (%) F->H

A Comparative Guide to the HPLC Analysis of 4-Boc-aminopiperidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity and chiral fidelity of 4-Boc-aminopiperidine and its derivatives are critical quality attributes in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the assessment of these molecules. This guide provides an objective comparison of various HPLC methodologies, supported by experimental data, to aid in method selection and development for purity determination and chiral analysis.

Comparison of Achiral HPLC Methods

Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of this compound and its derivatives. The selection of the stationary phase and mobile phase composition is crucial for achieving optimal separation.

Table 1: Comparison of Achiral HPLC Methodologies

ParameterMethod 1Method 2Method 3
Stationary Phase C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[1]Polar-modified C18 (e.g., Luna Omega Polar C18)C18 reverse-phase (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm)[2]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[1]10 mM Ammonium Formate, pH 30.1% Formic Acid and 1 mM Ammonium Formate in Water[2]
Mobile Phase B Acetonitrile with 0.1% TFAMethanol0.1% Formic Acid in Methanol[2]
Elution Mode GradientGradientGradient[2]
Flow Rate 1.0 mL/min[1]Not Specified1.0 mL/min[2]
Detection UV at 220 nm[1]UVTOF-MS[2]
Key Considerations Standard method for purity assessment. TFA can cause Boc-group instability during solvent evaporation.Enhanced retention and peak shape for polar basic compounds.MS-compatible method suitable for impurity identification.

Comparison of Chiral HPLC Methods

The enantiomeric purity of chiral this compound derivatives is a critical parameter. Chiral Stationary Phases (CSPs) are employed for the direct separation of enantiomers.

Table 2: Comparison of Chiral HPLC Methodologies

ParameterMethod 1Method 2Method 3
Analyte (S)- and (R)-1-Boc-3-hydroxypiperidineChiral Amines and AmidesDerivatized 3-aminopiperidine
Stationary Phase Chiralpak-IC3 (250 x 4.6 mm, 3 µm)[3]Cellulose-based CSPs (ODH® and LUX-3®)ChromTechCHIRAL-AGP column[4]
Mobile Phase 0.2% TFA in n-Hexane and Isopropyl Alcohol (95:5)[3]Varies (e.g., Hexane/Isopropanol) with basic additive (e.g., Diethylamine)0.015 M Phosphate aqueous solution-Isopropanol (99:1)[4]
Elution Mode Isocratic[3]IsocraticIsocratic[4]
Flow Rate 0.6 mL/min[3]Not Specified0.8 mL/min[4]
Detection UV (Diode Array Detector)[3]UVUV at 254 nm[4]
Key Considerations Normal phase separation. TFA is used as an additive.Basic additive is crucial for elution and separation of basic amines.Indirect method requiring pre-column derivatization.

Experimental Protocols

Detailed Methodology for Achiral Analysis (Based on Method 1)

Objective: To determine the purity of this compound by RP-HPLC.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.[1]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Detailed Methodology for Chiral Analysis (Based on Method 1)

Objective: To determine the enantiomeric purity of 1-Boc-3-hydroxypiperidine.

Instrumentation:

  • A standard HPLC system equipped with a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Chiralpak-IC3 (250 x 4.6 mm, 3 µm).[3]

  • Mobile Phase: A pre-mixed solution of 0.2% Trifluoroacetic acid in n-Hexane and Isopropyl alcohol in a 95:5 ratio.[3]

  • Elution Mode: Isocratic.[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: DAD detection, monitoring a range from 190 nm to 400 nm.[3]

  • Injection Volume: 15 µL.[3]

Sample Preparation:

  • Dissolve the sample in isopropyl alcohol.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution in appropriate solvent Filtering Filtering Dissolution->Filtering 0.45 µm filter Injection Sample Injection Filtering->Injection Separation Chromatographic Separation Injection->Separation on HPLC column Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification Integration->Quantification Peak Area Reporting Reporting Quantification->Reporting Purity/Enantiomeric Excess

Caption: General workflow for HPLC analysis of this compound.

Method_Selection start Analysis Goal purity Purity Assessment start->purity chiral Chiral Purity start->chiral rp_hplc Reverse-Phase HPLC purity->rp_hplc chiral_hplc Chiral HPLC chiral->chiral_hplc rp_method Select C18 or polar-modified column Optimize mobile phase (pH, organic modifier) rp_hplc->rp_method chiral_method Select Chiral Stationary Phase (e.g., polysaccharide-based) Optimize mobile phase (normal or reverse phase) chiral_hplc->chiral_method

Caption: Logical decision-making for HPLC method selection.

References

Validating the Structure of 4-Boc-aminopiperidine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a critical checkpoint. For a widely used building block like tert-butyl 4-aminopiperidine-1-carboxylate (4-Boc-aminopiperidine), this validation underpins the reliability of subsequent research and development. This guide provides a detailed comparison of analytical techniques for its structural elucidation, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, supplemented by orthogonal methods for comprehensive verification.

¹H NMR Spectroscopy: The Primary Tool for Structural Elucidation

¹H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules in solution. By analyzing the chemical environment of hydrogen atoms, it provides detailed information about the molecular framework, including the number of different types of protons, their connectivity, and spatial arrangement.

The structure of this compound contains several distinct proton environments, which give rise to a characteristic pattern of signals in the ¹H NMR spectrum. The signals from the tert-butoxycarbonyl (Boc) protecting group and the piperidine (B6355638) ring protons are key identifiers.

Expected ¹H NMR Data for this compound

The following table summarizes the anticipated ¹H NMR spectral data for this compound, based on typical experimental values. The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityIntegration
a (-C(CH₃)₃)~1.45Singlet (s)9H
b (Piperidine H-3, H-5 axial)~1.20 - 1.40Multiplet (m)2H
c (Piperidine H-2, H-6 axial)~2.70 - 2.90Multiplet (m)2H
d (Piperidine H-3, H-5 equatorial)~1.80 - 1.95Multiplet (m)2H
e (Piperidine H-2, H-6 equatorial)~3.90 - 4.10Multiplet (m)2H
f (Piperidine H-4)~2.95 - 3.15Multiplet (m)1H
g (-NH₂)~1.5 (variable)Broad Singlet (br s)2H

Note: The assignments for axial and equatorial protons on the piperidine ring can be complex and may require 2D NMR techniques for definitive confirmation. The broadness of the -NH₂ signal is due to chemical exchange and quadrupole effects.

Comparative Analysis of Validation Techniques

While ¹H NMR is highly informative, relying on a single analytical method is not best practice. Combining it with other spectroscopic techniques provides orthogonal data, leading to a more robust structural confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity (J-coupling), and relative proton count.High resolution, detailed structural information, non-destructive.Can have overlapping signals in complex molecules; requires deuterated solvents.
¹³C NMR Number and type of unique carbon atoms (e.g., C, CH, CH₂, CH₃).Complements ¹H NMR, good for analyzing carbon backbone and functional groups.Lower sensitivity than ¹H NMR, longer acquisition times.
FT-IR Presence of specific functional groups (e.g., N-H, C=O, C-N bonds).Fast, requires minimal sample, good for identifying key functional groups.Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[1]High sensitivity, provides exact molecular weight (HRMS).[1]Does not provide detailed connectivity information; isomers can be indistinguishable.

Logical Workflow for Structural Validation

The process of validating the structure of a synthesized compound like this compound follows a logical progression. The proposed structure is first subjected to spectroscopic analysis, and the resulting data is compared against expected values. If the data is consistent, the structure is confirmed. If not, further investigation is required.

Caption: Workflow for the structural validation of this compound.

Experimental Protocols

¹H NMR Spectroscopy Protocol

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and match the probe to the correct frequency for ¹H nuclei (e.g., 400 MHz, 500 MHz).

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks. This can be an automated or manual process.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Pulse Angle: Typically a 30° or 90° pulse.

      • Acquisition Time: Usually 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.

      • Number of Scans: Typically 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Initiate the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known value.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.

References

A Comparative Analysis of Protecting Groups for Aminopiperidines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. This is particularly true when working with bifunctional scaffolds like aminopiperidines, which are prevalent in many pharmaceutical agents. The choice of an appropriate amine protecting group dictates the overall synthetic strategy, influencing reaction yields, purity, and the accessibility of orthogonal derivatization handles. This guide provides an objective comparison of three widely used aminopiperidine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), supported by experimental data and detailed protocols to inform your synthetic design.

The aminopiperidine moiety is a key structural motif in a variety of biologically active molecules. Its synthesis and subsequent derivatization often require the selective protection of one of the two amine functionalities. The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleavable under specific and mild conditions without affecting other functional groups in the molecule. This concept of "orthogonal protection" is fundamental to the efficient construction of complex molecules.[1][2]

This comparative guide examines the performance of Boc, Cbz, and Fmoc protecting groups in the context of aminopiperidine chemistry, focusing on their stability, ease of introduction and removal, and potential side reactions.

Comparative Data of Aminopiperidine Protecting Groups

The following tables summarize the key quantitative and qualitative parameters for the Boc, Cbz, and Fmoc protection of aminopiperidines based on literature data.

Table 1: Quantitative Comparison of Protection and Deprotection of Aminopiperidines

Protecting GroupProtection Yield (%)Typical Protection Time (h)Deprotection Yield (%)Typical Deprotection Time
Boc 91.5 - 97[3]1 - 3[3]90.7 - 97[3]3 - 8[4]
Cbz 90 - 96[5]3 - 1290 - 92[6]1 - 24
Fmoc Typically >901 - 4Typically >950.25 - 1

Table 2: Stability and Orthogonality of Protected Aminopiperidines

Protecting GroupStable ToLabile ToOrthogonal ToCommon Side Reactions
Boc Basic conditions, Hydrogenolysis, Mild nucleophilesStrong acids (e.g., TFA, HCl)[2]Cbz, Fmoc[2]Alkylation of sensitive residues by the tert-butyl cation during deprotection.[7]
Cbz Acidic conditions, Basic conditionsHydrogenolysis (e.g., H₂/Pd/C)Boc, FmocIncomplete deprotection, side reactions with sulfur-containing amino acids.
Fmoc Acidic conditions, Hydrogenolysis (some exceptions)[8]Basic conditions (e.g., Piperidine)[8]Boc, Cbz[2]Diketopiperazine formation at the dipeptide stage, aspartimide formation.[7]

Experimental Protocols

Detailed methodologies for the protection and deprotection of aminopiperidines are crucial for reproducibility and success in the laboratory.

Boc Protection and Deprotection

Experimental Protocol 1: N-Boc Protection of 3-Aminopiperidine [3]

  • Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer, pH sensor, and two dropping funnels, add 90 g of ethanol (B145695) and 10.0 g (0.1 mol) of 3-aminopiperidine.

  • Reaction: Stir the solution at 10 to 15 °C.

  • Addition of Reagents: Slowly add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate (B1257347) through one dropping funnel while simultaneously adding 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide (B78521) dropwise through the other dropping funnel. Control the addition rate to maintain the pH of the reaction system between 11.8 and 12.2. The addition process should take approximately 1 hour.

  • Work-up and Analysis: Upon completion of the reaction, the composition of the reaction mixture can be analyzed to confirm the formation of the target product.

Experimental Protocol 2: Deprotection of N-Boc-3-aminopiperidine [9]

  • Reaction Setup: In a suitable vial, dissolve 100 mg (0.5 mmol) of (R)-1-Boc-3-aminopiperidine in 100 µL of ethanol.

  • Reaction: Cool the solution to 0 °C.

  • Addition of Reagent: Gradually add 400 µL of a solution of acetyl chloride (2.8 mmol) in ethanol (1:1) to the cooled solution.

  • Reaction Progression: Stir the reaction mixture at room temperature. A white solid will precipitate, indicating the completion of the reaction.

  • Isolation: Decant the supernatant and wash the solid with cold ethanol (2 x 100 µL). Dry the solid under vacuum to yield (R)-3-aminopiperidine dihydrochloride.

Cbz Protection and Deprotection

Experimental Protocol 3: N-Cbz Protection of an Amine [5]

  • Reaction Setup: To the amine (2.64 mmol) in a 2:1 mixture of THF/H₂O (15 mL), add NaHCO₃ (5.27 mmol).

  • Reaction: Cool the solution to 0 °C.

  • Addition of Reagent: Add benzyl (B1604629) chloroformate (Cbz-Cl) (3.96 mmol) at 0 °C and stir the solution for 20 hours at the same temperature.

  • Work-up: Dilute the reaction mixture with H₂O and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by silica (B1680970) gel column chromatography.

Experimental Protocol 4: Deprotection of N-Cbz Protected Amine by Hydrogenolysis [6]

  • Reaction Setup: Dissolve the Cbz-protected aminopiperidine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add 10 mol% of Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected aminopiperidine.

Fmoc Protection and Deprotection

Experimental Protocol 5: N-Fmoc Protection of an Amine

  • Reaction Setup: Dissolve the aminopiperidine (1 equivalent) in a 1:1 mixture of 1,4-dioxane (B91453) and water.

  • Base Addition: Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.

  • Reaction: Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in 1,4-dioxane dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Experimental Protocol 6: Deprotection of N-Fmoc-aminopiperidine [8]

  • Reaction Setup: Dissolve the Fmoc-protected aminopiperidine in N,N-dimethylformamide (DMF).

  • Deprotection: Add a solution of 20% piperidine (B6355638) in DMF.

  • Reaction: Stir the mixture at room temperature for 15-60 minutes. The progress of the deprotection can be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess piperidine.

  • Purification: The crude product can be purified by an appropriate method, such as extraction or chromatography, to isolate the deprotected aminopiperidine.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of aminopiperidines using Boc, Cbz, and Fmoc protecting groups.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Amine_Boc Aminopiperidine Boc_Protected N-Boc-Aminopiperidine Amine_Boc->Boc_Protected Boc₂O, Base Deprotected_Boc Aminopiperidine Boc_Protected->Deprotected_Boc TFA or HCl Amine_Cbz Aminopiperidine Cbz_Protected N-Cbz-Aminopiperidine Amine_Cbz->Cbz_Protected Cbz-Cl, Base Deprotected_Cbz Aminopiperidine Cbz_Protected->Deprotected_Cbz H₂, Pd/C Amine_Fmoc Aminopiperidine Fmoc_Protected N-Fmoc-Aminopiperidine Amine_Fmoc->Fmoc_Protected Fmoc-Cl, Base Deprotected_Fmoc Aminopiperidine Fmoc_Protected->Deprotected_Fmoc 20% Piperidine/DMF

Caption: General workflows for Boc, Cbz, and Fmoc protection and deprotection of aminopiperidines.

Orthogonal_Strategy Start Diamino-compound Mono_Protected Mono-Protected Intermediate Start->Mono_Protected Selective Protection (e.g., Boc, Cbz, or Fmoc) Derivatized Derivatized Intermediate Mono_Protected->Derivatized Reaction on Unprotected Amine Final_Product Final Deprotected Product Derivatized->Final_Product Deprotection

Caption: A logical diagram illustrating an orthogonal protection strategy for a diamino compound.

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups for aminopiperidine synthesis is highly dependent on the overall synthetic strategy, the nature of other functional groups present in the molecule, and the desired final product.

  • Boc protection is a robust and widely used method, particularly suitable for syntheses where acid lability for deprotection is desired and orthogonality to base-labile and hydrogenolysis-labile groups is required.

  • Cbz protection offers stability to both acidic and basic conditions, making it a valuable choice when these conditions are necessary for other transformations in the synthetic route. Its cleavage under neutral hydrogenolysis conditions provides a mild deprotection method.

  • Fmoc protection is the cornerstone of solid-phase peptide synthesis due to its mild, base-labile deprotection conditions. This allows for the use of acid-labile side-chain protecting groups and resin linkers.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their synthetic routes, leading to higher yields, improved purity, and the successful synthesis of complex aminopiperidine-containing molecules.

References

Stability of 4-Boc-Aminopiperidine and its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and drug development, the judicious selection of protecting groups is paramount to the success of complex synthetic campaigns. 4-Aminopiperidine (B84694) is a crucial building block in a multitude of biologically active molecules. Its amino group requires temporary protection to ensure regioselectivity and prevent undesirable side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. However, its stability under various reaction conditions can be a critical factor influencing its suitability for a given synthetic route. This guide provides a comprehensive comparison of the stability of 4-Boc-aminopiperidine against three common alternatives: 4-Cbz-aminopiperidine, 4-Fmoc-aminopiperidine, and 4-Benzyl-aminopiperidine, under acidic, basic, thermal, and oxidative stress conditions.

Comparative Stability Profile

The stability of a protecting group is intrinsically linked to its chemical structure and the mechanism by which it is cleaved. The following table summarizes the relative stability of the Boc, Cbz, Fmoc, and Benzyl (B1604629) protecting groups on the 4-aminopiperidine scaffold under various stress conditions. This comparison is based on established principles of organic chemistry and available literature data.

ConditionThis compound4-Cbz-aminopiperidine4-Fmoc-aminopiperidine4-Benzyl-aminopiperidine
Acidic LabileGenerally StableStableGenerally Stable
Basic StableStableLabileStable
Thermal Moderately StableStableLabileStable
Oxidative Generally StableGenerally StableGenerally StableLabile
Hydrogenolysis StableLabileCan be cleavedLabile

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of these protected aminopiperidines, a series of forced degradation studies can be conducted. The following protocols outline a systematic approach to assessing their stability under various stress conditions.

General Sample Preparation and Analysis
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound, 4-Cbz-aminopiperidine, 4-Fmoc-aminopiperidine, and 4-Benzyl-aminopiperidine in acetonitrile (B52724).

  • Analytical Method: The primary analytical technique for quantifying the degradation of the parent compound and the formation of impurities is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid) is a suitable starting point. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify the structure of major degradation products.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solutions (1 mg/mL in ACN) samples Prepare Test Samples (Dilute stock in stress media) stock->samples acid Acidic Stress samples->acid Incubate base Basic Stress samples->base Incubate thermal Thermal Stress samples->thermal Incubate oxidative Oxidative Stress samples->oxidative Incubate hplc HPLC-UV Analysis (Quantify degradation) acid->hplc Analyze aliquots at time points base->hplc Analyze aliquots at time points thermal->hplc Analyze aliquots at time points oxidative->hplc Analyze aliquots at time points nmr NMR Analysis (Identify degradants) hplc->nmr Characterize major degradants

Fig. 1: General workflow for the comparative stability assessment of protected aminopiperidines.
Acidic Stability

  • Objective: To assess the lability of the protecting groups under acidic conditions.

  • Protocol:

    • Prepare test solutions by diluting the stock solutions of each compound in 0.1 M hydrochloric acid (HCl) and 1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate the solutions at room temperature (25°C) and at an elevated temperature (e.g., 50°C).

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with a suitable base (e.g., sodium bicarbonate solution) before HPLC analysis.

    • Quantify the percentage of the remaining parent compound at each time point.

Basic Stability
  • Objective: To evaluate the stability of the protecting groups under basic conditions.

  • Protocol:

    • Prepare test solutions by diluting the stock solutions of each compound in 0.1 M sodium hydroxide (B78521) (NaOH) and a 20% piperidine (B6355638) in dimethylformamide (DMF) solution to a final concentration of 0.1 mg/mL.

    • Incubate the solutions at room temperature (25°C).

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with a suitable acid (e.g., dilute HCl) before HPLC analysis.

    • Quantify the percentage of the remaining parent compound at each time point.

Thermal Stability
  • Objective: To determine the susceptibility of the compounds to thermal degradation.

  • Protocol:

    • Place solid samples of each compound in a thermostatically controlled oven at elevated temperatures (e.g., 80°C, 100°C, and 120°C).

    • Prepare solutions of each compound in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) at 0.1 mg/mL and incubate at the same elevated temperatures.

    • Analyze the solid samples by dissolving them in acetonitrile at specified time intervals (e.g., 1, 3, 7, and 14 days).

    • Analyze the solution samples directly at various time points (e.g., 0, 8, 24, and 48 hours).

    • Quantify the percentage of the remaining parent compound.

G cluster_conditions Select Stress Condition start Start Stability Test acid_cond Acidic (HCl) start->acid_cond base_cond Basic (NaOH / Piperidine) start->base_cond thermal_cond Thermal (Elevated Temp.) start->thermal_cond oxidative_cond Oxidative (H2O2) start->oxidative_cond prep Prepare Test Samples acid_cond->prep base_cond->prep thermal_cond->prep oxidative_cond->prep incubate Incubate under Stress prep->incubate aliquots Withdraw Aliquots at Time Intervals incubate->aliquots analyze Analyze by HPLC-UV aliquots->analyze data Quantify Degradation analyze->data

Fig. 2: Logical flow of a forced degradation experiment.
Oxidative Stability

  • Objective: To assess the resistance of the compounds to oxidation.

  • Protocol:

    • Prepare test solutions by diluting the stock solutions of each compound in a 3% hydrogen peroxide (H₂O₂) solution to a final concentration of 0.1 mg/mL.

    • Incubate the solutions at room temperature (25°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Quench the oxidation reaction by adding a small amount of sodium bisulfite solution before HPLC analysis.

    • Quantify the percentage of the remaining parent compound at each time point.

Discussion of Stability Profiles

This compound: The Boc group is notoriously labile to acidic conditions, and significant degradation is expected, particularly in 1 M HCl and at elevated temperatures. Conversely, it should exhibit high stability under basic, thermal, and mild oxidative conditions. This makes it an ideal protecting group when acidic conditions are to be avoided in subsequent synthetic steps.

4-Cbz-aminopiperidine: The Cbz group is known for its robustness and is expected to be stable under most acidic and basic conditions used in these studies. It is also thermally stable. Its primary liability is to catalytic hydrogenolysis, a condition not tested in this forced degradation protocol but a critical consideration in synthetic planning. Some degradation may be observed under harsh oxidative conditions.

4-Fmoc-aminopiperidine: The Fmoc group is the most base-labile of the protecting groups tested and is expected to be rapidly cleaved by both sodium hydroxide and piperidine. It should demonstrate good stability under acidic and mild oxidative conditions. Thermally, the Fmoc group can be labile, especially at temperatures exceeding 80-100°C.

4-Benzyl-aminopiperidine: The N-benzyl group is generally a robust protecting group, stable to a wide range of acidic and basic conditions, as well as thermal stress. However, it is susceptible to oxidation at the benzylic position, and significant degradation is anticipated in the presence of hydrogen peroxide. Like the Cbz group, it is readily cleaved by catalytic hydrogenolysis.

Conclusion

The choice of a protecting group for the 4-aminopiperidine core is a critical decision that must be tailored to the specific reaction conditions of a planned synthetic route. This compound offers excellent stability in basic and neutral media but is unsuitable for acidic environments. For syntheses requiring acid stability, 4-Cbz-aminopiperidine and 4-Benzyl-aminopiperidine are robust alternatives, with the caveat of their lability to hydrogenolysis and, for the benzyl group, to oxidation. 4-Fmoc-aminopiperidine provides an orthogonal protection strategy, being stable to acid but highly sensitive to bases. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the stability of these and other protected intermediates, enabling the selection of the most appropriate protecting group to maximize yield and minimize impurity formation in the development of novel therapeutics.

Characterization of 4-Boc-Aminopiperidine Impurities: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of impurities in 4-Boc-aminopiperidine, a critical building block in pharmaceutical synthesis. Understanding the impurity profile of this raw material is paramount for ensuring the quality, safety, and efficacy of final drug products. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method.

Introduction to this compound and its Potential Impurities

4-(tert-Butoxycarbonylamino)piperidine (this compound) is a widely used intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, which can arise from the manufacturing process or degradation, can impact the chemical and pharmacological properties of the final API.

Potential Process-Related Impurities: A common synthetic route to this compound involves the reductive amination of N-benzyl-4-piperidone followed by Boc protection and debenzylation. This process can introduce several potential impurities:

  • Starting Materials: Unreacted N-benzyl-4-piperidone and tert-butyl carbamate.

  • Intermediates: Incompletely de-benzylated piperidine (B6355638) derivatives.

  • Byproducts: Products of side reactions occurring during hydrogenation.

Potential Degradation Products: this compound can degrade under various stress conditions:

  • Hydrolysis: The Boc-protecting group is susceptible to hydrolysis under acidic conditions, yielding 4-aminopiperidine.

  • Oxidation: The piperidine ring can be oxidized, leading to the formation of species such as 2,3,4,5-tetrahydropyridine and piperidin-4-one.[1]

  • Thermolysis: At elevated temperatures, the Boc group can be thermally cleaved.[2]

Mass Spectrometry for Impurity Characterization

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of impurities. Its high sensitivity and specificity allow for the detection of trace-level impurities and provide valuable structural information.

Experimental Protocol: LC-MS/MS Analysis

Objective: To identify and characterize impurities in a this compound sample.

Instrumentation:

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Energy (MS/MS): Ramped from 10 to 40 eV

Data Presentation: Identified Impurities by LC-MS/MS

The following table summarizes the potential impurities identified in a representative this compound sample using the described LC-MS/MS method.

Impurity IDPutative StructureRetention Time (min)Observed [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
IMP-1 4-Aminopiperidine2.5101.107384.0811, 56.0501
IMP-2 tert-Butyl carbamate5.8118.0863101.0811, 57.0701
IMP-3 N-Benzyl-4-piperidone8.2190.1226160.0964, 91.0542
IMP-4 1-Benzyl-4-aminopiperidine7.5191.1543174.1281, 91.0542
IMP-5 2,3,4,5-Tetrahydropyridine3.184.081168.0501, 56.0501
IMP-6 Piperidin-4-one4.2100.075783.0498, 56.0501

Visualization of the LC-MS Experimental Workflow

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase A Sample->Dissolution UHPLC UHPLC System (C18 Column) Dissolution->UHPLC ESI Electrospray Ionization (ESI) UHPLC->ESI QTOF Q-TOF Mass Spectrometer ESI->QTOF MS_Scan MS Scan (Full Scan) QTOF->MS_Scan MSMS_Scan MS/MS Scan (Fragmentation) QTOF->MSMS_Scan Data Data Acquisition & Processing MS_Scan->Data MSMS_Scan->Data Identification Impurity Identification Data->Identification Quantification Relative Quantification Data->Quantification

Caption: Workflow for the characterization of this compound impurities by LC-MS/MS.

Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for routine quality control.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for quantifying impurities. However, it lacks the specificity of mass spectrometry for definitive identification.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify known impurities in a this compound sample.

Instrumentation:

  • Liquid Chromatograph: HPLC system with a UV/Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient: 10% to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Data Presentation: Comparison of Analytical Techniques

FeatureLC-MS/MSHPLC-UVNuclear Magnetic Resonance (NMR)
Primary Use Identification & QuantificationQuantificationStructure Elucidation & Quantification
Sensitivity Very High (ppb to ppt)High (ppm)Moderate (low %)
Specificity Very HighModerateHigh
Structural Info High (Fragmentation)Low (Retention Time)Very High (Connectivity)
Throughput HighHighLow
Cost HighModerateVery High
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for the absolute quantification of impurities without the need for reference standards (qNMR).

Comparison of Method Performance

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for identification versus routine quantification, sensitivity requirements, and cost considerations.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_screening Initial Screening & Identification cluster_quantification Routine Quantification cluster_structure Definitive Structure Elucidation LCMS LC-MS/MS HPLCUV HPLC-UV LCMS->HPLCUV Method Transfer for QC NMR NMR Spectroscopy LCMS->NMR Confirm Novel Impurity Structure

Caption: Relationship between analytical techniques for impurity characterization.

Conclusion

The characterization of impurities in this compound requires a multi-faceted analytical approach. LC-MS/MS stands out as the premier technique for the initial identification and characterization of unknown impurities due to its high sensitivity and specificity. For routine quality control and quantification of known impurities, HPLC-UV offers a cost-effective and robust solution. NMR spectroscopy provides unparalleled structural detail for the definitive elucidation of novel impurity structures. A combination of these techniques, as outlined in this guide, will ensure a comprehensive understanding of the impurity profile of this compound, ultimately leading to higher quality and safer pharmaceutical products.

References

Safety Operating Guide

Safe Disposal of 4-Boc-Aminopiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Boc-aminopiperidine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safe practices and adherence to regulatory standards.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a substance that can cause skin corrosion and serious eye damage. It may also be harmful if swallowed and can lead to respiratory irritation.[1][2][3] Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

Small Spills:

  • Restrict access to the affected area.

  • Wearing appropriate PPE, carefully sweep or vacuum the solid material.[4][5]

  • Avoid generating dust.[2][4][5]

  • Place the collected material into a suitable, labeled container for disposal.[4][5]

Large Spills:

  • Evacuate the area and prevent entry.

  • Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.

  • Ensure the area is well-ventilated.

Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1][4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][4]

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled, and sealed waste container.

    • Do not mix with incompatible materials, such as strong oxidizing agents.[1]

  • Waste Characterization:

    • Consult your institution's EHS department to properly characterize the waste. It will likely be classified as a hazardous chemical waste.

  • Arranging for Disposal:

    • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[1][6][7]

    • Follow your institution's specific procedures for chemical waste pickup and disposal.

Quantitative Data Summary

PropertyValueSource
CAS Number73874-95-0[1][8]
Molecular FormulaC₁₀H₂₀N₂O₂[8]
Molecular Weight200.28 g/mol [8]
AppearanceWhite to off-white crystalline powder[4][8]
Melting Point153 - 162 °C[8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes collect_waste Collect Waste in Designated Container is_spill->collect_waste No (Routine Waste) small_spill Small Spill Procedure: 1. Wear PPE 2. Sweep/Vacuum 3. Avoid Dust 4. Collect in Labeled Container spill_size->small_spill Small large_spill Large Spill Procedure: 1. Evacuate Area 2. Contact EHS/Emergency Response spill_size->large_spill Large small_spill->collect_waste end End: Waste Disposed Safely large_spill->end characterize Characterize Waste (Consult EHS) collect_waste->characterize dispose Dispose via Approved Waste Disposal Facility characterize->dispose dispose->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Boc-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides essential, procedural information for the safe handling and disposal of 4-Boc-Aminopiperidine in a laboratory setting. Researchers, scientists, and drug development professionals should review this document in its entirety before commencing any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant to the eyes, skin, and respiratory system.[1][2] Some safety data sheets indicate that it can cause severe skin burns and eye damage.[3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Hazards and Required PPE
Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Chemical-resistant gloves (Nitrile or Neoprene recommended), Flame-retardant lab coat
Serious Eye Damage/Eye Irritation Chemical splash goggles and a face shield
Specific target organ toxicity (single exposure), Respiratory system Use in a chemical fume hood is mandatory. If aerosols or dust are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.[4]
Harmful if swallowed Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[3]

Operational Plan: Step-by-Step Handling Procedure

This section provides a detailed, step-by-step procedure for the safe handling of this compound.

Pre-Handling Preparation
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2][5]

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.[2][5]

  • Assemble and Inspect PPE: Gather all required PPE as listed in the table above. Inspect gloves for any signs of damage before use.[4]

  • Prepare a Clean Workspace: Ensure the work area within the fume hood is clean and uncluttered.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[2]

Handling the Compound
  • Dispensing: Carefully weigh and dispense the required amount of this compound within the chemical fume hood. Minimize the generation of dust.[1][6]

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2][5]

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed.[2][7]

Post-Handling and Cleanup
  • Decontaminate Workspace: Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.

  • Clean Equipment: Thoroughly clean all glassware and equipment used.

  • Remove PPE: Remove gloves and lab coat before leaving the work area. Dispose of gloves in the designated hazardous waste container.

  • Wash Hands: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Solid Waste: Collect any unused this compound, contaminated absorbent materials, and disposable PPE (gloves, etc.) in a designated, clearly labeled hazardous waste container.[4]

    • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Container Management:

    • Use only approved, leak-proof containers for hazardous waste.

    • Keep waste containers securely sealed when not in use.[3]

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[3]

  • Final Disposal:

    • All chemical waste must be disposed of through a licensed hazardous waste disposal company.[2][4] Do not pour down the drain.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Consult SDS b Verify Fume Hood Operation a->b c Inspect and Don PPE b->c d Prepare Workspace c->d e Weigh and Dispense d->e f Perform Experiment e->f g Seal Container After Use f->g h Decontaminate Workspace g->h i Segregate and Contain Waste h->i j Dispose via Licensed Contractor i->j k Remove PPE and Wash Hands j->k l Skin/Eye Contact n Flush with Water (15 min) l->n m Spill o Evacuate and Absorb m->o p Seek Medical Attention n->p o->i

Caption: Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Boc-Aminopiperidine
Reactant of Route 2
Reactant of Route 2
4-Boc-Aminopiperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。